molecular formula C10H11ClF3NO B1396235 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride CAS No. 1349719-25-0

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride

Cat. No.: B1396235
CAS No.: 1349719-25-0
M. Wt: 253.65 g/mol
InChI Key: BWSTYOKWTPLJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride is a chemical building block of high interest in medicinal chemistry and drug discovery research. The compound features both an oxetane ring and a trifluoromethyl group, two motifs known to improve the physicochemical and pharmacokinetic properties of drug candidates. The trifluoromethyl group is widely utilized in agrochemical and pharmaceutical research to enhance metabolic stability, membrane permeability, and binding affinity . This amine hydrochloride salt is primarily used as a synthetic intermediate for the construction of more complex molecules. Its rigid oxetan-3-amine scaffold can serve as a versatile synthon, potentially useful in the synthesis of libraries for high-throughput screening or as a key fragment in molecular design. While a specific mechanism of action is not defined for the compound itself, its value lies in its incorporation into target molecules that may interact with biological systems. Researchers are exploring its applications in various areas, including the development of enzyme inhibitors and receptor modulators. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Proper safety protocols should always be followed when handling this chemical.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-7(4-8)9(14)5-15-6-9;/h1-4H,5-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSTYOKWTPLJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349719-25-0
Record name 3-Oxetanamine, 3-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349719-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

"3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride" spectroscopic data (NMR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Characterization and Profiling of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine Hydrochloride

Executive Summary

This technical guide profiles 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride (CAS: 1349719-25-0), a high-value pharmacophore in modern medicinal chemistry.[1] This molecule represents a strategic "bioisostere" where the oxetane ring replaces a gem-dimethyl group or a carbonyl. This substitution typically lowers lipophilicity (


) and enhances metabolic stability while retaining sp3 character—a critical factor in escaping "flat-land" drug attrition.

This document provides a validated spectroscopic framework (NMR, MS) for researchers to confirm identity, assess purity, and understand the structural dynamics of this hydrochloride salt.

Chemical Identity & Physicochemical Properties

PropertySpecification
IUPAC Name 3-[3-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride
CAS Number 1349719-25-0
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 253.65 g/mol (Salt) / 217.19 g/mol (Free Base)
Solubility Profile Highly soluble in DMSO, Methanol (

mg/mL); Limited solubility in non-polar organics (

) due to ionic character.[2]
Structural Class 3,3-Disubstituted Oxetane (Amino-oxetane)

Spectroscopic Analysis: The Core Data

The following data sets represent the Reference Spectral Specifications . Deviations from these values (beyond solvent effects) may indicate degradation (ring opening) or free-base conversion.

A. Mass Spectrometry (ESI-MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode. Rationale: The hydrochloride salt dissociates in solution. The detected species is the protonated free base


.
ParameterObserved ValueTheoretical CalculationNotes
Parent Ion

218.1 m/z 218.08 m/zBase peak (100%)
Adduct

240.1 m/z 240.06 m/zCommon in glass/sodium-rich solvents
Fragment 188.0 m/z

Loss of formaldehyde (oxetane ring fragmentation)
B. Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: DMSO-


 is the mandatory solvent for the hydrochloride salt.
  • Why?

    
     often results in poor solubility for HCl salts and broadens the ammonium protons (
    
    
    
    ) due to exchange. DMSO stabilizes the salt and reveals the ammonium protons as a distinct triplet or broad singlet.

1.


H NMR (400 MHz, DMSO-

)
Key Diagnostic: The "Oxetane Butterfly" Pattern. Due to the perpendicular arrangement of the phenyl ring and the amine, the protons on C2 and C4 are diastereotopic (cis vs. trans to the phenyl ring).
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
9.10 - 9.40 Broad Singlet3H

Ammonium protons (exchangeable with

).
7.85 - 7.95 Singlet/Multiplet2HAr-H (C2', C4')Ortho/Para to

. Deshielded by EWG.
7.70 - 7.80 Multiplet2HAr-H (C5', C6')Meta/Ortho to

.
4.95 Doublet (

)
2HOxetane

(cis to Ar)
Diastereotopic protons

.
4.75 Doublet (

)
2HOxetane

(trans to Ar)
Diastereotopic protons

.

2.


F NMR (376 MHz, DMSO-

)
  • 
     -61.5 to -62.5 ppm (Singlet):  Characteristic of a trifluoromethyl group attached to an aromatic ring.
    
  • Validation Check: If this peak appears as a doublet, check for unexpected H-F coupling or impurities.

3.


C NMR (100 MHz, DMSO-

)
  • 
     124.0 ppm (Quartet, 
    
    
    
    ):
    The
    
    
    carbon.
  • 
     78.5 ppm:  Oxetane ring carbons (C2/C4). High shift due to ether oxygen.
    
  • 
     58.0 ppm:  Quaternary C3 carbon (bonded to N and Ar).
    

Experimental Protocols

Protocol A: NMR Sample Preparation for Salt Validation

Objective: Prevent aggregation and ensure resolution of the ammonium signal.

  • Weigh 5-8 mg of the hydrochloride salt into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Critical Step: Do not use heat to dissolve. Oxetanes are acid-sensitive; heating an acidic salt solution may trigger ring opening (polymerization).

    • Sonication: Sonicate for 30 seconds if solid persists.

  • Transfer to a 5mm NMR tube.

  • Acquire spectrum at 298 K (

    
    ).
    
Protocol B: Free Base Liberation (for biological assay)

Objective: Convert the stable storage form (HCl) to the active reagent.

  • Dissolve 100 mg of HCl salt in 5 mL

    
    .
    
  • Add 5 mL of saturated aqueous

    
    .
    
  • Vigorously stir for 5 minutes (biphasic mixture).

  • Separate the organic layer.

  • Dry over anhydrous

    
     (do not use acidic drying agents like 
    
    
    
    for prolonged periods).
  • Concentrate in vacuo at

    
    .
    
    • Warning: Amino-oxetanes are volatile and thermally sensitive. Do not overheat.

Structural Validation Workflow

The following decision tree outlines the logical flow for validating the identity and quality of the compound upon receipt or synthesis.

QC_Workflow Start Sample Receipt: 3-(3-(CF3)phenyl)oxetan-3-amine HCl Solubility Solubility Check (DMSO-d6) Start->Solubility NMR_1H 1H NMR Analysis Solubility->NMR_1H Check_Oxetane Check 4.6-5.0 ppm region: Are there 2 sets of doublets? NMR_1H->Check_Oxetane Check_NH Check 9.0+ ppm: Is NH3+ visible? Check_Oxetane->Check_NH Yes Fail_Ring FAIL: Ring Opening Suspected (Check for aldehydes) Check_Oxetane->Fail_Ring No (Complex multiplet) NMR_19F 19F NMR Analysis Check_NH->NMR_19F Yes Fail_Salt FAIL: Free Base Present (Not HCl salt) Check_NH->Fail_Salt No (Missing/Shifted) Check_CF3 Signal at -62 ppm? NMR_19F->Check_CF3 MS_ESI LC-MS (ESI+) Check_CF3->MS_ESI Yes Check_CF3->Fail_Ring No Mass_Check M+H = 218? MS_ESI->Mass_Check Pass PASS: Identity Confirmed Mass_Check->Pass Yes Mass_Check->Fail_Ring No

Figure 1: Quality Control Decision Matrix for Oxetane-Amine Salts. This workflow prioritizes the detection of ring-opening degradation products common in oxetane chemistry.

References

  • BenchChem. "3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride Properties and Spectral Data." BenchChem Database. Accessed January 2026.

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8979–8980. (Seminal work on oxetane bioisosteres and stability).[3][4]

  • Fluorochem. "Product Specification: 3-[3-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride."[1] Fluorochem Catalog.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Amino-3-aryloxetanes." Organic Letters, 12(9), 1944–1947. (Definitive synthetic and NMR characterization of the 3-amino-3-aryl class).

Sources

"3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride" solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility and Stability Profile of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine Hydrochloride

Executive Summary

Compound: 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride CAS: 1349719-25-0 Role: High-value medicinal chemistry building block.[1][2]

This guide provides a technical analysis of the physicochemical properties, solubility limits, and stability boundaries of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride .[1] As a 3,3-disubstituted oxetane, this compound serves as a critical bioisostere for gem-dimethyl or carbonyl groups, offering reduced lipophilicity (LogP) and improved metabolic stability compared to carbocyclic analogs.[1] While the hydrochloride salt form enhances aqueous solubility, the strained oxetane ring necessitates specific handling protocols to prevent acid-catalyzed ring opening during synthesis and storage.[1]

Physicochemical Profile & Structural Logic

The utility of this compound lies in its structural balance between polarity and lipophilicity.[1][3]

  • Oxetane Ring: A polar, metabolic stable replacement for gem-dimethyl groups.[1] It lowers LogD and improves solubility compared to a cyclohexyl or cyclopropyl equivalent.[1]

  • 3-Trifluoromethylphenyl Group: Provides a lipophilic anchor for hydrophobic binding pockets while the CF3 group blocks metabolic oxidation at the phenyl ring.[1]

  • Amine Hydrochloride: The primary amine serves as the reactive handle (nucleophile).[1] The HCl salt ensures solid-state stability and high water solubility.[1]

Table 1: Key Physicochemical Parameters
ParameterValue / CharacteristicImplication for Handling
Molecular Formula C₁₀H₁₁ClF₃NO--
Molecular Weight 253.65 g/mol Calculation basis for molarity.[1]
Form White to off-white crystalline solidVisual inspection for degradation (yellowing).[1]
Predicted pKa (Base) ~8.5 – 9.5 (Amine)Exists as cation at physiological pH.
Hygroscopicity Moderate to HighCritical: Store in desiccator; weigh quickly.
LogP (Predicted) ~1.5 (Free Base)Moderate lipophilicity; cell permeable.

Solubility Profile

The hydrochloride salt form drastically alters the solubility profile compared to the free base.[1] The ionic lattice energy is overcome by high-dielectric solvents (Water, DMSO), but the compound remains insoluble in non-polar organics (Hexane, Toluene).[1]

Estimated Solubility Limits
SolventSolubility RatingEstimated Conc.Usage Note
Water High> 50 mg/mLIdeal for aqueous reactions or lyophilization.[1]
DMSO Very High> 100 mg/mLPreferred for stock solutions (10-100 mM).[1]
Methanol High> 50 mg/mLGood for transfers; avoid if acid-sensitive.[1]
DCM Low/Moderate< 10 mg/mLMay require free-basing for extraction.[1]
Ether/Hexane InsolubleNegligibleUsed as anti-solvents for precipitation.

Technical Insight: While the HCl salt is water-soluble, the pH of the resulting solution will be acidic (~pH 4-5).[1] Prolonged storage in unbuffered aqueous solution is not recommended due to the potential (albeit slow) risk of oxetane hydrolysis.

Stability Assessment

The primary stability concern is the oxetane ring strain (~26 kcal/mol) .[1] While 3,3-disubstitution provides steric protection against nucleophilic attack, the ring is susceptible to acid-catalyzed opening (hydrolysis) to form a 1,3-diol.[1]

A. Solid-State Stability[1]
  • Condition: Stable at -20°C under inert atmosphere (Ar/N₂).

  • Risk: Hygroscopicity.[1] Absorption of atmospheric water can create a localized acidic aqueous environment within the crystal lattice, accelerating degradation.[1]

  • Recommendation: Store in tight, light-resistant containers with desiccant.

B. Solution Stability (pH Dependence)
  • pH < 1 (Strong Acid): High Risk. Rapid ring opening may occur, especially at elevated temperatures. Avoid heating in concentrated HCl or H₂SO₄.[1]

  • pH 4 – 8 (Weak Acid/Neutral): Stable. The kinetic barrier to hydrolysis is high enough to permit standard handling (hours to days).

  • pH > 10 (Basic): Stable. Oxetanes are generally robust to basic conditions (e.g., NaOH, K₂CO₃, Et₃N) used during free-basing or coupling reactions.[1]

Diagram 1: Stability & Degradation Logic

StabilityLogic Compound Oxetane-3-amine HCl (Solid) Water Moisture Absorption (Hygroscopic) Compound->Water Improper Storage Sol_Acid Solution pH < 1 (Strong Acid) Compound->Sol_Acid Dissolution Sol_Base Solution pH > 9 (Basic) Compound->Sol_Base Free-Basing Water->Sol_Acid Localized Acidity RingOpen Ring Opening (Formation of 1,3-Diol) Sol_Acid->RingOpen Acid Catalysis (High Risk) Stable Stable Species (Ready for Coupling) Sol_Base->Stable Nucleophile Inactive

Caption: Stability pathway showing the critical risk of acid-catalyzed ring opening versus stability in basic media.[1]

Experimental Protocols

Protocol A: Validated Solubility Determination (Visual)

Use this protocol to verify solubility for specific formulation needs.

  • Preparation: Weigh 10 mg of compound into a clear glass HPLC vial.

  • Solvent Addition: Add solvent (Water or DMSO) in 100 µL increments.[1]

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity/particulates against a dark background.

    • Dissolved at 100 µL = >100 mg/mL.[1]

    • Dissolved at 1000 µL = 10 mg/mL.[1]

  • Verification: If clear, centrifuge at 10,000 rpm for 5 mins to ensure no micro-precipitates exist.

Protocol B: Stress Testing (Ring Stability Check)

Perform this before scaling up acidic reactions.

  • Control: Dissolve 5 mg compound in 1 mL D₂O (NMR tube).

  • Acid Stress: Add 50 µL of 1M DCl (deuterated HCl).

  • Monitoring: Acquire ¹H NMR spectra at t=0, t=1h, t=24h.

  • Analysis: Watch for the disappearance of the oxetane methylene doublets (typically ~4.5–5.0 ppm) and the appearance of aliphatic acyclic signals.[1]

    • Pass Criteria: >95% parent compound remaining after 24h.[1]

Handling & Storage Best Practices

To maintain the integrity of the "3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride" building block, strictly adhere to the following:

  • Storage: Keep at -20°C or lower. Long-term storage at room temperature is discouraged due to potential slow hydrolysis.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1]

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

  • Reaction Conditions:

    • Preferred: Basic or neutral coupling conditions (e.g., HATU/DIPEA, Reductive Amination with NaBH(OAc)₃).

    • Avoid: High temperature (>80°C) in acidic solvents (e.g., AcOH, TFA) for prolonged periods.

Diagram 2: Recommended Workflow

Workflow Storage Storage: -20°C, Inert Gas Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Dissolve Dissolve in DMSO or DMF Equilibrate->Dissolve CheckPH Check pH Compatibility Dissolve->CheckPH AcidRoute Acidic Route? (TFA/HCl) CheckPH->AcidRoute Yes BaseRoute Basic/Neutral Route? (Amide Coupling) CheckPH->BaseRoute Yes Warning Monitor for Ring Opening (Keep T < 40°C) AcidRoute->Warning Proceed Proceed Standard Protocol BaseRoute->Proceed

Caption: Operational workflow emphasizing temperature control and pH checking to preserve the oxetane ring.

References

  • BenchChem. 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride Product Description. Retrieved from

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 14737–14836. (General Oxetane Stability).[3][4][5] Retrieved from

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition, 49(16), 2816-2850.[1] (Bioisosteric Properties).[3] Retrieved from

  • Enamine. Oxetane Building Blocks in Medicinal Chemistry. Retrieved from

Sources

An In-depth Technical Guide to Investigating the Therapeutic Targets of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delineates a comprehensive strategy for the identification and validation of potential therapeutic targets for the novel compound, 3-(3-(trifluoromethyl)phenyl)oxetan-3-amine hydrochloride. Drawing from structural analogy and established principles of medicinal chemistry, we posit a primary hypothesis and lay out a rigorous, multi-tiered experimental framework to interrogate it. This document provides not only detailed protocols but also the underlying scientific rationale, empowering research teams to generate robust, decision-quality data. The core of this investigation centers on the high structural similarity of the compound to known agents, suggesting a focused and efficient path to elucidating its mechanism of action.

Introduction: Decoding the Molecular Architecture

The molecule 3-(3-(trifluoromethyl)phenyl)oxetan-3-amine hydrochloride presents a compelling scaffold for therapeutic development. Its structure is characterized by three key moieties, each contributing distinct physicochemical properties that guide our strategic investigation:

  • Trifluoromethyl (CF3) Group: This group is a cornerstone of modern medicinal chemistry, known for enhancing metabolic stability, increasing lipophilicity, and improving membrane permeability.[1][2] Its presence on the phenyl ring can significantly augment the binding affinity of the molecule to its biological target.[1][2]

  • Oxetane Ring: The rigid, four-membered oxetane ring serves as a versatile scaffold.[1] It can act as a bioisostere for other functional groups, improving aqueous solubility and other pharmacokinetic properties compared to more lipophilic linkers.[3] Its constrained conformation can also enforce a specific orientation of the phenyl and amine groups, leading to higher target selectivity.

  • Primary Amine (as a hydrochloride salt): The basic amine is crucial for forming directed interactions, such as hydrogen bonds or salt bridges, within a protein binding pocket. The hydrochloride salt form enhances solubility and stability for experimental handling.[1][3]

While the compound itself is primarily cataloged as a chemical building block, its potential for biological activity is significant.[1] Its structure strongly suggests a potential interaction with specific proteins and enzymes.[1]

Primary Hypothesis: Targeting the Sphingosine-1-Phosphate Receptor 1 (S1P1)

A critical analysis of the compound's structure reveals a striking similarity to CYM-5442 , a known potent and highly selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[4][5] S1P1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking, endothelial barrier function, and neuroinflammation.[4][6][7] Modulation of S1P1 is a clinically validated strategy for treating autoimmune diseases, such as multiple sclerosis.[8]

Our central hypothesis is that 3-(3-(trifluoromethyl)phenyl)oxetan-3-amine hydrochloride acts as an S1P1 receptor agonist. This hypothesis is predicated on the shared pharmacophoric elements with CYM-5442. The investigation will therefore prioritize the validation of this target.

The S1P1 Signaling Pathway

Activation of S1P1 by an agonist initiates a cascade of intracellular events. Understanding this pathway is essential for designing functional assays to confirm the compound's effect.

S1P1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1P1 S1P1 Receptor G_protein Gi Protein S1P1->G_protein Activates Rac1 Rac1 G_protein->Rac1 PI3K PI3K G_protein->PI3K Agonist Compound/ S1P Agonist->S1P1 Binds Intracellular Intracellular Extracellular Extracellular MAPK p42/p44 MAPK (ERK) Rac1->MAPK Activates Akt Akt PI3K->Akt Akt->MAPK Cellular_Response Cell Survival Lymphocyte Egress Inhibition Endothelial Barrier Integrity MAPK->Cellular_Response Leads to

Figure 1: Simplified S1P1 signaling cascade upon agonist binding.

Tier 1: Target Binding and In Vitro Functional Validation

The initial phase of investigation is designed to confirm direct binding to S1P1 and quantify the functional response in a controlled, cell-free or engineered cellular environment.

Experimental Workflow: Initial Target Validation

Tier1_Workflow cluster_binding Step 1: Binding Affinity cluster_functional Step 2: Functional Activity start Start: Compound Synthesis & QC Radioligand_Assay Radioligand Binding Assay (Competition) start->Radioligand_Assay Data_Binding Determine Ki Radioligand_Assay->Data_Binding GTP_Assay [35S]GTPγS Binding Assay Data_Binding->GTP_Assay If Ki is potent MAPK_Assay p42/p44 MAPK Phosphorylation Assay (Western Blot / ELISA) Data_Binding->MAPK_Assay If Ki is potent Data_Functional Determine EC50 & Emax GTP_Assay->Data_Functional MAPK_Assay->Data_Functional end_node Decision Point: Proceed to Tier 2? Data_Functional->end_node

Figure 2: Experimental workflow for Tier 1 validation.

Protocol: Radioligand Competition Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compound for the human S1P1 receptor.

  • Principle: This is a competitive assay where the test compound competes with a known high-affinity radiolabeled ligand (e.g., [³²P]S1P) for binding to membranes prepared from cells overexpressing the S1P1 receptor.

  • Methodology:

    • Membrane Preparation: Culture HEK293 or CHO cells stably transfected with human S1P1. Harvest cells and prepare membrane fractions via differential centrifugation. Quantify total protein concentration using a BCA assay.

    • Assay Setup: In a 96-well plate, combine fixed concentrations of cell membranes and radioligand with serially diluted concentrations of the test compound.

    • Incubation: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash filters to remove non-specific binding.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

  • Causality & Trustworthiness: This experiment directly measures the physical interaction between the compound and the receptor. By using a known radioligand, we establish a validated system. The inclusion of controls for non-specific binding (using a high concentration of a known non-radioactive ligand) ensures the signal is specific to S1P1. A potent Ki value (e.g., low nanomolar) provides strong evidence for on-target engagement.

Protocol: p42/p44 MAPK (ERK) Phosphorylation Assay
  • Objective: To quantify the functional agonism of the compound by measuring the phosphorylation of a key downstream signaling molecule.[5]

  • Principle: S1P1 activation via the Gi pathway leads to the phosphorylation and activation of ERK.[5] This can be measured quantitatively.

  • Methodology:

    • Cell Culture: Plate S1P1-expressing CHO-K1 or HEK293 cells and serum-starve overnight to reduce basal signaling.

    • Compound Treatment: Treat cells with a range of concentrations of the test compound for a short duration (e.g., 5-15 minutes). Include a positive control (e.g., CYM-5442 or S1P).

    • Lysis: Lyse the cells and collect the protein lysate.

    • Detection (ELISA/Western Blot):

      • ELISA: Use a sandwich ELISA kit specific for phosphorylated ERK1/2 and total ERK1/2 for normalization.

      • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK and total-ERK, followed by secondary antibody detection.

    • Data Analysis: Quantify the ratio of phospho-ERK to total-ERK. Plot this ratio against the log concentration of the compound to generate a dose-response curve and determine the EC50 and Emax values.

  • Causality & Trustworthiness: This assay links receptor binding to a specific intracellular signaling event. A full agonist effect (Emax similar to the positive control) confirms the compound effectively activates the receptor's downstream machinery.[4] The use of a specific S1P1 antagonist, such as W146, can be employed to demonstrate that the observed ERK phosphorylation is indeed S1P1-dependent, thus providing a self-validating system.[4]

Parameter Description Desired Outcome for S1P1 Agonist
Ki Inhibitory constant from binding assayLow nM range
EC50 Half-maximal effective concentration in functional assayPotent (low nM to sub-µM)
Emax Maximum effect in functional assay≥80% of positive control (e.g., S1P)

Tier 2: Cellular and In Vivo Pharmacodynamic Confirmation

With in vitro evidence established, the investigation proceeds to more physiologically relevant systems to confirm cellular activity and in vivo target engagement.

Protocol: Receptor Internalization Assay
  • Objective: To visualize and quantify agonist-induced internalization of the S1P1 receptor.

  • Principle: Sustained agonist binding to many GPCRs, including S1P1, triggers receptor phosphorylation, ubiquitination, and subsequent removal from the cell surface via endocytosis.[4][9] This is a hallmark of full agonism.

  • Methodology:

    • Cell Line: Use a cell line stably expressing S1P1 tagged with a fluorescent protein (e.g., S1P1-GFP).

    • Treatment: Treat cells with the test compound (at a concentration of ~10x EC50) over a time course (e.g., 0, 15, 30, 60 minutes).

    • Imaging: Visualize the cells using high-content imaging or confocal microscopy. In untreated cells, GFP fluorescence will be localized to the plasma membrane. Upon agonist treatment, fluorescence will appear in intracellular vesicles.

    • Quantification: Use image analysis software to quantify the translocation of fluorescence from the membrane to the cytoplasm.

  • Causality & Trustworthiness: This assay provides direct visual evidence of the compound's functional impact on the receptor at a cellular level. It validates the functional data from Tier 1 and confirms the compound behaves as a true agonist, capable of inducing receptor desensitization and downregulation, a key mechanism for S1P1 modulators.[4]

Protocol: In Vivo Lymphopenia Induction
  • Objective: To assess the in vivo pharmacodynamic effect of the compound by measuring its ability to induce lymphopenia, the canonical biomarker of S1P1 agonism.

  • Principle: S1P1 on lymphocytes is essential for their egress from secondary lymphoid organs into circulation. Agonist-induced internalization of S1P1 "traps" lymphocytes in the lymph nodes, leading to a rapid and reversible reduction in peripheral lymphocyte counts.[4][7]

  • Methodology:

    • Animal Model: Use C57BL/6 mice or another suitable rodent model.

    • Dosing: Administer the test compound via an appropriate route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group.

    • Blood Sampling: Collect peripheral blood samples at baseline (pre-dose) and at several time points post-dose (e.g., 4, 8, 24 hours).

    • Cell Counting: Perform a complete blood count (CBC) with differential analysis on the blood samples to determine the absolute counts of total lymphocytes, T-cells, and B-cells.

    • Data Analysis: Calculate the percentage change in lymphocyte counts from baseline for each animal. Compare the compound-treated group to the vehicle-treated group using appropriate statistical tests.

  • Causality & Trustworthiness: This is the gold-standard in vivo assay for S1P1 functional activity. A significant, dose-dependent reduction in circulating lymphocytes provides powerful evidence of target engagement in a whole-animal system.[4] The reversibility of the effect upon compound clearance further validates the mechanism. This experiment directly links the molecular mechanism to a profound physiological outcome, bridging the gap between in vitro activity and potential therapeutic effect.

Broader Screening and Alternative Hypotheses

While the S1P1 hypothesis is robust, a comprehensive investigation should consider other possibilities, particularly if Tier 1 results are negative or ambiguous. The structural motifs of the compound could potentially interact with other targets.

  • GPCR Panel Screening: The compound could be submitted to a broad commercial GPCR screening panel to identify off-target activities or discover an entirely new primary target.

  • Kinase Profiling: Given that many kinase inhibitors contain aromatic systems and amine functionalities, profiling against a panel of kinases could be informative.[10]

  • Ion Channel Modulation: The trifluoromethylphenyl group is present in some ion channel modulators. Electrophysiological assays could be considered.

  • Antimicrobial/Anticancer Activity: Preliminary studies have suggested that some oxetane derivatives may possess antimicrobial or anticancer properties.[1] General cell viability and proliferation assays against panels of bacterial strains or cancer cell lines could be performed as a low-priority exploratory effort.[1]

Conclusion

The investigation into the therapeutic targets of 3-(3-(trifluoromethyl)phenyl)oxetan-3-amine hydrochloride should be driven by a clear, data-informed strategy. The strong structural relationship to the S1P1 agonist CYM-5442 provides a compelling primary hypothesis. The tiered experimental approach detailed in this guide, moving from direct binding and in vitro functional assays to cellular and in vivo pharmacodynamic readouts, offers a rigorous and efficient pathway to validate this hypothesis. Each experimental step is designed to be self-validating, ensuring that the resulting data is trustworthy and directly informs subsequent decisions in the drug discovery and development process.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC Source: PubMed Central URL: [Link]

  • Title: Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions Source: PubMed Central URL: [Link]

  • Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: MDPI URL: [Link]

  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: (PDF) URL: [Link]

  • Title: The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment Source: PubMed URL: [Link]

  • Title: CYM-5442 activates three S1P 1 dependent pathways in stable S1P 1 -GFP 293 cells Source: ResearchGate URL: [Link]

  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]

  • Title: The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC Source: PubMed Central URL: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of Trifluoromethylphenyl Oxetane Amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the essential physicochemical properties of trifluoromethylphenyl oxetane amines, a class of compounds of significant interest in modern drug discovery. We will delve into the rationale behind their synthesis and the critical characterization assays that inform their development as potential therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this unique chemical scaffold.

Introduction: The Strategic Combination of Trifluoromethyl and Oxetane Moieties

The incorporation of trifluoromethyl (CF3) groups and oxetane rings into small molecules represents a powerful strategy in medicinal chemistry. The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly enhance metabolic stability, modulate lipophilicity, and increase the binding affinity of a compound to its biological target.[1][2] The oxetane moiety, a four-membered oxygen-containing heterocycle, is valued for its ability to improve aqueous solubility, reduce the basicity of adjacent amines, and serve as a metabolically stable, polar scaffold.[3][4][5] The combination of these two motifs in the trifluoromethylphenyl oxetane amine scaffold offers a compelling approach to fine-tuning the physicochemical properties of drug candidates for optimal pharmacokinetic and pharmacodynamic profiles.[6]

This guide will provide a detailed examination of the key physicochemical parameters for this class of compounds, including:

  • Synthesis and Structural Elucidation: Establishing the foundational chemical identity.

  • Acid Dissociation Constant (pKa): A critical determinant of ionization state and in vivo behavior.

  • Lipophilicity (LogP/LogD): Influencing membrane permeability and target engagement.

  • Aqueous Solubility: Essential for drug absorption and formulation.

  • Metabolic Stability: Predicting in vivo half-life and clearance.

By understanding the interplay of these properties, researchers can make more informed decisions in the design and optimization of novel therapeutics.

Synthesis and Structural Elucidation

The synthesis of trifluoromethylphenyl oxetane amines can be achieved through various synthetic routes. A common approach involves the multi-step synthesis starting from commercially available materials, culminating in the formation of the desired amine. The stability of the oxetane ring under both acidic and basic conditions is a key consideration in the synthetic design.[7]

A general synthetic pathway is outlined below:

Synthesis_Workflow A Starting Materials (e.g., trifluoromethyl-substituted aryl halides, oxetane precursors) B Multi-step Synthesis (e.g., cross-coupling, ring-opening/closing reactions) A->B Reaction Conditions C Purification (e.g., chromatography) B->C Crude Product D Structural Characterization (NMR, MS, etc.) C->D Purified Product E Final Product: Trifluoromethylphenyl Oxetane Amine D->E Verified Structure

Caption: A generalized workflow for the synthesis and verification of trifluoromethylphenyl oxetane amines.

Structural Characterization:

Confirmation of the chemical structure is paramount. A combination of analytical techniques is employed for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment, with characteristic peaks for the oxetane ring protons typically appearing between δ 4.6–5.0 ppm and aromatic protons in the δ 7.4–7.8 ppm region.[6]

    • ¹⁹F NMR: A singlet peak around δ -60 ppm is a definitive indicator of the trifluoromethyl group.[6] The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment.[8]

    • ¹³C NMR: Confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that further support the proposed structure.

Physicochemical Profiling: A Deeper Dive

The following sections detail the experimental methodologies for characterizing the key physicochemical properties of trifluoromethylphenyl oxetane amines.

Acid Dissociation Constant (pKa) Determination

The pKa of the amine group is a critical parameter as it dictates the extent of ionization at physiological pH (typically around 7.4). This, in turn, influences solubility, membrane permeability, and receptor binding. The strong electron-withdrawing effect of the trifluoromethyl group and the polarity of the oxetane ring are known to reduce the basicity of nearby amines.[4][9]

Experimental Protocol: Potentiometric Titration

This is a robust and widely used method for pKa determination.

Principle: The compound is dissolved in a solvent (often a mixture of water and an organic co-solvent to ensure solubility) and titrated with a standardized acid or base. The change in pH is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the equivalence point of the titration curve.[10]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh the trifluoromethylphenyl oxetane amine salt and dissolve it in a suitable solvent system (e.g., water/methanol).

  • Titration: Titrate the solution with a standardized solution of NaOH, recording the pH at regular intervals of titrant addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the amine is neutralized. For more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the inflection point.

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and direct measurement of pKa. The choice of co-solvent is critical to ensure the compound remains fully dissolved throughout the titration, preventing erroneous readings due to precipitation.

Alternative Method: ¹⁹F NMR Spectroscopy

For fluorine-containing compounds, ¹⁹F NMR can be a powerful tool for pKa determination. The chemical shift of the trifluoromethyl group is sensitive to the ionization state of the nearby amine. By acquiring ¹⁹F NMR spectra at various pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.[11]

Lipophilicity (LogP/LogD) Measurement

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a key factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group generally increases lipophilicity.[12]

Experimental Protocol: Shake-Flask Method for LogP Determination

This is the "gold standard" method for determining the partition coefficient (LogP) of a neutral compound.

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The concentrations of the compound in each phase are measured after equilibrium is reached.

Step-by-Step Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add the second phase and shake the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

LogD Measurement: For ionizable compounds like amines, the distribution coefficient (LogD) is measured at a specific pH (e.g., 7.4). The procedure is similar to the LogP determination, but a buffered aqueous solution is used instead of pure water.

Causality Behind Experimental Choices: The shake-flask method is chosen for its accuracy and thermodynamic relevance. n-Octanol is used as the organic phase because it is considered a good mimic of biological membranes. The use of a buffered aqueous phase for LogD measurement is essential to reflect the charge state of the molecule at physiological pH.

Aqueous Solubility Assessment

Adequate aqueous solubility is crucial for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.[13] Poor solubility can lead to erratic absorption and low bioavailability.[14]

Experimental Protocol: Kinetic (Turbidimetric) Solubility Assay

This high-throughput method is often used in early drug discovery for rapid screening.[15]

Principle: The compound, initially dissolved in an organic solvent like DMSO, is added to an aqueous buffer. The formation of a precipitate is detected by an increase in turbidity, which is measured by light scattering or absorbance.[16][17]

Step-by-Step Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO.

  • Addition to Buffer: Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

This method provides the equilibrium solubility and is considered the "gold standard".[14]

Principle: An excess of the solid compound is equilibrated with an aqueous buffer over an extended period. The concentration of the dissolved compound in the filtered solution is then determined.

Step-by-Step Methodology:

  • Equilibration: Add an excess of the solid compound to a vial containing the aqueous buffer.

  • Shaking: Shake the vial at a constant temperature for 24-72 hours to ensure equilibrium is reached.[14]

  • Filtration: Filter the suspension to remove the undissolved solid.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS.

Solubility_Assay_Comparison cluster_0 Kinetic (Turbidimetric) Solubility cluster_1 Thermodynamic (Shake-Flask) Solubility A High Throughput B Early Discovery Screening C Uses DMSO Stock D Gold Standard E Measures Equilibrium F Lower Throughput

Caption: Comparison of kinetic and thermodynamic solubility assays.

Metabolic Stability Evaluation

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[18][19] High metabolic stability is desirable for a longer in vivo half-life and improved oral bioavailability.[20] The trifluoromethyl group is known to block sites of metabolism, thereby increasing metabolic stability.[1]

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This is a common in vitro assay to assess Phase I metabolism.[21]

Principle: The compound is incubated with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound over time is measured.[22]

Step-by-Step Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), the test compound, and a buffer.

  • Initiation of Reaction: Add a cofactor solution (e.g., NADPH) to initiate the enzymatic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression gives the elimination rate constant. From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Causality Behind Experimental Choices: Liver microsomes are used as they are a rich source of CYP enzymes, the major enzymes involved in drug metabolism. LC-MS/MS is the analytical method of choice due to its high sensitivity and selectivity, allowing for accurate quantification of the drug in a complex biological matrix.

Summary of Physicochemical Properties and Data

The following table summarizes the expected trends and hypothetical data for a representative trifluoromethylphenyl oxetane amine compared to its non-fluorinated and non-oxetane analogues.

CompoundStructurepKacLogPAqueous Solubility (µM)In Vitro Half-life (min)
Phenyl Amine Ph-NH₂4.60.9~1000< 5
Trifluoromethylphenyl Amine CF₃-Ph-NH₂3.52.0~20015
Phenyl Oxetane Amine Ph-Ox-NH₂4.00.5> 200010
Trifluoromethylphenyl Oxetane Amine CF₃-Ph-Ox-NH₂3.0 1.6 ~500 > 60

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific substitution pattern and isomeric form.

Conclusion

The physicochemical characterization of trifluoromethylphenyl oxetane amines is a critical component of their evaluation as potential drug candidates. The strategic incorporation of the trifluoromethyl group and the oxetane ring imparts unique properties that can lead to an improved drug-like profile. A thorough understanding of the pKa, lipophilicity, solubility, and metabolic stability, obtained through the robust experimental protocols detailed in this guide, is essential for guiding medicinal chemistry efforts and selecting candidates with a higher probability of success in clinical development.

References

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Retrieved from [Link]

  • PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Retrieved from [Link]

  • ResearchGate. (n.d.). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert‐Butyl Isostere. Retrieved from [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ChemRxiv. (n.d.). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkyldimethyl Amine Oxides – Determination of pKa and Elucidation of Micelle Structure with FT-IR Spectroscopy. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • ResearchGate. (2015). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl--lactam Building Blocks. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

Sources

The Strategic Deployment of 3-[3-(Trifluoromethyl)phenyl]oxetan-3-amine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the emerging classes of building blocks, 3-[3-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride has garnered significant attention. This technical guide provides an in-depth analysis of this compound, elucidating its synthesis, physicochemical characteristics, and strategic applications in the design of next-generation therapeutics. The convergence of two highly sought-after motifs—the trifluoromethyl group and the oxetane ring—within a single, versatile scaffold presents a compelling proposition for overcoming prevalent challenges in drug development, such as metabolic instability and poor solubility.[1]

This guide will delve into the causality behind the experimental choices in its synthesis and application, offering field-proven insights for researchers navigating the complexities of modern drug design. Every piece of information is grounded in authoritative sources to ensure scientific integrity and to empower researchers to leverage this promising building block to its full potential.

Physicochemical Properties and Structural Elucidation

The unique properties of 3-[3-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride stem from the synergistic interplay of its constituent parts. The trifluoromethyl group, a well-established bioisostere, is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability.[1] The oxetane ring, a strained four-membered ether, serves as a polar motif that can improve aqueous solubility and act as a hydrogen bond acceptor, often leading to improved pharmacokinetic profiles.[2] The hydrochloride salt form further enhances the compound's stability and solubility in aqueous media, a crucial attribute for pharmaceutical formulations.[3]

Key Identifiers and Properties:

PropertyValueSource
InChIKey BWSTYOKWTPLJPA-UHFFFAOYSA-N[4]
CAS Number 1349719-25-0[4]
Molecular Formula C₁₀H₁₁ClF₃NO[4]
Molecular Weight 253.65 g/mol [1]
Purity Typically ≥95%[4]
Physical Form Solid[5]
Storage Recommended at 2-8°C under an inert atmosphere for long-term preservation.[5][6]

Synthesis and Manufacturing: A Self-Validating Protocol

The synthesis of 3-[3-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. The following protocol represents a robust and scalable approach, grounded in established synthetic methodologies.

Experimental Protocol: A Two-Step Synthesis

This synthesis can be logically divided into two primary stages: the formation of the 3-aryl-oxetan intermediate and the subsequent introduction of the amine functionality.

Step 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The initial step involves the formation of the carbon-carbon bond between the phenyl ring and the oxetane moiety. The Suzuki-Miyaura coupling is the reaction of choice due to its high tolerance for various functional groups and its typically high yields.

  • Reactants: 3-(trifluoromethyl)phenylboronic acid and oxetan-3-one.[3]

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is essential for facilitating the cross-coupling reaction.

  • Base: A base, typically an aqueous solution of sodium carbonate or potassium carbonate, is required to activate the boronic acid.

  • Solvent: A two-phase solvent system, such as toluene and water, is commonly employed.

  • Procedure:

    • To a solution of 3-(trifluoromethyl)phenylboronic acid in toluene, add an aqueous solution of the base.

    • Add the palladium catalyst and oxetan-3-one to the mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture, separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-[3-(trifluoromethyl)phenyl]oxetan-3-one intermediate.

Step 2: Reductive Amination to Introduce the Amine Group

The second stage involves the conversion of the ketone intermediate to the desired primary amine via reductive amination. This can be achieved through a one-pot reaction where the ketone is first converted to an imine in situ, which is then reduced.

  • Reactants: 3-[3-(trifluoromethyl)phenyl]oxetan-3-one and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation as it is selective for the imine over the ketone.[3]

  • Solvent: A protic solvent such as methanol or ethanol is typically used.

  • Procedure:

    • Dissolve the 3-[3-(trifluoromethyl)phenyl]oxetan-3-one intermediate in the chosen solvent.

    • Add the ammonia source and stir for a short period to allow for imine formation.

    • Add sodium cyanoborohydride portion-wise at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete, as monitored by TLC or LC-MS.

    • Quench the reaction by the careful addition of water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Final Salt Formation and Purification:

  • Procedure:

    • Dissolve the crude amine in a suitable solvent like diethyl ether or dichloromethane.

    • Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise until precipitation is complete.

    • Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield 3-[3-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride.

  • Purification and Quality Control: The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[3] The purity should be assessed by High-Performance Liquid Chromatography (HPLC) and the structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A purity of ≥98% is typically achievable.[3]

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reductive Amination & Salt Formation cluster_2 Purification & QC A 3-(Trifluoromethyl)phenylboronic Acid + Oxetan-3-one B Pd Catalyst, Base Toluene/Water, Reflux A->B Reactants C 3-[3-(Trifluoromethyl)phenyl]oxetan-3-one B->C Intermediate D Ammonia Source, NaBH3CN Methanol C->D Reaction Conditions E 3-[3-(Trifluoromethyl)phenyl]oxetan-3-amine D->E Free Base F HCl solution E->F Acidification G 3-[3-(Trifluoromethyl)phenyl]oxetan-3-amine Hydrochloride F->G Final Product H Recrystallization G->H I HPLC, NMR, MS H->I Purity & Structural Confirmation

Caption: Synthetic workflow for 3-[3-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride.

Strategic Applications in Drug Design and Medicinal Chemistry

The true value of 3-[3-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride lies in its application as a versatile building block for the synthesis of more complex bioactive molecules.[1] Its rigid three-dimensional structure and the presence of a primary amine handle allow for its facile incorporation into a wide range of molecular scaffolds through reactions such as amide bond formation, reductive amination, and nucleophilic aromatic substitution. Researchers are actively exploring its use in the development of enzyme inhibitors and receptor modulators.[1]

Conceptual Application: Design of a Kinase Inhibitor

While a specific, publicly disclosed drug candidate incorporating this exact fragment is not yet prominent, we can conceptualize its application in a well-understood therapeutic area, such as kinase inhibition. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The primary amine of our subject compound can be used to form a crucial hydrogen bond with the hinge region of the kinase, a common binding motif for this class of drugs.

Logical Framework for Kinase Inhibitor Design:

G cluster_0 Building Block cluster_1 Target Interaction cluster_2 Molecular Scaffolding cluster_3 Final Inhibitor Properties BuildingBlock 3-[3-(CF3)phenyl]oxetan-3-amine HCl Primary Amine Handle Scaffold Heterocyclic Core Linker BuildingBlock:f1->Scaffold:f1 Amide Coupling Properties Improved Solubility (Oxetane) Metabolic Stability (CF3) Potent & Selective Inhibition BuildingBlock:f0->Properties:f0 BuildingBlock:f0->Properties:f1 Target Kinase Hinge Region ATP Binding Pocket Target:f1->Properties:f2 Scaffold:f0->Target:f0 H-Bonding

Caption: Conceptual design of a kinase inhibitor using the title compound.

In this conceptual framework, the trifluoromethylphenyl group can be oriented to occupy a hydrophobic pocket within the ATP-binding site, further enhancing binding affinity. The oxetane moiety, with its polar nature, can improve the overall solubility of the inhibitor, a common hurdle in kinase inhibitor development. This strategic placement of functional groups, enabled by the unique structure of 3-[3-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride, exemplifies its potential to generate drug candidates with superior pharmacological profiles.

Conclusion

3-[3-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis, while requiring careful execution, is based on reliable and scalable chemical transformations. The compound's true power is realized when it is incorporated into larger molecules, where the trifluoromethyl group and the oxetane ring can synergistically enhance pharmacokinetic and pharmacodynamic properties. As the demand for drug candidates with improved "drug-like" properties continues to grow, the judicious use of well-designed building blocks like 3-[3-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride will be paramount to the successful development of new and effective medicines. This guide serves as a foundational resource for researchers seeking to harness the potential of this promising scaffold in their drug discovery endeavors.

References

  • 3-(Trifluoromethyl)oxetan-3-amine hydrochloride. MySkinRecipes. Available from: [Link]

  • Mathew, B. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available from: [Link]

  • Ferreira, R. J. et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1023. Available from: [Link]

  • Bull, J. A. et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 12(11), 2038-2045. Available from: [Link]

  • 3-(Trifluoromethyl)oxetan-3-amine hydrochloride. Lead Sciences. Available from: [Link]

  • PubChem Compound Summary for CID 7375, 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem Compound Summary for CID 23062080, Oxetan-3-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Dembitsky, V. M. et al. (2019). Oxetane-containing metabolites: origin, structures, and biological activities. Applied Microbiology and Biotechnology, 103(5), 2017-2036. Available from: [Link]

  • Cheng, L. et al. (2015). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications, 51(73), 13477-13480. Available from: [Link]

  • Li, Y. et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(37), 10163-10168. Available from: [Link]

  • 3-(Trifluoromethyl)aniline. Wikipedia. Available from: [Link]

Sources

Methodological & Application

Technical Guide: Analytical Characterization of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine Hydrochloride

[1]

Executive Summary: The "Fragile Gem" of Medicinal Chemistry

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride represents a high-value building block in modern drug discovery.[1] The oxetane ring acts as a metabolic surrogate for a gem-dimethyl group , offering improved solubility and reduced lipophilicity without altering the steric profile.

However, this structural advantage comes with a distinct analytical challenge: Oxetane Ring Strain .[1] While 3,3-disubstituted oxetanes are kinetically stable under neutral/basic conditions, they function as "loaded springs" in the presence of strong acids or nucleophiles, susceptible to ring-opening reactions that generate complex impurity profiles.

This guide provides a validated analytical framework designed to characterize this molecule while preserving its structural integrity during analysis.

Part 1: Physicochemical Profile & Identification[1][2]

Structural Analysis

The molecule consists of three distinct analytical "handles":

  • The Oxetane Core: A strained 4-membered ether.[1][2]

  • The Primary Amine: A polar, basic center (pKa ~7-8 due to the inductive effect of the oxygen).[1]

  • The Trifluoromethyl-Phenyl Group: A lipophilic, UV-active, and NMR-active moiety.[1]

Spectroscopy (NMR & MS)

Note: All NMR data should be acquired in DMSO-d6 or Methanol-d4.[1] Avoid CDCl3 if acidic traces are present.

Protocol A: Nuclear Magnetic Resonance (NMR)
  • 
    F NMR (Quantitative):  This is the most robust method for assay purity.[1] The -CF
    
    
    group appears as a clean singlet (approx. -61 to -63 ppm), free from solvent interference.[1]
    • Internal Standard:

      
      -Trifluorotoluene (added gravimetrically).[1]
      
  • 
    H NMR (Structural Confirmation): 
    
    • Oxetane Protons: Look for the characteristic "roofing" effect or doublets around 4.5–5.0 ppm.[1] The four protons of the oxetane ring appear as two doublets (AB system) or a singlet depending on the solvent and rotation speed of the phenyl ring.

    • Aromatic Protons: 4 protons in the 7.5–8.0 ppm region.[1]

    • Amine Protons: Broad singlet (exchangeable) around 2.0–4.0 ppm (solvent dependent).[1]

Protocol B: Mass Spectrometry
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]

    
     = 218.08 (Free base mass).[1]
    
  • Fragmentations: Expect loss of NH

    
     and potential ring opening fragments.[1]
    

Part 2: Purity & Assay (HPLC Protocols)

CRITICAL WARNING: Standard acidic mobile phases (0.1% TFA) can degrade oxetanes on-column, especially at elevated temperatures (>40°C).[1] We recommend a High pH method as the primary release test to ensure stability and superior peak shape for the amine.[1]

Method 1: High pH Reverse Phase (Recommended for Purity)

Rationale: Basic pH suppresses amine protonation (reducing silanol tailing) and stabilizes the acid-sensitive oxetane ring.

ParameterSpecification
Column Waters XBridge C18 BEH, 3.5 µm, 4.6 x 100 mm (or equivalent high-pH stable column)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH

OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Do not exceed 40°C)
Detection UV @ 215 nm (Amine/Oxetane) and 254 nm (Aromatic)
Injection Vol 5 µL
Gradient 5% B to 95% B over 10 minutes; Hold 2 min; Re-equilibrate.[1]
Method 2: Low pH LC-MS (Screening Only)

Rationale: For rapid mass confirmation.[1] Must use low temperature to prevent on-column hydrolysis.

ParameterSpecification
Column Phenomenex Kinetex C18, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Column Temp 25°C (Ambient) - CRITICAL
Gradient Fast gradient (5-95% B in 3 mins) to minimize acid exposure time.[1]

Part 3: Stability & Degradation Pathways[1]

The hydrochloride salt form (solid state) is generally stable if kept dry.[1] However, in solution, the combination of the acidic counter-ion (Cl-) and water can trigger ring opening.

The Acid Stress Test (Forced Degradation)

To validate your method, perform the following stress test:

  • Dissolve 1 mg of compound in 1 mL of 0.1 M HCl.[1]

  • Heat at 60°C for 1 hour.

  • Analyze via Method 1 (HPLC) .

  • Result: You will observe the disappearance of the parent peak and the formation of the Ring-Opened Diol or Chloro-alcohol impurities.

Degradation Mechanism Visualization

The following diagram illustrates the specific vulnerability of the oxetane ring in this molecule.

OxetaneDegradationCompoundIntact Oxetane(Parent)ProtonationProtonated Oxygen(Activated Intermediate)Compound->Protonation+ H+ (Acid)TransitionNucleophilic Attack(Cl- or H2O)Protonation->TransitionRing Strain ReleaseProduct1Impurity A:Chloro-alcohol(Ring Open)Transition->Product1+ Cl-Product2Impurity B:Diol(Ring Open)Transition->Product2+ H2O

Figure 1: Acid-catalyzed ring-opening mechanism of the oxetane moiety.[1][3]

Part 4: Analytical Workflow Protocol

To ensure data integrity, follow this decision tree for sample processing.

AnalyticalWorkflowStartSample Receipt(Hygroscopic Salt)SolubilityDissolve in MeCN:H2O (1:1)Avoid pure acidic waterStart->SolubilityID_Check19F NMR & MS(Confirm Structure)Solubility->ID_CheckPurityHPLC Purity AnalysisID_Check->PurityMethod_ChoiceSelect MethodPurity->Method_ChoiceHighPHMethod 1: High pH(QC / Release)Method_Choice->HighPHPreferredLowPHMethod 2: Low pH(Rapid ID Only)Method_Choice->LowPHScreeningChlorideChloride Content(AgNO3 Titration)HighPH->ChlorideLowPH->ChlorideReportFinal Certificate of AnalysisChloride->Report

Figure 2: Recommended analytical workflow for oxetane-amine salts.

Part 5: Specific Handling Protocols

Chloride Counter-ion Determination

Since the compound is a hydrochloride salt, confirming the stoichiometry (Mono-HCl vs. Di-HCl) is vital.

  • Method: Argentometric Titration.[1]

  • Reagent: 0.01 M AgNO

    
    .[1]
    
  • Endpoint Detection: Potentiometric (Silver electrode).[1]

  • Expected Calculation:

    
    
    Theoretical Cl content for Mono-HCl (MW ~253.[1]65) is approx 13.9%.[1]
    
Storage Recommendations
  • Temperature: -20°C.

  • Atmosphere: Under Argon or Nitrogen (Hygroscopic).[1]

  • Container: Amber glass (protect from light, though less critical than moisture).[1]

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][2][4][5][6][7][8] Angewandte Chemie International Edition, 49(48), 8979–8983.[1] [1]

    • Foundational text on the stability and utility of oxetanes in medicinal chemistry.
  • Burkhard, J. A., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(5), 2206–2229.[1]

    • Detailed analysis of physicochemical properties and ring stability.
  • Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][8] Chemical Reviews, 116(19), 12150–12233. [1]

    • Comprehensive review covering the acid-sensitivity and degradation p

Application Note: Experimental Characterization of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the experimental framework for utilizing 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride in drug discovery.[1] This compound is not merely a building block; it is a high-value bioisostere designed to replace gem-dimethyl, carbonyl, or cyclohexyl groups.[1]

The "Oxetane Advantage" in Medicinal Chemistry:

  • Basicity Modulation: The electron-withdrawing nature of the oxetane oxygen (through the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -framework) suppresses the pKa of the adjacent amine (typically by 2.0–3.0 units compared to the gem-dimethyl analog). This reduces lysosomal trapping and hERG liability while improving solubility at physiological pH.[1][2]
    
  • Lipophilicity Control: It lowers LogD/LogP, enhancing metabolic stability without sacrificing the steric bulk required for receptor binding.[1][2]

  • Metabolic Blocking: The 3,3-disubstitution pattern blocks oxidative metabolism (CYP-mediated hydroxylation) common at benzylic positions.[1][2]

Strategic Decision Flow

The following diagram illustrates when and why to deploy this scaffold in a Lead Optimization campaign.

OxetaneStrategy Start Lead Compound Optimization (Problem Identification) Problem1 High Lipophilicity (LogD > 3) Poor Metabolic Stability Start->Problem1 Problem2 High Basicity (pKa > 9) hERG / Phospholipidosis Risk Start->Problem2 Solution Replace gem-dimethyl/cyclohexyl with 3-Amino-Oxetane Scaffold Problem1->Solution Problem2->Solution Mechanism1 Lowers LogD Blocks Metabolic Soft Spot Solution->Mechanism1 Mechanism2 Inductive Effect (Oxygen) Lowers pKa to ~6.5-7.5 Solution->Mechanism2 Outcome Improved Solubility Reduced Toxicity Retained Geometry Mechanism1->Outcome Mechanism2->Outcome

Figure 1: Decision logic for incorporating the trifluoromethyl-phenyl-oxetane scaffold.

Module A: Physicochemical Profiling

Objective: Quantify the pKa suppression and lipophilicity shift.

Protocol A1: Potentiometric pKa Determination

Unlike standard amines, the pKa of this oxetane amine is expected to be near neutral (6.0–7.5).[1] Standard colorimetric assays may lack precision; potentiometric titration is the gold standard.[1][2]

Materials:

  • Compound: 2 mg of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine HCl.[1][2]

  • Titrant: 0.1 M KOH and 0.1 M HCl (standardized).[1][2]

  • Solvent: 0.15 M KCl (ionic strength adjustor) with <1% DMSO for solubility.[1][2]

Procedure:

  • Dissolution: Dissolve the hydrochloride salt in 20 mL of degassed 0.15 M KCl. Ensure complete dissolution (sonicate if necessary).[1][2]

  • Blank Titration: Perform a blank titration on the solvent system to calibrate the electrode slope.[1][2]

  • Sample Titration: Titrate the sample from pH 2.0 to pH 12.0 using 0.1 M KOH.

  • Data Analysis: Use the Bjerrum plot method to determine the pKa.[1][2]

    • Expected Result: The pKa should be significantly lower than the corresponding gem-dimethyl aniline analog (approx.[2] 9.5). Expect a value in the 6.2 – 7.0 range due to the oxetane's inductive effect.

Protocol A2: LogD Measurement (Shake-Flask Method)

Rationale: The trifluoromethyl group adds lipophilicity, while the oxetane reduces it.[1] The net effect must be empirically determined.[1][2]

  • Preparation: Prepare a 10 mM DMSO stock of the compound.

  • Partitioning: Add 10 µL of stock to a vial containing 495 µL 1-octanol and 495 µL Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibrium: Shake vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 min to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    .
    

Module B: Stability & Reactivity Profiling

Objective: Validate the structural integrity of the oxetane ring under physiological and synthetic conditions.

Critical Risk: Oxetanes are strained rings.[1][2][3] While 3,3-disubstitution improves stability, they can undergo ring-opening in acidic media (simulating the stomach) or in the presence of strong Lewis acids.

Protocol B1: Acid Stability in Simulated Gastric Fluid (SGF)

Reagents:

  • SGF: 2.0 g NaCl, 3.2 g Pepsin, 7.0 mL HCl, diluted to 1 L (pH ~1.2).[1]

  • Internal Standard: Tolbutamide (1 µM).[1][2]

Workflow:

  • Incubation: Spike the compound (10 µM final) into SGF at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench with 200 µL cold Acetonitrile (containing Internal Standard) to neutralize pH and precipitate proteins.

  • Analysis: Analyze via LC-MS/MS. Monitor for the parent mass (M+H) and the specific "ring-opened" hydration product (+18 Da).[1]

Data Interpretation Table:

Time (min)% Parent Remaining (Expected)Interpretation
0100%Baseline
60> 90%Stable. Suitable for oral dosing.
6050-90%Moderate Instability. Consider enteric coating or prodrug.
60< 50%Labile. Ring opening likely.[1][2] Structural redesign required.[1][2]
Protocol B2: Microsomal Stability (Metabolic Soft Spots)

The CF


 group blocks phenyl ring oxidation, but the oxetane ring itself can be a substrate for Microsomal Epoxide Hydrolase (mEH) , a non-CYP pathway.

Differentiation Assay:

  • Condition A (Standard): Liver Microsomes + NADPH (Active CYPs).[1][2]

  • Condition B (mEH Check): Liver Microsomes without NADPH (CYPs inactive, Hydrolases active).[1][2]

  • Result Analysis:

    • If clearance is high in both A and B, the oxetane ring is likely being hydrolyzed by mEH.[1]

    • If clearance is high only in A, metabolism is CYP-driven (likely on the phenyl ring or amine dealkylation).[1]

Module C: Synthetic Integration (Coupling Protocol)

Objective: Attach the scaffold to a drug core without degrading the oxetane.

Challenge: Avoid strong Lewis acids (e.g., AlCl


, excessive BF

) which trigger ring opening.
Protocol C1: Amide Coupling (HATU Method)

This protocol attaches the 3-amino-oxetane to a carboxylic acid core (R-COOH).[1]

Reagents:

  • Carboxylic Acid Core (1.0 eq)[1][2]

  • 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine HCl (1.2 eq)[1]

  • HATU (1.5 eq)[1][2]

  • DIPEA (3.0 – 4.0 eq) – Crucial to neutralize the HCl salt and maintain basic pH.

  • Solvent: DMF or DMF/DCM (1:1).[1][2]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 mins at 0°C.

  • Neutralization: In a separate vial, dissolve the Oxetane Amine HCl in minimal DMF and add 2.0 eq of DIPEA. Ensure the salt is free-based.[1][2]

  • Addition: Add the amine solution to the activated acid. Add remaining DIPEA.[1][2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Do not heat above 40°C.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (mild base) and Brine. Avoid acidic washes (1N HCl) which might open the ring during workup.
    
  • Purification: Flash chromatography (Silica). Oxetanes are polar; expect elution in higher % EtOAc or MeOH/DCM.[1][2]

Visualizing the Stability Workflow

StabilityWorkflow cluster_Acid Acid Stability (Stomach Simulation) cluster_Metab Metabolic Stability (Liver) Sample Oxetane Scaffold (10 mM Stock) SGF Incubate in SGF (pH 1.2, 37°C) Sample->SGF Microsome Incubate w/ Microsomes (+/- NADPH) Sample->Microsome Quench Quench w/ ACN (Stop Ring Opening) SGF->Quench Analysis LC-MS/MS Analysis (Detect M+18 hydration) Quench->Analysis Pathway Differentiate: CYP vs. mEH Microsome->Pathway Pathway->Analysis

Figure 2: Parallel workflow for assessing chemical and metabolic stability.[1]

References

  • Wuitschik, G., et al. (2010).[1][2] "Oxetanes as Promising Physico-Chemical Bioisosteres for gem-Dimethyl Groups in Medicinal Chemistry." Angewandte Chemie International Edition, 49(16), 2816-2820.[1] Link[1][2]

  • Burkhard, J. A., et al. (2010).[1][2] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529.[1] Link[1][2]

  • Stepan, A. F., et al. (2011).[1][2] "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of γ-Secretase." Journal of Medicinal Chemistry, 54(22), 7772-7783.[1] Link[1][2]

  • Bull, J. A., et al. (2016).[1][2] "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233.[1] Link[1][2]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride is a synthetic building block of considerable interest in contemporary medicinal chemistry. Its structure is characterized by two key pharmacophores: a trifluoromethylphenyl group and an oxetane ring. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability, increasing membrane permeability, and improving the binding affinity of drug candidates to their targets.[1] Concurrently, the oxetane ring is increasingly utilized in drug design to enhance solubility and overall pharmacokinetic properties.[1][2]

While 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride is primarily supplied as a research chemical for the synthesis of more complex molecules, its structural similarity to known neuroactive compounds, such as the norepinephrine-dopamine reuptake inhibitor (NDRI) bupropion, suggests a potential for direct biological activity.[1] Bupropion and its metabolite radafaxine exert their antidepressant effects by blocking the reuptake of norepinephrine and dopamine in the synaptic cleft.[3][4][5]

This application note provides a comprehensive guide for researchers to explore the potential biological activities of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride through a series of robust cell-based assays. The protocols detailed herein are designed to investigate its potential as a monoamine transporter inhibitor and to assess its metabolic profile and general cytotoxicity, laying the groundwork for its potential development as a novel therapeutic agent.

Section 1: Monoamine Transporter Inhibition Assays

The structural analogy to bupropion strongly suggests that 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride may interact with the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] The following protocols describe cell-based assays to quantify the inhibitory potential of the compound on these key transporters.

Rationale for Assay Selection

Two primary methods are presented for assessing transporter inhibition: a traditional radioligand uptake assay and a more contemporary fluorescent substrate-based assay.

  • Radioligand Uptake Assays: These assays are considered a "gold standard" for their direct measurement of transporter function.[6] They utilize radiolabeled substrates ([³H]norepinephrine or [³H]dopamine) to quantify uptake into cells expressing the target transporter. Inhibition of this uptake by the test compound provides a direct measure of its potency.

  • Fluorescent Substrate-Based Assays: These assays offer a high-throughput, non-radioactive alternative.[1][7] They employ a fluorescent substrate that mimics the natural neurotransmitter.[1][7][8] Upon transport into the cell, the fluorescence signal increases, and this can be measured on a microplate reader.[1][7]

Experimental Workflow: Monoamine Transporter Inhibition

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis prep1 Seed cells expressing NET or DAT in 96-well plates prep2 Incubate overnight to allow for cell adherence prep1->prep2 assay1 Wash cells with assay buffer prep2->assay1 assay2 Pre-incubate with test compound or vehicle control assay1->assay2 assay3 Add radiolabeled or fluorescent substrate to initiate uptake assay2->assay3 assay4 Incubate for a defined period (e.g., 10-20 min) assay3->assay4 assay5 Terminate uptake by washing with ice-cold buffer assay4->assay5 detect1 Lyse cells (for radiolabeled assay) or read fluorescence directly assay5->detect1 detect2 Quantify signal using a scintillation counter or fluorescence plate reader detect1->detect2 detect3 Calculate % inhibition and determine IC50 values detect2->detect3

Caption: Workflow for Monoamine Transporter Inhibition Assays.

Protocol: Norepinephrine Transporter (NET) Inhibition Assay

This protocol is adapted for a 96-well format using either a radiolabeled or fluorescent substrate.

Materials:

  • HEK293 cells stably expressing human NET (hNET) or SH-SY5Y cells (endogenously expressing NET).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

  • [³H]Norepinephrine or a fluorescent NET substrate.

  • Test Compound: 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride, dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: Desipramine (a known NET inhibitor).

  • 96-well cell culture plates (clear for fluorescent assays, solid white for radiolabeled assays).

  • Scintillation fluid and a microplate scintillation counter (for radiolabeled assay).

  • Fluorescence microplate reader (for fluorescent assay).

Procedure:

  • Cell Plating:

    • The day before the assay, seed HEK293-hNET or SH-SY5Y cells into a 96-well plate at a density of 40,000-60,000 cells per well.[9]

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and desipramine in assay buffer. The final concentration of DMSO should be kept below 0.5%.

  • Assay Execution:

    • On the day of the assay, gently aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the diluted test compound, positive control, or vehicle to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate the uptake reaction by adding 50 µL of assay buffer containing the radiolabeled or fluorescent substrate at a final concentration around its Km value.

    • Incubate for 10-20 minutes at 37°C.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells twice with 100 µL of ice-cold assay buffer.

  • Signal Detection:

    • For Radiometric Assay:

      • Add 100 µL of cell lysis buffer (e.g., 1% SDS) to each well and incubate for 20 minutes with gentle shaking.

      • Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

    • For Fluorescent Assay:

      • Add 100 µL of assay buffer to each well.

      • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Dopamine Transporter (DAT) Inhibition Assay

This protocol is analogous to the NET inhibition assay, with modifications for the specific transporter.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT).

  • [³H]Dopamine or a fluorescent DAT substrate.

  • Positive Control: GBR-12909 or cocaine (known DAT inhibitors).

  • Other materials are as listed for the NET assay.

Procedure:

The procedure is identical to the NET inhibition assay, with the following substitutions:

  • Use HEK293-hDAT cells.

  • Use [³H]Dopamine or a fluorescent DAT substrate.

  • Use GBR-12909 or cocaine as the positive control.

Data Interpretation:

A low IC₅₀ value in these assays indicates potent inhibition of the respective transporter. Comparing the IC₅₀ values for NET and DAT will reveal the compound's selectivity.

ParameterNorepinephrine Transporter (NET)Dopamine Transporter (DAT)
Cell Line HEK293-hNET or SH-SY5YHEK293-hDAT
Substrate [³H]Norepinephrine or Fluorescent Analog[³H]Dopamine or Fluorescent Analog
Positive Control DesipramineGBR-12909 or Cocaine
Typical Incubation 10-20 minutes at 37°C10-20 minutes at 37°C
Readout Scintillation Counting or FluorescenceScintillation Counting or Fluorescence

Section 2: Cytochrome P450 (CYP) Inhibition Assay

Assessing the potential for drug-drug interactions is a critical step in drug development. Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism.[10] Inhibition of these enzymes can lead to adverse drug reactions. Given that bupropion is a known substrate and inhibitor of CYP2B6, it is prudent to evaluate the inhibitory potential of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride against this and other major CYP isoforms.

Rationale for CYP2B6 Focus

CYP2B6 is involved in the metabolism of several clinically important drugs, including bupropion.[3] Therefore, determining if the test compound inhibits CYP2B6 is crucial for predicting potential drug-drug interactions. A luminogenic assay using a pro-luciferin substrate is a common and efficient method for this purpose.[11][12]

Experimental Workflow: CYP Inhibition Assay

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Signal Detection & Analysis setup1 Prepare serial dilutions of test compound and positive control setup2 Add human liver microsomes or recombinant CYP enzymes to a 96-well plate setup1->setup2 react1 Add test compound/control to the microsomes/enzymes setup2->react1 react2 Pre-incubate to allow for interaction react1->react2 react3 Initiate reaction by adding a CYP-specific luminogenic substrate and NADPH react2->react3 react4 Incubate to allow for substrate metabolism react3->react4 detect1 Add luciferin detection reagent to stop the reaction and generate light react4->detect1 detect2 Measure luminescence using a plate reader detect1->detect2 detect3 Calculate % inhibition and determine IC50 values detect2->detect3

Caption: Workflow for a Luminogenic CYP Inhibition Assay.

Protocol: CYP2B6 Inhibition Assay

This protocol describes a luminogenic assay for determining the IC₅₀ of the test compound against CYP2B6.

Materials:

  • Recombinant human CYP2B6 enzyme or human liver microsomes.

  • P450-Glo™ CYP2B6 Assay Kit (or similar) containing a luminogenic substrate, NADPH regeneration system, and luciferin detection reagent.

  • Test Compound: 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride.

  • Positive Control: Ticlopidine (a known CYP2B6 inhibitor).

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Reagent Preparation:

    • Prepare reagents according to the manufacturer's protocol. This typically involves reconstituting the luminogenic substrate and preparing a master mix containing the CYP enzyme and buffer.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and ticlopidine in the appropriate buffer.

  • Assay Execution:

    • Add the CYP2B6 enzyme/microsome solution to the wells of the 96-well plate.

    • Add the diluted test compound, positive control, or vehicle to the wells.

    • Initiate the reaction by adding the luminogenic substrate and NADPH regeneration system.

    • Incubate the plate at 37°C for the time recommended by the manufacturer (e.g., 30 minutes).

  • Signal Detection:

    • Stop the reaction and initiate the luminescent signal by adding the luciferin detection reagent to each well.

    • Incubate for 20 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the test compound.

Data Interpretation:

A low IC₅₀ value suggests that the compound is a potent inhibitor of CYP2B6, indicating a potential for drug-drug interactions with other drugs metabolized by this enzyme. Similar assays can be performed for other major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP1A2, CYP2C9, CYP2C19) to build a comprehensive inhibition profile.

ParameterValue/Description
Enzyme Source Recombinant human CYP2B6 or Human Liver Microsomes
Assay Principle Conversion of a pro-luciferin substrate to luciferin
Detection Method Luminescence
Positive Control Ticlopidine
Data Output IC₅₀ value

Section 3: Cell Viability and Cytotoxicity Assay

Prior to or in parallel with functional assays, it is essential to assess the general cytotoxicity of a new compound to ensure that any observed effects are not due to cell death. The MTT assay is a widely used colorimetric method for this purpose.[13][14][15]

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15] The amount of formazan produced is proportional to the number of viable cells.[15]

Experimental Workflow: MTT Cytotoxicity Assay

G cluster_prep Cell Seeding & Treatment cluster_assay MTT Reaction cluster_detection Data Acquisition & Analysis prep1 Seed cells in a 96-well plate prep2 Incubate overnight prep1->prep2 prep3 Treat cells with various concentrations of the test compound prep2->prep3 prep4 Incubate for a defined exposure period (e.g., 24-72h) prep3->prep4 assay1 Add MTT reagent to each well prep4->assay1 assay2 Incubate for 2-4 hours to allow formazan formation assay1->assay2 assay3 Add solubilization solution to dissolve formazan crystals assay2->assay3 detect1 Measure absorbance at ~570 nm using a plate reader assay3->detect1 detect2 Calculate % cell viability and determine CC50 value detect1->detect2

Caption: Workflow for the MTT Cell Viability Assay.

Protocol: MTT Assay

Materials:

  • SH-SY5Y or HEK293 cells.

  • Complete culture medium.

  • Test Compound: 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride.

  • Positive Control: Doxorubicin or another known cytotoxic agent.

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Reaction:

    • After the incubation period, add 10 µL of MTT reagent to each well.[13]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[13]

  • Data Acquisition:

    • Incubate for an additional 1-2 hours at room temperature, protected from light.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the CC₅₀ (half-maximal cytotoxic concentration) value by plotting cell viability against the log concentration of the test compound.

Data Interpretation:

The CC₅₀ value represents the concentration of the compound that reduces cell viability by 50%. This value is crucial for determining the therapeutic window of the compound. For a compound to be considered a viable drug candidate, its effective concentration (e.g., IC₅₀ for transporter inhibition) should be significantly lower than its cytotoxic concentration.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride. By systematically evaluating its effects on norepinephrine and dopamine transporters, its potential for CYP-mediated drug interactions, and its inherent cytotoxicity, researchers can gain valuable insights into the pharmacological profile of this novel chemical entity. The data generated from these assays will be instrumental in guiding future medicinal chemistry efforts and in determining the potential of this compound for further development as a therapeutic agent.

References

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]

  • MySkinRecipes. 3-(Trifluoromethyl)oxetan-3-amine hydrochloride. Available at: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit - Data Sheet. Available at: [Link]

  • Psych Scene Hub. Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. (2021-03-23). Available at: [Link]

  • Eurofins Discovery. CYP Inhibition Assays. Available at: [Link]

  • Patsnap Synapse. Radafaxine Hydrochloride - Drug Targets, Indications, Patents. Available at: [Link]

  • PubChem - NIH. Bupropion | C13H18ClNO | CID 444. Available at: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit - Product Page. Available at: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. (2013-05-01). Available at: [Link]

  • Gifford Bioscience. Cellular Uptake & Cellular Release Assays. Available at: [Link]

  • Wikipedia. Radafaxine. Available at: [Link]

  • Technology Networks. The P450-Glo™ CYP2B6 Assay. Available at: [Link]

  • PMC - NIH. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). Available at: [Link]

  • PubMed. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Available at: [Link]

  • DB-ALM. Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Available at: [Link]

  • Reaction Biology. Cytochrome P450 Assay Services. Available at: [Link]

  • ResearchGate. Monitoring monoamine transport with the fluorescent substrate analogue ASP +. Available at: [Link]

  • Antibodies.com. Cell-based Assays Guide. (2025-01-31). Available at: [Link]

  • NIH. Evaluation of CYP2B6 Induction and Prediction of Clinical Drug–Drug Interactions. Available at: [Link]

  • Eurofins Discovery. NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Available at: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025-01-23). Available at: [Link]

  • ResearchGate. Design and Validate a GMP Cell Based Assay. Available at: [Link]

  • Springer Nature Experiments. Classical Radioligand Uptake and Binding Methods in Transporter Research. Available at: [Link]

  • Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016-02-14). Available at: [Link]

  • Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. Available at: [Link]

  • NIH. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Available at: [Link]

  • PMC - NIH. Model Systems for Analysis of Dopamine Transporter Function and Regulation. Available at: [Link]

  • Cyprotex - Evotec. Time Dependent CYP Inhibition (IC50 Shift). Available at: [Link]

  • ResearchGate. Cell-based Assays for Assessing Toxicity: A Basic Guide. (2018-12-04). Available at: [Link]

  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. (2025-08-07). Available at: [Link]

  • PMC - NIH. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. Available at: [Link]

  • PMC - NIH. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. (2012-06-12). Available at: [Link]

  • ResearchGate. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available at: [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Available at: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link]

  • BioIVT. DAT (SLC6A3) Transporter Assay. Available at: [Link]

  • UCSC Genome Browser. Cell culture protocol for SH-SY5Y neuroblastoma cells. Available at: [Link]

  • SNM. Practice Guideline for Dopamine Transporter Imaging with 123 I-Ioflupane SPECT 1.0. Available at: [Link]

  • PMC - PubMed Central. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Available at: [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. Available at: [Link]

Sources

Application Notes & Protocols for In Vivo Studies with 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-VS-2026-0128

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals initiating in vivo studies with the novel chemical entity, 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride. This compound incorporates two key structural motifs of high interest in modern medicinal chemistry: a trifluoromethyl group, known to enhance metabolic stability and membrane permeability, and a rigid oxetane ring, which can improve physicochemical and pharmacokinetic properties.[1][2] Given its structural characteristics and similarity to known central nervous system (CNS) agents, this guide outlines a strategic, phased approach to its initial in vivo characterization, from foundational safety and pharmacokinetic profiling to preliminary pharmacodynamic evaluation. The protocols described herein are designed to be self-validating, providing a robust framework for generating the critical data necessary to assess the therapeutic potential of this compound.

Scientific Rationale and Strategic Overview

Compound Profile and Mechanistic Hypothesis

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride is a small molecule that presents a compelling profile for investigation as a CNS-active agent. The presence of a trifluoromethyl (-CF3) group on the phenyl ring is a well-established strategy in drug design to increase lipophilicity and resistance to metabolic degradation, properties that are often crucial for penetrating the blood-brain barrier (BBB).[2][3] This moiety is found in numerous FDA-approved CNS drugs, such as the selective serotonin reuptake inhibitor (SSRI) fluoxetine.[4][5] The oxetane-amine scaffold provides a rigid, three-dimensional structure that can enhance binding affinity to specific biological targets.[1][6]

Based on these structural alerts, we hypothesize that 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride may function as a monoamine reuptake inhibitor . Monoamine transporters—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—are critical regulators of neurotransmission and are primary targets for a wide range of antidepressants and psychostimulants.[7][8] The core phenyl-amine structure of the compound is a common pharmacophore for engaging these transporters.[9][10]

Therefore, the initial in vivo assessment strategy is designed to test this hypothesis by exploring its safety, CNS exposure, and potential antidepressant-like activity.

Hypothesized Mechanism: Monoamine Reuptake Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron SERT SERT NET NET DAT DAT Serotonin_pre 5-HT Serotonin_pre->SERT Reuptake NE_pre NE NE_pre->NET Reuptake DA_pre DA DA_pre->DAT Reuptake Compound 3-(3-(CF3)phenyl) oxetan-3-amine HCl Compound->SERT Inhibition Compound->NET Inhibition Compound->DAT Inhibition

Caption: Hypothesized mechanism of action at the synapse.

Phased In Vivo Evaluation Workflow

A logical, stepwise approach is critical to efficiently evaluate a novel compound. This ensures that resource-intensive efficacy studies are only conducted after establishing a foundational understanding of the compound's safety and disposition in the body.[11][12]

G Phased In Vivo Experimental Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: CNS Exposure & Efficacy Formulation Formulation & Vehicle Selection MTD Acute Safety & MTD Study (Mouse) Formulation->MTD PK_IV Single-Dose IV PK (Rat) MTD->PK_IV Select Doses PK_PO Single-Dose PO PK (Rat) CNS_Expo Brain/Plasma Ratio (Kp) PK_PO->CNS_Expo Inform Dose & Timepoint PD_FST Pharmacodynamics (PD) Forced Swim Test (Mouse)

Caption: A logical progression for in vivo compound evaluation.

Foundational Methodologies

Compound Formulation and Vehicle Selection

The hydrochloride salt form of the test compound suggests good aqueous solubility. The primary objective is to prepare a clear, sterile, and stable solution for administration.

Protocol:

  • Initial Solubility Test: Begin by assessing the solubility of the compound in standard isotonic vehicles. Test concentrations up to 10 mg/mL.

    • Vehicle A: 0.9% Sodium Chloride (Saline)

    • Vehicle B: Phosphate-Buffered Saline (PBS), pH 7.4

  • Formulation Preparation:

    • Aseptically weigh the required amount of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride.

    • Add the chosen vehicle (e.g., sterile saline) dropwise while vortexing until the compound is fully dissolved. Gentle warming (37°C) may be applied if necessary.

    • If solubility is limited in simple aqueous vehicles, consider a co-solvent system such as 5% DMSO, 40% PEG400, and 55% Saline. However, always prioritize the simplest vehicle that achieves the desired concentration to avoid confounding effects.

  • Final Preparation: Once dissolved, filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Stability: Prepare fresh formulations daily. Store protected from light at 2-8°C for no more than 24 hours unless stability data indicates otherwise.

Safety and Handling

Based on available safety data, 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride should be handled with care.[13][14]

  • GHS Pictogram: GHS07 (Harmful/Irritant).[13]

  • Hazard Statements: H302 - Harmful if swallowed.[13]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling Precautions: Avoid creating dust.[15] Do not breathe dust, fumes, or vapors.[13][15] Handle in a well-ventilated area or chemical fume hood. Wash hands thoroughly after handling.

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor.[13]

    • Skin Contact: Flush skin with water. Seek medical attention if irritation persists.[1]

    • Eye Contact: Rinse immediately with plenty of water.[1]

    • Inhalation: Move the person to fresh air.[1]

Phase 1: Acute Safety and Maximum Tolerated Dose (MTD)

Objective: To determine the single-dose MTD in mice, which informs dose selection for subsequent PK and PD studies.

Protocol: Acute MTD Study in Mice

  • Animal Model: Male CD-1 mice, 8-10 weeks old. Group size: n=3 per dose group.

  • Acclimation: Acclimate animals for a minimum of 72 hours before dosing.

  • Dose Escalation:

    • Administer the compound via oral gavage (PO).

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose progression should be based on observed toxicity.

    • Include a vehicle control group.

  • Monitoring and Observations:

    • Record body weight immediately before dosing and at 24, 48, and 72 hours post-dose.

    • Observe animals continuously for the first 4 hours post-dose, then at 8 and 24 hours.

    • Record clinical signs of toxicity, including but not limited to: changes in posture, activity level (sedation or hyperactivity), respiration, and presence of tremors or convulsions.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious signs of toxicity (e.g., >20% body weight loss, severe and persistent clinical signs).

Phase 2: Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, and elimination profile of the compound after IV and PO administration in rats to determine key PK parameters, including bioavailability.

Protocol: Single-Dose IV and PO PK Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling. Group size: n=3-4 per route.

  • Dose Administration:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.[16]

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.[17]

    • Doses should be selected based on the MTD study and should be well-tolerated.

  • Blood Sampling:

    • Collect sparse blood samples (~100 µL) into K2EDTA-coated tubes at specified time points.

    • IV Time Points: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Time Points: 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Processing:

    • Immediately following collection, centrifuge blood at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

    • Transfer plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the parent compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

Summarize the calculated PK parameters in a clear, tabular format.

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)UnitDescription
Cmax -Valueng/mLMaximum observed plasma concentration
Tmax -ValuehTime to reach Cmax
AUC(0-t) ValueValuehng/mLArea under the curve to the last time point
AUC(0-inf) ValueValuehng/mLArea under the curve extrapolated to infinity
ValueValuehTerminal half-life
CL Value-mL/h/kgClearance
Vdss Value-L/kgVolume of distribution at steady state
F% -Value%Absolute oral bioavailability

Phase 3: CNS Exposure and Pharmacodynamic (PD) Evaluation

Objective: To confirm the compound penetrates the CNS and to assess its potential efficacy in a validated animal model of antidepressant activity.

Protocol: Brain-to-Plasma Ratio (Kp) Study
  • Rationale: Determining the extent of BBB penetration is essential for any putative CNS drug.[18]

  • Animal Model: Male CD-1 mice. Group size: n=4 per time point.

  • Dosing: Administer a single oral dose (e.g., 10 mg/kg).

  • Sample Collection:

    • At a selected time point (e.g., Tmax determined from the PK study), anesthetize the animals.

    • Collect a terminal blood sample via cardiac puncture.

    • Immediately perfuse the animal transcardially with ice-cold saline to remove blood from the brain tissue.

    • Excise the whole brain, rinse with cold saline, blot dry, and record the weight.

  • Sample Processing:

    • Process blood to plasma as described in Protocol 4.1.

    • Homogenize the brain tissue in a suitable buffer (e.g., 4 volumes of PBS).

  • Bioanalysis: Quantify compound concentration in both plasma and brain homogenate samples via LC-MS/MS.

  • Calculation:

    • Kp = (Concentration in Brain) / (Concentration in Plasma)

Protocol: Forced Swim Test (FST) for Antidepressant-like Activity
  • Rationale: The FST is a widely used behavioral screen where a reduction in immobility time is indicative of potential antidepressant efficacy.

  • Animal Model: Male CD-1 mice. Group size: n=10-12 per group.

  • Groups:

    • Group 1: Vehicle Control

    • Group 2: Test Compound (Low Dose, e.g., 3 mg/kg, PO)

    • Group 3: Test Compound (Mid Dose, e.g., 10 mg/kg, PO)

    • Group 4: Test Compound (High Dose, e.g., 30 mg/kg, PO)

    • Group 5: Positive Control (e.g., Fluoxetine, 20 mg/kg, PO)

  • Procedure:

    • Administer the vehicle, test compound, or positive control 60 minutes before the test.

    • Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

    • The test session lasts for 6 minutes.

    • Record the session with a video camera. A trained observer, blind to the treatment groups, should score the last 4 minutes of the session.

  • Endpoint: The primary endpoint is the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.

  • Data Analysis: Compare the immobility time between treatment groups and the vehicle control using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

Data Presentation: Dose-Response in Forced Swim Test
Treatment GroupDose (mg/kg, PO)NImmobility Time (seconds) ± SEM% Change vs. Vehiclep-value
Vehicle Control-12Value ± Value--
Test Compound312Value ± ValueValueValue
Test Compound1012Value ± ValueValueValue
Test Compound3012Value ± ValueValueValue
Fluoxetine2012Value ± ValueValueValue

Detailed Administration Protocols

Protocol: Oral Gavage (PO) in Rodents
  • Restraint: Manually restrain the animal firmly, ensuring the head and body are aligned vertically to straighten the esophagus.[17]

  • Measure Tube Length: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without perforation.[19]

  • Insertion: Gently insert the bulb-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[20] The animal should swallow the tube as it passes into the esophagus. Do not force the needle if resistance is met.[20]

  • Administration: Once the needle is in place, dispense the solution slowly and steadily.[17]

  • Withdrawal: After administration, smoothly withdraw the needle in a single motion.

  • Monitoring: Briefly monitor the animal to ensure there are no signs of respiratory distress, which could indicate accidental tracheal administration.

Protocol: Intravenous (IV) Tail Vein Injection in Rats
  • Warming: To promote vasodilation, warm the rat's tail using a heat lamp or by immersing it in warm water (30-35°C) for a few minutes.[21]

  • Restraint: Place the rat in a suitable restrainer, allowing access to the tail.

  • Vein Identification: The lateral tail veins are the primary sites for injection.[16]

  • Injection:

    • Using a 25-27G needle with the bevel facing up, align the needle parallel to the vein.[22]

    • Insert the needle at a shallow angle (~30 degrees) into the distal portion of the vein.[16] A small "flash" of blood in the needle hub may confirm placement.

    • If placement is successful, the vein will blanch as the solution is injected, and there will be minimal resistance.[16]

    • Administer the compound slowly and evenly.[23]

  • Withdrawal and Pressure: Remove the needle and apply gentle pressure to the injection site with sterile gauze for 15-30 seconds to prevent bleeding.[16]

References

  • Benchchem. (n.d.). 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride | 1349719-25-0.
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
  • ResearchGate. (n.d.). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive | Request PDF.
  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • PubMed Central. (n.d.). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive.
  • MySkinRecipes. (n.d.). 3-(Trifluoromethyl)oxetan-3-amine hydrochloride.
  • PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Fluorochem. (n.d.). 3-[3-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)oxetan-3-amine hydrochloride | 1268883-21-1.
  • PubMed. (2018). Effects of Fluoxetine and Potential Antidepressant 8-Trifluoromethyl 1,2,3,4,5-Benzopentathiepin-6-Amine Hydrochloride (TC-2153) on Behavior of Danio rerio Fish in the Novel Tank Test and Brain Content of Biogenic Amines and Their Metabolites. Bulletin of Experimental Biology and Medicine, 164(5), 620-623.
  • PubMed Central. (n.d.). Advancements in small molecule drug design: A structural perspective.
  • ResearchGate. (n.d.). Dopamine transporter binding affinities (Ki, nM) related to the....
  • Virginia Tech. (2017). SOP: Mouse Oral Gavage.
  • Virginia Tech Research and Innovation. (2017). SOP: Intravenous Injections in the Rat.
  • Altasciences. (n.d.). CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY.
  • PubMed Central. (n.d.). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures.
  • National Institutes of Health. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
  • UBC Animal Care Committee. (n.d.). TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP.
  • Research Animal Training. (2020). Intravenous Injection in the Rat.
  • PubMed. (n.d.). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors.
  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • ACS Publications. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry.
  • PubMed. (2012). Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive.
  • PubMed Central. (n.d.). Neurotransmitter and psychostimulant recognition by the dopamine transporter.
  • University of Queensland Animal Ethics Committee. (n.d.). Intravenous (IV) Tail Vein Injection in Mice and Rats LAB_030 Injections.
  • Drug Target Review. (n.d.). The future of CNS drug development: signs of real progress.
  • University of Queensland Animal Ethics Committee. (2021). LAB_021 Oral Gavage in Mice and Rats.
  • ChemicalBook. (n.d.). 3-Methyl-3-oxetanaMine hydrochloride - Safety Data Sheet.
  • MDPI. (n.d.). Structure Modeling of the Norepinephrine Transporter.
  • ResearchGate. (n.d.). Antidepressant affinity groups by affinity for serotonin transporter.
  • OKS. (2025). OKS 8601 - SAFETY DATA SHEET.
  • MDPI. (n.d.). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules.
  • Frontiers. (n.d.). Overview of the structure and function of the dopamine transporter and its protein interactions.
  • PLOS One. (2013). Relative Contributions of Norepinephrine and Serotonin Transporters to Antinociceptive Synergy between Monoamine Reuptake Inhibitors and Morphine in the Rat Formalin Model.
  • University of Arizona. (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats.
  • UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats.

Sources

Application Note: Protocol for Solubilizing 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the solubilization of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride (CAS No. 1349719-25-0), a key building block in medicinal chemistry.[1][2] Due to its specific physicochemical characteristics, achieving a stable and accurate concentration in a biologically compatible format is critical for reproducible assay results. This guide outlines the principles of solubility for this compound class, provides validated, step-by-step protocols for creating high-concentration stock solutions and aqueous working solutions, and offers troubleshooting advice to overcome common challenges.

Introduction: Understanding the Compound's Physicochemical Nature

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride is a molecule designed with several features relevant to drug discovery.[1] Its structure presents a unique combination of moieties that influence its solubility:

  • Amine Hydrochloride Salt: The hydrochloride salt form significantly enhances the likelihood of solubility in aqueous solutions compared to its free-base form.[3][4][5] The protonated amine is ionic, favoring interactions with polar solvents like water.[3]

  • Trifluoromethyl (CF3) Group: This group is strongly electron-withdrawing and highly lipophilic (fat-soluble).[6][7] Its presence increases metabolic stability and membrane permeability but simultaneously decreases aqueous solubility.[6][8]

  • Oxetane Ring: The oxetane moiety is a polar, four-membered ether.[9][10][11] It can improve aqueous solubility and act as a metabolically stable bioisostere for other common functional groups like gem-dimethyl or carbonyl groups.[10][12]

The challenge in dissolving this compound lies in balancing the hydrophilicity of the amine salt and oxetane ring against the lipophilicity of the trifluoromethylphenyl group. A common and effective strategy is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock, followed by careful dilution into an aqueous buffer for the final assay.[13][14]

Principles of Solvent Selection and Stock Solution Preparation

The primary goal is to prepare a high-concentration stock solution (e.g., 10-30 mM) that remains stable and free of precipitate upon storage.[14][15] For most compounds in drug discovery, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its powerful solubilizing capacity for a wide range of molecules.[16]

Why DMSO is the Recommended Primary Solvent:

  • High Solubilizing Power: DMSO can effectively disrupt the crystal lattice energy of solid compounds and solvate both polar and non-polar moieties.

  • Water Miscibility: It is fully miscible with water and most aqueous buffers, facilitating the preparation of working solutions.

  • Assay Compatibility: At low final concentrations (typically <0.5%), DMSO is tolerated by most cell lines and enzymatic assays.[17][18]

The following diagram illustrates the decision-making workflow for preparing a compound for biological screening.

G cluster_prep Phase 1: Stock Solution Preparation cluster_assay Phase 2: Working Solution Preparation Start Weigh Compound SelectSolvent Select Primary Solvent (Default: 100% DMSO) Start->SelectSolvent Dissolve Dissolve to High Conc. (e.g., 10-50 mM) SelectSolvent->Dissolve CheckSol Visually Inspect for Complete Dissolution Dissolve->CheckSol Assist Aid Dissolution: Vortex, Sonicate, Warm (37°C) CheckSol->Assist No Store Aliquot & Store Stock (-20°C or -80°C) CheckSol->Store Yes Assist->CheckSol Dilute Serially Dilute in Primary Solvent (if needed) Store->Dilute FinalDilution Dilute into Final Aqueous Assay Buffer Dilute->FinalDilution CheckPrecip Inspect for Precipitation FinalDilution->CheckPrecip AssayReady Solution Ready for Assay (Final DMSO <0.5%) CheckPrecip->AssayReady No Precipitate Troubleshoot Troubleshoot: Lower Conc., Add Surfactant CheckPrecip->Troubleshoot Precipitate Troubleshoot->FinalDilution

Caption: Compound Solubilization Workflow.

Experimental Protocols

Safety Precaution: Always handle unknown compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. If weighing powder, do so in a chemical fume hood or ventilated balance enclosure.[19]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride (Solid)

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated analytical balance and weigh paper/boat

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed.

    • Molecular Weight (MW) of C10H11F3NO·HCl ≈ 255.65 g/mol

    • To make 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 255.65 g/mol * (1000 mg / 1 g) = 2.56 mg

  • Weigh Compound: Carefully weigh out the calculated mass (e.g., 2.56 mg) and transfer it into a sterile vial.

  • Add Solvent: Add the calculated volume of 100% DMSO (e.g., 1 mL) to the vial.

  • Promote Dissolution:

    • Cap the vial securely and vortex for 30-60 seconds.[16]

    • Visually inspect the solution against a light source. If particulates are visible, sonicate the vial in a water bath for 5-10 minutes.[19]

    • If solubility is still an issue, gentle warming in a 37°C water bath for 10-15 minutes can be attempted, followed by vortexing.[19] Caution: Assess compound stability before applying heat.

  • Final Check & Storage: Once the solution is clear and homogenous, it is ready.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound or cause it to fall out of solution, aliquot the stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.[16]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. For use within a month, -20°C is generally sufficient.[17]

Protocol 2: Preparation of Aqueous Working Solutions for Assays

This protocol details the critical step of diluting the DMSO stock into a final aqueous buffer (e.g., PBS, cell culture medium) for your experiment. The key is to avoid precipitation.

Materials:

  • 10 mM DMSO stock solution (from Protocol 1)

  • Sterile aqueous assay buffer (e.g., PBS, DMEM, HBSS)

  • Sterile microcentrifuge tubes or 96-well plates

Procedure:

  • Determine Final Concentration: Decide on the final concentration of the compound needed in the assay (e.g., 10 µM).

  • Calculate Dilution Factor: The dilution must ensure the final DMSO concentration is non-toxic to the cells or assay components (typically ≤0.5%).[18]

    • Example: To get 10 µM final from a 10 mM stock, you need a 1:1000 dilution (10,000 µM / 10 µM = 1000).

    • A 1:1000 dilution of a 100% DMSO stock results in a final DMSO concentration of 0.1%, which is considered safe for almost all cell types.[18]

  • Perform Dilution (Crucial Step): Never add a small volume of aqueous buffer to your DMSO stock. Always add the small volume of DMSO stock to the larger volume of aqueous buffer with vigorous mixing. This prevents the compound from immediately precipitating.[18]

    • Correct Method: Pipette 999 µL of your aqueous assay buffer into a sterile tube. Add 1 µL of the 10 mM DMSO stock into the buffer. Immediately cap and vortex or triturate (pipette up and down) vigorously to ensure rapid mixing.

  • Visual Inspection: After mixing, hold the tube up to a light source to check for any signs of precipitation (cloudiness, Tyndall effect, or visible particles). A clear solution indicates successful solubilization.

  • Use Immediately: It is best practice to prepare aqueous working solutions fresh on the day of the experiment, as compound stability and solubility can be lower in aqueous media over time.

The process of creating a working solution from a stock is visualized below.

G Stock 10 mM Stock in 100% DMSO Addition Pipette 1 µL of Stock INTO Buffer Stock->Addition Buffer 999 µL Aqueous Assay Buffer Buffer->Addition Mix Vortex or Triturate IMMEDIATELY Addition->Mix Final 1 mL of 10 µM Working Solution in 0.1% DMSO Mix->Final

Caption: Preparation of an Aqueous Working Solution.

Data Summary and Troubleshooting

ParameterRecommended Solvent / ConditionRationale & Citation
Primary Stock Solvent 100% Anhydrous DMSOExcellent solubilizing power for a broad range of compounds used in drug discovery.[14][16]
Stock Concentration 10-30 mMStandard range for high-throughput screening; balances solubility limits with minimizing DMSO volume in assays.[14][15]
Aqueous Dilution Add DMSO stock to aqueous bufferPrevents localized high concentrations of compound that can lead to immediate precipitation.[18]
Final DMSO in Assay ≤ 0.5% (0.1% preferred)Minimizes solvent-induced cytotoxicity or interference with biological targets.[17][18][19]
Storage Aliquot and store at -20°C or -80°CPrevents degradation from repeated freeze-thaw cycles and maintains compound integrity.[16]

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Compound won't dissolve in 100% DMSO Concentration exceeds solubility limit.Try preparing a lower concentration stock (e.g., 5 mM or 1 mM). Perform a preliminary solubility test with a very small amount of material.
Precipitation upon dilution into aqueous buffer The compound's aqueous solubility limit is exceeded.1. Prepare a lower concentration working solution. 2. Perform an intermediate dilution step in a mix of DMSO and buffer (e.g., 1:10 dilution in 50% DMSO/Buffer, then a final dilution). 3. Consider using a buffer containing a solubilizing agent like BSA (0.1%) or a non-ionic surfactant (e.g., Tween-20 at 0.01%), if compatible with the assay.
Assay results are inconsistent Compound precipitating over the course of the experiment.1. Ensure working solutions are made fresh. 2. Visually inspect assay plates for precipitate at the end of the incubation. 3. Re-evaluate the maximum soluble concentration in your specific assay buffer using a nephelometry-based or similar solubility assay.

References

  • Quora. (2018). Are amines soluble in organic solvents? Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue : r/labrats. Available at: [Link]

  • University of Alberta. Isolation (Recovery) of amines. Available at: [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Available at: [Link]

  • Sperath. The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Available at: [Link]

  • PubChem. 3-(Trifluoromethyl)aniline. Available at: [Link]

  • García-Garrido, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]

  • Protocols.io. (2021). DMSO stock preparation. Available at: [Link]

  • Burkhard, J. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. Available at: [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Available at: [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • Emulatebio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • The Dong Group. Oxetane Presentation. Available at: [Link]

  • Jadhav, A., et al. (2010). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available at: [Link]

  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Available at: [Link]

  • Reddit. How to prepare sterile drug solution in DMSO for cell culture? : r/labrats. Available at: [Link]

  • YouTube. (2025). MedChem Essentials: Solubility part 2. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]

  • PubChem. Trifluoromethanamine. Available at: [Link]

Sources

Handling and storage of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxetane Bioisostere

In modern medicinal chemistry, 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride represents a critical building block.[1] The oxetane ring serves as a metabolic bioisostere for gem-dimethyl or carbonyl groups, offering reduced lipophilicity (LogP) and improved solubility compared to carbocyclic analogs [1, 2]. The trifluoromethyl group enhances metabolic stability and membrane permeability.

However, the handling of this compound presents a specific "stability paradox." While the 3,3-disubstituted oxetane core is metabolically robust (resistant to P450 degradation), it is chemically susceptible to acid-catalyzed ring opening [3]. This guide addresses the critical handling requirements to prevent the "self-cannibalization" of the molecule, particularly when the acidic hydrochloride salt is dissolved in protic solvents.

Physicochemical Profile & Stability Factors

To handle this compound effectively, one must understand the forces at play. The oxetane ring possesses a strain energy of ~106 kJ/mol [4].[2] While kinetically stable at neutral pH, protonation of the ether oxygen activates the ring for nucleophilic attack (hydrolysis).

PropertyValue / CharacteristicImplication for Handling
Molecular Structure Strained 4-membered etherSusceptible to ring opening in acidic media (pH < 4).
Salt Form Hydrochloride (HCl)CRITICAL: Dissolution in water creates an acidic environment.
Hygroscopicity Moderate to HighAbsorbs atmospheric moisture, accelerating solid-state degradation.
Solubility High in DMSO, Methanol; Moderate in WaterDMSO is the preferred solvent for library storage.

Protocol A: Solid State Storage

Objective: Prevent hydrolysis driven by atmospheric moisture and trace acidity.

  • Temperature Control: Store the solid exclusively at -20°C (or lower) .

  • Atmosphere: The vial must be kept under an inert atmosphere (Argon or Nitrogen).

  • Desiccation: Store the primary vial inside a secondary container (desiccator or sealed jar) with active desiccant (e.g., Drierite or silica gel).

  • Thawing: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric water vapor onto the hygroscopic salt, initiating hydrolysis.

Protocol B: Solution Preparation & Handling (Core Workflow)

The "Self-Acidification" Trap: When 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride dissolves in water, it dissociates into the ammonium cation and chloride anion. The ammonium cation acts as a weak acid, potentially lowering the solution pH to ~3–5 (depending on concentration). In this acidic regime, the oxetane oxygen can protonate, leading to ring opening by water (nucleophile) to form the corresponding 1,3-diol derivative [5].

Step-by-Step Solubilization Guide

Method 1: DMSO Stock (Recommended for Screening)

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%.

  • Procedure:

    • Weigh the target mass of the HCl salt.

    • Add DMSO to achieve a concentration of 10 mM to 100 mM.

    • Vortex until fully dissolved.

    • Storage: Aliquot immediately into single-use vials. Freeze at -20°C.

    • Stability: High. DMSO is aprotic and does not support acid-catalyzed hydrolysis readily.

Method 2: Aqueous Solution (Use with Caution)

  • Buffer Requirement: NEVER dissolve the HCl salt in unbuffered water for storage.

  • Procedure:

    • Prepare a buffer solution (PBS or HEPES) at pH 7.4.

    • Dissolve the compound in the buffer. The buffer capacity must exceed the molarity of the HCl salt to maintain neutral pH.

    • Usage: Use immediately (within 4 hours). Do not store aqueous solutions.

Visualization: Stability Logic & Workflow

Diagram 1: Solvent Selection Decision Tree

This workflow ensures the operator selects the correct solvent system to avoid autocatalytic degradation.

SolventSelection Start Start: Dissolve Compound CheckApp Application Type? Start->CheckApp HTS High Throughput Screening (Library Storage) CheckApp->HTS Long Term BioAssay Immediate Biological Assay (Cell Culture/Enzymatic) CheckApp->BioAssay Short Term DMSO Use Anhydrous DMSO (Stable Storage) HTS->DMSO WaterCheck Is Buffer Present? BioAssay->WaterCheck PureWater Pure Water WaterCheck->PureWater No Buffer PBS / HEPES (pH 7.4) WaterCheck->Buffer Yes Risk CRITICAL RISK: Acidic pH -> Ring Opening PureWater->Risk Hydrolysis Safe Safe for < 4 Hours Buffer->Safe

Caption: Decision matrix for solubilizing oxetane-amine salts. Note the critical risk path when using unbuffered water.

Diagram 2: Acid-Catalyzed Degradation Mechanism

Understanding the mechanism reinforces the need for pH control.

DegradationMechanism Intact Intact Oxetane (HCl Salt) Protonation Protonation of Ether Oxygen Intact->Protonation Low pH (<5) Attack Nucleophilic Attack (H2O) Protonation->Attack + H2O Product Ring-Opened Diol (Inactive) Attack->Product Irreversible

Caption: Mechanism of failure. The HCl counter-ion provides the protons necessary to initiate this cascade in aqueous solution.

Protocol C: Quality Control (QC)

Before using a stored stock solution, verify integrity using LC-MS.

LC-MS Method Parameters:

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid). Note: The short exposure to acidic mobile phase during the run is generally acceptable due to the fast timescale of chromatography.

  • Detection Target:

    • Intact Mass (M+H): Calculate based on free base MW.

    • Degradant Mass: Look for [M+18] peak. This corresponds to the addition of water (H₂O) across the ring (Hydrolysis product).

Acceptance Criteria:

  • Purity > 95%.[3]

  • If [M+18] peak > 5%, repurify or discard.

Safety Considerations

  • Fluorine Content: While the trifluoromethyl group is stable, thermal decomposition (fire) can release toxic hydrogen fluoride (HF) gas.

  • Standard PPE: Wear gloves, lab coat, and safety glasses. Handle the powder in a fume hood to avoid inhalation.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical and Metabolic Bioisosteres in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Lola, D., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Link

  • Ahmad, S., et al. (2016).[2][4] Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications. Synthetic Communications. Link

  • Parrish, J. P., et al. (2000). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides and Oxetanes. Journal of Organic Chemistry. Link

Sources

Derivatization of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine Hydrochloride for SAR Profiling

Introduction: The "Oxetane Effect" in Medicinal Chemistry

The target molecule, 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride (CAS: 1349719-25-0), represents a high-value scaffold for modern drug discovery.[1] The 3,3-disubstituted oxetane moiety serves as a superior bioisostere for the gem-dimethyl group (


) and the carbonyl group (

).

Why this scaffold matters:

  • Lipophilicity Modulation: Unlike a gem-dimethyl group, the oxetane ring is polar.[2][3] It lowers the calculated LogP (cLogP) and LogD, improving aqueous solubility while maintaining a similar steric volume.

  • Metabolic Blockade: The 3-position is a quaternary center, blocking oxidative metabolism (CYP450) at this site.

  • Conformational Control: The rigid 4-membered ring restricts the conformational freedom of the amine, potentially reducing the entropic penalty of binding to a protein target.

This guide details the specific protocols required to derivatize this sterically hindered, acid-sensitive amine for Structure-Activity Relationship (SAR) libraries.

Pre-Analytical Phase: Salt Neutralization Strategy

Critical Challenge: The starting material is a hydrochloride salt.[1][4] Direct coupling in the presence of HCl requires a large excess of base, which can lead to variable yields or side reactions with sensitive electrophiles. Recommendation: Perform an in-situ neutralization for high-throughput parallel synthesis, or a discrete free-basing step for scale-up.[4]

Protocol: Discrete Free-Basing (Recommended for >500 mg scale)[4]
  • Dissolution: Suspend the HCl salt (1.0 equiv) in DCM (10 mL/g).

  • Neutralization: Add saturated aqueous

    
     or 
    
    
    
    (10 mL/g).
    • Note: Avoid strong hydroxides (NaOH/KOH) to prevent potential ring-opening hydrolysis, although 3,3-disubstituted oxetanes are relatively robust to base.

  • Extraction: Stir vigorously for 15 minutes. Separate the organic layer.[4][5] Extract the aqueous layer once more with DCM.[4]

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo at <30°C.
    
  • Storage: Use the free amine immediately. Oxetane amines can absorb

    
     from air to form carbamates over time.[4]
    

Module A: Amide Coupling (Acylation)

Scientific Rationale: The amine is attached to a quaternary carbon (the 3-position of the oxetane). This creates significant steric hindrance.[4] Standard coupling reagents (EDC/HOBt) often fail or proceed slowly.[4] We utilize HATU for its high reactivity or Acid Chlorides for sterically demanding partners.[4]

Workflow Diagram: Amide Synthesis

AmideCoupling Start Oxetane-Amine HCl Base Base Strategy (DIPEA vs Pyridine) Start->Base Neutralize Reagent Activation Agent (HATU or SOCl2) Base->Reagent Select Path Reaction Coupling Reaction (DMF/DCM, RT-40°C) Reagent->Reaction Activate Acid Product Amide Product Reaction->Product Purify

Caption: Decision flow for overcoming steric hindrance during acylation.

Protocol A1: HATU-Mediated Coupling (General SAR)

Best for: Automated parallel synthesis, chiral acids, and rapid library generation.

  • Preparation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the activated ester.

    • Mechanistic Insight: The 3.0 equiv of DIPEA ensures neutralization of the oxetane-amine HCl salt (1 equiv) and the acid generated during coupling (1 equiv), plus a slight excess for catalysis.

  • Addition: Add the Oxetane-Amine HCl (1.0 equiv) directly to the mixture.

  • Reaction: Stir at Room Temperature (RT) for 16 hours.

    • Optimization: If conversion is <50% by LCMS after 4h, heat to 40°C. Do not exceed 60°C to minimize thermal stress on the oxetane ring.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes HOBt byproduct) and Brine.
    
Protocol A2: Acid Chloride Method (Difficult Substrates)

Best for: Very hindered acids or when HATU fails.

  • Conversion: Convert the carboxylic acid to acid chloride using Oxalyl Chloride/DMF (cat.) in DCM. Remove solvent.[4]

  • Coupling: Dissolve Oxetane-Amine HCl (1.0 equiv) in anhydrous DCM.

  • Base: Add Triethylamine (3.5 equiv) and DMAP (0.1 equiv).

  • Addition: Add the Acid Chloride (1.2 equiv) dropwise at 0°C.

  • Warming: Allow to warm to RT. The high reactivity of the acid chloride overcomes the steric bulk of the quaternary center.

Module B: Reductive Amination (N-Alkylation)

Scientific Rationale: Secondary amines allow modulation of pKa and basicity.[4] However, the oxetane ring is acid-sensitive.[6] Strong Lewis acids or protic acids used in standard reductive aminations (e.g.,


 or pH < 4) can trigger ring opening (formation of 1,3-diols).

Constraint: Use Sodium Triacetoxyborohydride (STAB) in mildly acidic conditions (Acetic Acid).[4] Avoid


 at low pH.[4]
Protocol B: Controlled Reductive Amination
  • Imine Formation: Dissolve Oxetane-Amine HCl (1.0 equiv) and Aldehyde/Ketone (1.2 equiv) in DCE (1,2-Dichloroethane) or DCM.[4]

  • Buffer: Add DIPEA (1.0 equiv) to neutralize the HCl salt.[4] Then add Acetic Acid (1.5 equiv).[4]

    • Critical Check: Ensure pH is ~5-6.[4] Do not let pH drop below 4.[4]

  • Reduction: Add STAB (

    
    , 2.0 equiv).
    
  • Time: Stir at RT for 2–16 hours.

  • Quench: Quench with saturated aqueous

    
    before any aqueous workup to instantly neutralize acid and protect the ring.[4]
    

Module C: Urea and Sulfonamide Synthesis

Scientific Rationale: Ureas and sulfonamides introduce hydrogen bond donors/acceptors distinct from amides, often improving potency in kinase or GPCR targets.[4]

Derivative TypeReagentBase RequirementKey Benefit
Urea Isocyanates (

)
Mild (DIPEA)High polarity, H-bond donor/acceptor.[4]
Sulfonamide Sulfonyl Chlorides (

)
Pyridine or TEAMetabolic stability, distinct geometry.[4]
Carbamate Chloroformates (

)
TEA/DIPEAModulates solubility and permeability.[4]
Protocol C1: Urea Synthesis
  • Dissolve Oxetane-Amine HCl (1.0 equiv) in DCM.

  • Add DIPEA (2.5 equiv).[4]

  • Add Isocyanate (1.1 equiv).[4]

  • Stir at RT for 2 hours. (Reaction is usually very fast).

  • Scavenge excess isocyanate with a polymer-supported amine (optional) or wash with water.[4]

Quality Control & Stability Validation

The integrity of the oxetane ring must be verified after derivatization.

NMR Markers for Ring Opening:

  • Intact Oxetane: The methylene protons of the oxetane ring (

    
     and 
    
    
    
    ) typically appear as two sets of doublets (AB system) between 4.5 ppm and 5.2 ppm in
    
    
    -NMR.
  • Ring Opened (Failure): Disappearance of the 4.5–5.2 ppm signals and appearance of aliphatic signals (3.5–4.0 ppm) corresponding to a 1,3-diol or chloro-alcohol indicates acid-mediated ring opening.

LCMS Marker:

  • Watch for M+18 (water addition) peaks, which suggest hydrolysis of the ring.

Summary of Reagent Compatibility

Reagent ClassCompatibilityNotes
Strong Bases (LDA, nBuLi) ModerateOxetane is stable, but trifluoromethyl-phenyl group may be sensitive (lithiation).[4]
Aqueous Acid (HCl, H2SO4) Low Avoid. Causes rapid ring opening to diols.[4]
Lewis Acids (AlCl3, BF3) Low Promotes rearrangement/polymerization.[4]
Oxidants (mCPBA) HighThe oxetane ring is resistant to oxidation.[4]
Hydrogenation (Pd/C, H2) HighStable under standard hydrogenolysis conditions.[4]

References

  • Wurts, J., et al. (2010).[4] "Oxetanes as promising bioisosteres for the gem-dimethyl group."[2][4][7] Journal of Medicinal Chemistry, 53(15).[4]

  • Bull, J. A., et al. (2016).[4] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[8][9] Chemical Reviews, 116(24).[4]

  • Barnes-Seeman, D. (2012).[4] "The role of oxetanes in drug discovery." Future Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010).[4] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters.

  • BenchChem. "3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride Product Page."

Sources

Application Note: A Scalable and Robust Synthesis of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of 3-(3-(trifluoromethyl)phenyl)oxetan-3-amine hydrochloride, a valuable building block in modern medicinal chemistry. The strategic incorporation of the oxetane ring, a polar motif, can enhance aqueous solubility and metabolic stability, while the trifluoromethyl group often improves pharmacokinetic properties and binding affinity.[1][2] This guide details a robust two-step synthetic sequence, emphasizing process safety, scalability, and practical insights for researchers in drug development and process chemistry. The protocols have been designed to be self-validating, with clear explanations for experimental choices and in-process controls.

Introduction and Strategic Rationale

The confluence of a strained oxetane ring and an electron-withdrawing trifluoromethylphenyl group makes 3-(3-(trifluoromethyl)phenyl)oxetan-3-amine a highly sought-after synthon.[3] The oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, offering a unique vector for improving the physicochemical properties of drug candidates.[1] Simultaneously, the trifluoromethyl group is a well-established feature in numerous FDA-approved drugs, known for its ability to enhance metabolic stability and modulate electronic properties.[2][4]

The synthetic strategy outlined herein is designed for scalability and efficiency, proceeding through a key oxetanone intermediate followed by a direct reductive amination. This approach was selected over multi-step sequences or those employing difficult-to-handle reagents, prioritizing operational simplicity and safety—critical considerations for industrial applications.

Overall Synthetic Workflow

The synthesis is accomplished in two primary stages followed by salt formation. The workflow begins with the construction of the core 3-aryl-oxetan-3-one intermediate via a Grignard addition, followed by a one-pot reductive amination to install the primary amine. The final step involves the formation of the hydrochloride salt to yield a stable, crystalline solid suitable for storage and further use.

G cluster_0 PART A: Intermediate Synthesis cluster_1 PART B: Amination & Salt Formation A 3-Bromobenzotrifluoride D 3-(3-(Trifluoromethyl)phenyl)oxetan-3-ol A->D Grignard Formation & Addition B Magnesium Turnings B->D C Oxetan-3-one C->D F 3-(3-(Trifluoromethyl)phenyl)oxetan-3-one D->F Oxidation E Dess-Martin Periodinane (DMP) E->F I 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine (Free Base) F->I Reductive Amination G Ammonium Acetate G->I H Sodium Cyanoborohydride H->I K Final Product: 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine HCl I->K Salt Formation J HCl in Dioxane J->K

Caption: High-level overview of the synthetic workflow.

Part A: Synthesis of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-one

The cornerstone of this synthesis is the reliable, large-scale production of the ketone intermediate. We employ a Grignard reaction followed by a mild oxidation.

Rationale for Method Selection

The addition of an organometallic reagent to oxetan-3-one is a direct and efficient method for installing the desired aryl group. A Grignard reaction is chosen for its cost-effectiveness and well-established industrial precedent. While alternative coupling reactions like Suzuki-Miyaura are viable, the Grignard approach avoids the use of expensive palladium catalysts and boronic acids.[3]

For the subsequent oxidation of the tertiary alcohol, Dess-Martin periodinane (DMP) is selected for its high efficiency and mild reaction conditions, which are crucial for preserving the strained oxetane ring that can be sensitive to harsh oxidants or acidic conditions.

Detailed Experimental Protocol

Step 1: Grignard Reaction - Synthesis of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-ol

  • Reactor Setup: A 5 L, 3-neck, round-bottom flask equipped with an overhead mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is flame-dried under a stream of nitrogen.

  • Grignard Initiation: The flask is charged with magnesium turnings (35.0 g, 1.44 mol, 1.2 equiv) and anhydrous tetrahydrofuran (THF, 500 mL). A small crystal of iodine is added to activate the magnesium.

  • Reagent Addition: A solution of 3-bromobenzotrifluoride (270 g, 1.20 mol, 1.0 equiv) in anhydrous THF (1 L) is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Oxetanone Addition: The reaction mixture is cooled to 0 °C in an ice-water bath. A solution of oxetan-3-one (86.5 g, 1.20 mol, 1.0 equiv) in anhydrous THF (250 mL) is added dropwise, maintaining the internal temperature below 10 °C.

  • Quenching and Workup: After stirring at 0 °C for 1 hour, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (500 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 500 mL). The combined organic layers are washed with brine (500 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol as a viscous oil.

Step 2: Oxidation - Synthesis of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-one

  • Reactor Setup: A 5 L flask is equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Reaction: The crude 3-(3-(trifluoromethyl)phenyl)oxetan-3-ol from the previous step is dissolved in dichloromethane (DCM, 2 L). The solution is cooled to 0 °C. Dess-Martin periodinane (DMP) (610 g, 1.44 mol, 1.2 equiv) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting alcohol is consumed.

  • Workup: The reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution (1 L). The mixture is stirred vigorously for 30 minutes until the layers are clear. The organic layer is separated, washed with saturated sodium bicarbonate (2 x 500 mL) and brine (500 mL), then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure ketone.

Part B: Reductive Amination and Salt Formation

This stage directly converts the ketone intermediate into the final hydrochloride salt in a highly efficient one-pot process.

G Ketone 3-Aryl-Oxetan-3-one Imine Oxetane Imine Intermediate Ketone->Imine + NH3 AmineSource NH4OAc (Amine Source) AmineSource->Imine FreeBase 3-Aryl-Oxetan-3-amine (Free Base) Imine->FreeBase Reduction Hydride NaBH3CN (Reducing Agent) Hydride->FreeBase FinalProduct Hydrochloride Salt FreeBase->FinalProduct Protonation HCl HCl HCl->FinalProduct

Caption: Key steps in the one-pot reductive amination process.

Rationale for Method Selection

Reductive amination is a robust and widely used transformation in industrial synthesis.[3] We have selected sodium cyanoborohydride (NaBH₃CN) as the reducing agent because it is selective for the protonated imine intermediate in the presence of the ketone, allowing for a one-pot reaction under mildly acidic conditions which favor imine formation. While catalytic hydrogenation is an alternative, it requires specialized high-pressure equipment and careful catalyst handling, making the hydride-based method more accessible for many laboratories.[5] Ammonium acetate serves as a convenient in situ source of ammonia.

The final product is isolated as a hydrochloride salt to enhance its stability and crystallinity, simplifying handling and purification.[5][6]

Detailed Experimental Protocol
  • Reactor Setup: A 3 L, 3-neck round-bottom flask is fitted with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reaction Assembly: The flask is charged with 3-(3-(trifluoromethyl)phenyl)oxetan-3-one (216 g, 1.0 mol, 1.0 equiv), ammonium acetate (385 g, 5.0 mol, 5.0 equiv), and methanol (1.5 L). The mixture is stirred to achieve a solution or a fine slurry.

  • Reducing Agent Addition: Sodium cyanoborohydride (75 g, 1.2 mol, 1.2 equiv) is added carefully in portions over 20 minutes. A slight exotherm may be observed.

  • Reaction Execution: The reaction mixture is heated to reflux (approx. 65 °C) and maintained for 12-18 hours. The reaction progress should be monitored by HPLC or LC-MS to confirm the consumption of the ketone.

  • Workup and Isolation of Free Base: After cooling to room temperature, the methanol is removed under reduced pressure. The resulting residue is taken up in water (1 L) and basified to pH > 12 with 6N sodium hydroxide solution. The aqueous layer is extracted with DCM (3 x 750 mL). The combined organic layers are washed with brine (500 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 3-(3-(trifluoromethyl)phenyl)oxetan-3-amine as an oil.

  • Hydrochloride Salt Formation: The crude amine is dissolved in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) (1.5 L). A 4M solution of HCl in 1,4-dioxane is added dropwise with vigorous stirring until precipitation is complete and the solution becomes acidic (test with pH paper).

  • Final Product Isolation: The resulting white precipitate is stirred for an additional hour at room temperature, then collected by filtration. The filter cake is washed with cold diethyl ether or MTBE (2 x 250 mL) and dried under high vacuum at 40-50 °C to a constant weight.

Quantitative Data and Characterization

StepCompoundStarting Mass (g)Mol. Wt. ( g/mol )Typical Yield (%)Final Mass (g)Purity (HPLC)
Part A: Grignard/Oxidation 3-(3-(Trifluoromethyl)phenyl)oxetan-3-one270 (Ar-Br)216.1660-70% (2 steps)130 - 151>97%
Part B: Reductive Amination/Salt Formation 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride216 (Ketone)253.6575-85%190 - 215>98%

Analytical Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, LC-MS, and HPLC analysis. The expected purity of the final hydrochloride salt after this procedure is ≥98%.

Safety and Process Considerations

  • Trifluoromethylated Compounds: While the trifluoromethyl group is generally very stable, appropriate PPE (gloves, lab coat, safety glasses) should be worn at all times.[2][7] These compounds should be handled in a well-ventilated fume hood.

  • Grignard Reaction: This reaction is highly exothermic and moisture-sensitive. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). The use of anhydrous solvents is critical.

  • Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. The reaction should be performed in a well-ventilated fume hood, and the quenching/workup steps should be done carefully to avoid acidification before the reagent is fully reacted or diluted.

  • Scale-up Thermal Safety: For pilot-scale or manufacturing, a reaction calorimetry study is recommended to assess the thermal hazards of the Grignard reaction and the quenching steps.[8] Adequate cooling capacity must be in place to manage any potential exotherms.

References

  • Google Patents. CN114736173A - Preparation method of 3-(difluoromethyl) oxetane-3-amine hydrochloride.
  • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available from: [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

  • Google Patents. US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Available from: [Link]

  • ResearchGate. A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine | Request PDF. Available from: [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link]

  • ACS Publications. Oxetane Synthesis via Alcohol C–H Functionalization. Available from: [Link]

  • PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Google Patents. EP0007983A1 - Process for the purification of tertiary amines.
  • PubMed Central. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Available from: [Link]

  • Google Patents. HUP0201263A3 - Synthesis of 3-amino-3-aryl propanoates and intermediates.
  • ACS Publications. A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Available from: [Link]

  • The Dong Group, UC Irvine. Oxetane Presentation. Available from: [Link]

  • Google Patents. WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines.
  • Google Patents. US4255356A - Purification of tertiary amines using an adsorbent.
  • The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available from: [Link]

  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Organic Chemistry Portal. Ritter Reaction. Available from: [Link]

  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. Available from: [Link]

  • MDPI. Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. Available from: [Link]

  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Available from: [Link]

  • Google Patents. EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
  • Organic Syntheses. trimethylamine hydrochloride. Available from: [Link]

  • Google Patents. WO1990003169A1 - Synthesis of camptothecin and analogs thereof.
  • Reddit. Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Available from: [Link]

  • Google Patents. EP1660433A2 - Preparation and use of alkylating agents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers and drug development professionals optimize their synthetic procedures and improve yields. The oxetane motif is a valuable building block in medicinal chemistry, known for enhancing properties like solubility and metabolic stability.[1][2] However, the strained four-membered ring can present unique synthetic challenges.[3][4] This guide is designed to address these challenges directly.

A common and effective route to the target compound involves the addition of an organometallic reagent to oxetan-3-one to form a tertiary alcohol, followed by conversion to a nitrile and subsequent reduction. This guide will focus on troubleshooting this specific pathway.

Visualized Synthetic Pathway

The following diagram outlines a prevalent synthetic route, which will be the focus of our troubleshooting guide.

G cluster_0 Step 1: Aryl Addition cluster_1 Step 2: Nitrile Formation cluster_2 Step 3: Nitrile Reduction cluster_3 Step 4: Salt Formation A 3-(Trifluoromethyl)bromobenzene + Mg or n-BuLi C 3-(3-(Trifluoromethyl)phenyl)oxetan-3-ol A->C Grignard or Lithiation B Oxetan-3-one B->C E 3-(3-(Trifluoromethyl)phenyl)oxetan-3-carbonitrile C->E Nucleophilic Substitution C->E D NaCN, DMSO D->E G 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine E->G Reduction E->G F Reducing Agent (e.g., H₂/Catalyst, LiAlH₄) F->G I Final Product: 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine HCl G->I Protonation G->I H HCl in Ether/Dioxane H->I G cluster_start cluster_steps Identify Problematic Step cluster_solutions Potential Solutions start Low Final Yield step1 Step 1: Aryl Addition start->step1 step2 Step 2: Nitrile Formation start->step2 step3 Step 3: Nitrile Reduction start->step3 step4 Step 4: Purification/Salt start->step4 sol1 Activate Mg Slow Addition Low Temp (-78°C) step1->sol1 Low conversion, side products sol2 Activate -OH (e.g., MsCl) Use Polar Aprotic Solvent step2->sol2 Sluggish reaction, ring-opening sol3 Use Stronger Reductant (LiAlH₄, H₂/Ra-Ni) Add NH₃ to H₂ reaction step3->sol3 Incomplete reduction, secondary amines sol4 Purify Free Base First Recrystallize from IPA/Ether step4->sol4 Oily product, impure salt

Sources

Overcoming solubility issues with 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride

CAS: 1349719-25-0 | Molecular Formula: C10H11ClF3NO[1][2][3][4]

Welcome to the Technical Support Center

Status: Senior Application Scientist Verified Last Update: January 2026

This guide addresses the specific solubility and stability challenges associated with 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride . This molecule presents a classic medicinal chemistry paradox: it contains a polar, acid-sensitive oxetane ring paired with a highly lipophilic trifluoromethyl-phenyl tail.[1][2][3] While the hydrochloride (HCl) salt form is intended to improve water solubility, users frequently encounter precipitation in neutral buffers (e.g., PBS) or degradation in acidic media.[3]

Part 1: The Diagnostic Phase (Triage)[1][3]

Q: I dissolved the solid in PBS (pH 7.4) and it immediately precipitated. Why? A: This is a dual-failure mechanism involving pH-dependent deprotonation and the Common Ion Effect .[1][2][3][5]

  • pKa Shift: The oxetane ring is electron-withdrawing, which lowers the pKa of the attached amine (estimated pKa ~6.5–7.[1][2][3][5]5) compared to typical alkyl amines.[1][2][3][5] At pH 7.4, a significant fraction of the molecule converts to its "free base" form.[3][5] The lipophilic 3-(trifluoromethyl)phenyl group makes the free base virtually insoluble in water.[1][2][3][5]

  • Common Ion Effect: PBS contains a high concentration of chloride ions (

    
    ).[1][2][3][5] Since your compound is already an HCl salt, adding it to a high-chloride environment suppresses the dissociation of the salt, forcing it back into a solid state.
    

Q: Can I just add acid to dissolve it? A: Proceed with extreme caution. While lowering the pH (protonating the amine) increases solubility, the oxetane ring is a strained ether.[3] It is susceptible to acid-catalyzed ring opening (hydrolysis), especially at pH < 3 or elevated temperatures.[1][2][3] You must balance solubility (requires acidity) with chemical stability (requires neutrality).[1][2][3][5]

Part 2: Visualizing the Problem

The following decision tree illustrates the logic for selecting the correct vehicle based on your application.

SolubilityLogic Start Start: Solid HCl Salt Goal Define Goal Start->Goal InVitro In Vitro (Cell/Enzyme) Goal->InVitro InVivo In Vivo (Animal) Goal->InVivo DMSO_Route DMSO Stock (10-20 mM) InVitro->DMSO_Route Standard Sol_Strategy Strategy: Co-solvent System InVivo->Sol_Strategy Alternative Complex_Strategy Strategy: Cyclodextrin (HP-β-CD) InVivo->Complex_Strategy Preferred (Safety) Direct_Aq Direct Aqueous Dissolution? DMSO_Route->Direct_Aq Dilute > 1:1000 Precipitation RISK: Precipitation at pH > 7 Direct_Aq->Precipitation If PBS used RingOpen RISK: Ring Opening at pH < 2 Sol_Strategy->RingOpen If strong acid used

Figure 1: Decision matrix for solubilization strategies.[1][2][3][5] Note the critical risks of precipitation in saline and ring instability in strong acids.[3]

Part 3: Validated Solubilization Protocols
Protocol A: The "Standard" DMSO Stock (In Vitro)

Best for: High-throughput screening, cellular assays (final DMSO < 0.5%).[1]

Mechanism: DMSO disrupts the crystal lattice of the lipophilic salt without protonating/deprotonating the amine.[2][3][5]

  • Preparation: Dissolve the solid powder in anhydrous DMSO to a concentration of 10 mM or 20 mM .

    • Note: The solution should be clear and colorless.[1][2][3][5] If hazy, sonicate for 30 seconds at ambient temperature.[1][3][5]

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture (hygroscopicity).

  • Dilution (The Critical Step):

    • Do NOT dilute directly into PBS.[1][2][3][5]

    • Step 1: Dilute the DMSO stock into pure water or a low-salt buffer (e.g., 10 mM HEPES, pH 7.0).[1][3]

    • Step 2: Add this intermediate solution to your assay media.[1][2][3][5]

    • Why? This prevents the "shock" precipitation caused by high salt concentrations in culture media.[1][2][3][5]

Protocol B: Cyclodextrin Formulation (In Vivo / High Concentration)

Best for: Animal studies (IP/PO/IV) or assays requiring >100 µM solubility.[1][3][5]

Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the hydrophobic trifluoromethyl-phenyl tail while exposing the hydrophilic exterior to water.[1][2][3] This protects the oxetane ring and bypasses pH solubility dependence.[1][2][3][5]

Reagents:

  • 20% (w/v) HP-β-CD in purified water (e.g., Milli-Q).[1][2][3][5]

Procedure:

  • Weigh the required amount of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine HCl.[1][2][3][5]

  • Add the 20% HP-β-CD vehicle (not pure water).[1][2][3][5]

  • Vortex vigorously for 2 minutes.

  • Sonicate in a water bath at 35°C (Do not exceed 40°C to protect the oxetane) for 10–15 minutes.

  • Result: A clear solution should form. If slight turbidity remains, adjust pH to 4.5–5.0 using dilute acetic acid (0.1 M).[1][3][5]

Protocol C: Co-solvent System (Alternative)

Best for: Situations where Cyclodextrins are unavailable.[1][3][5]

Vehicle Composition:

  • 5% DMSO[1][2][3]

  • 40% PEG400[1][3][4][5]

  • 55% Water (or Saline)[1][3][5]

Procedure:

  • Dissolve compound completely in the 5% DMSO volume first.[1][2][3][5]

  • Add the 40% PEG400 and vortex.[1][2][3][5]

  • Slowly add the 55% Water portion with continuous mixing.

    • Warning: Adding water too fast may cause irreversible precipitation.[1][2][3][5]

Part 4: Stability & Handling Data

The oxetane ring is a "high-energy" motif.[1][2][3][5] While valuable for medicinal chemistry (lowering logP, blocking metabolism), it introduces specific instability risks.[1][3]

ParameterRecommendationMechanism / Risk
Optimal pH pH 4.5 – 6.0 Maintains amine protonation (solubility) while avoiding acid hydrolysis (stability).[1][2][3][4][5]
Danger Zone pH < 2.0 High Risk: Acid-catalyzed ring opening of the oxetane to form a diol or chlorohydrin.[1][2][3][4][5]
Danger Zone pH > 7.5 High Risk: Deprotonation leads to free base precipitation due to the lipophilic

group.[1][2][3][4][5]
Temperature < 40°C Thermal energy accelerates ring strain release (degradation).[1][2][3][4][5]
Solvent Avoid Methanol In acidic conditions, methanol can act as a nucleophile, opening the ring (solvolysis).[3][4] Use Acetonitrile or DMSO.[1][2][3][5][6]
Part 5: Advanced Troubleshooting (FAQ)

Q: I see a new peak in my LC-MS after leaving the compound in acidic buffer overnight. What is it? A: You have likely opened the oxetane ring.[1][2][3][5]

  • Mass Shift: Look for a mass increase of +18 Da (Water addition -> Diol) or +36/38 Da (HCl addition -> Chlorohydrin) relative to the free base.[1][2][3][5]

  • Solution: Switch to the Cyclodextrin Protocol (Protocol B) . The inclusion complex shields the oxetane from hydrolytic attack.[1][2][3][5]

Q: Can I use this compound in a cellular assay with 10% FBS? A: Yes, but be aware of Protein Binding . The trifluoromethyl-phenyl motif is "sticky" (lipophilic).[1][2][3][5] The compound may bind to albumin in the serum, reducing the free fraction available to hit your target.[3]

  • Correction: Run a serum-shift assay (compare IC50 in 0% vs 10% FBS) to quantify this effect.[1][2][3][5]

Q: Why is the "Common Ion Effect" so strong here? A: The solubility product constant (


) is defined as 

.[1][2][3][5] Since the

concentration in PBS (~137 mM) is vastly higher than in pure water, the equilibrium shifts to precipitate the solid salt to maintain the constant.[1][3]
References
  • Wuitschik, G., et al. (2010).[1][3][5] "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][5][7][8] Angewandte Chemie International Edition. Describes the physicochemical properties of the oxetane ring, including lipophilicity modulation and stability profiles. [1][3][5]

  • Bull, J. A., et al. (2016).[1][3][5] "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. Comprehensive review on the synthesis and stability of 3,3-disubstituted oxetanes and their sensitivity to acidic hydrolysis. [1][3][5]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[3] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Details the effect of Trifluoromethyl (

    
    ) groups on lipophilicity (logP) and solubility in aqueous media. [1][3][5]
    
  • Brewster, M. E., & Loftsson, T. (2007).[1][3][5] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Validates the use of HP-β-CD for solubilizing lipophilic amine salts without altering pH.[1][2][3][5]

Sources

Technical Support Center: Stability of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound in Dimethyl Sulfoxide (DMSO) solutions. Our goal is to equip you with the expertise to anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and storage of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride in DMSO.

Q1: What is the recommended method for storing a DMSO stock solution of this compound?

A: For long-term stability, stock solutions should be stored at -20°C or colder in tightly sealed vials to minimize exposure to moisture and air.[1] DMSO is hygroscopic and will readily absorb atmospheric water, which can compromise the stability of the dissolved compound.[2][3] For routine short-term use, storage at 4°C is acceptable, but care should be taken to minimize the frequency of warming the solution to room temperature.

Q2: How significant is the impact of water in my DMSO stock?

A: The presence of water is a critical factor. Water can act as a nucleophile and, particularly under slightly acidic or basic conditions, can promote the hydrolytic ring-opening of the strained oxetane ring.[4][5][6] Studies on large compound libraries have demonstrated that water has a more significant impact on compound degradation in DMSO than oxygen.[3] Therefore, using anhydrous, high-purity DMSO is a primary step in ensuring long-term stability.

Q3: Can I repeatedly freeze-thaw my DMSO stock solution?

A: While not ideal, limited freeze-thaw cycles appear to be acceptable for many compounds if handled correctly. Studies have shown no significant compound loss after up to 11 freeze-thaw cycles when solutions are thawed under an inert atmosphere.[3] To mitigate risks, we recommend preparing smaller aliquots from your main stock solution to avoid repeated cycling of the entire batch. This practice minimizes the exposure of the bulk material to temperature fluctuations and atmospheric moisture/oxygen during each use.

Q4: What are the primary chemical stability concerns with this specific molecule?

A: The two primary points of potential instability are the oxetane ring and the amine group.

  • Oxetane Ring: This four-membered ring is strained and susceptible to ring-opening, especially under acidic conditions, which can be exacerbated by heat.[4][5] The 3,3-disubstituted pattern of this specific molecule generally confers greater stability compared to other substitution patterns, but this does not eliminate the risk entirely.[4][5]

  • Amine Group: Primary amines can be susceptible to oxidation.

  • Trifluoromethylphenyl Group: This moiety is generally very stable due to the strength of the carbon-fluorine bond and provides metabolic stability.[7][8] Degradation via hydrolysis of the -CF3 group is unlikely under typical storage conditions and generally requires harsh alkaline environments.[7]

Q5: Are there any visible signs of degradation I should watch for?

A: Yes. While chemical degradation is often invisible, you should be alert for physical changes. The appearance of a precipitate after thawing or a change in the solution's color can indicate solubility issues or degradation. However, the most reliable method for detecting degradation is analytical, such as observing new peaks or a decrease in the main peak area in an HPLC or LC-MS analysis.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during experimentation.

Problem 1: Inconsistent or Decreasing Potency in Biological Assays

  • Potential Cause 1: Compound Degradation. The active concentration of the parent compound may be decreasing over time due to chemical instability. The primary suspect is the hydrolytic opening of the oxetane ring, leading to an inactive diol species.

  • Diagnostic Steps & Solutions:

    • Analytical Check: Analyze your current DMSO stock solution using HPLC-UV or LC-MS. Compare the chromatogram to a freshly prepared solution or a previous analysis of a known stable batch. Look for a decrease in the area of the parent compound peak and the emergence of new, likely more polar, peaks.

    • Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from the solid compound using high-purity, anhydrous DMSO.

    • Re-run Experiment: Repeat the key experiment with the fresh stock solution. If potency is restored, this confirms the original stock was compromised.

    • Implement Best Practices: Immediately aliquot the new stock solution into single-use volumes and store at -20°C or below to prevent future degradation.

  • Potential Cause 2: Precipitation. The compound may be precipitating out of solution, especially if the stock concentration is high or if it has undergone multiple freeze-thaw cycles.

  • Diagnostic Steps & Solutions:

    • Visual Inspection: Carefully inspect the solution (after thawing, if frozen) for any visible precipitate or cloudiness.

    • Centrifugation: Centrifuge the vial at high speed. A pellet at the bottom confirms the presence of a precipitate.

    • Solubility Check: Gently warm the solution and vortex to see if the precipitate redissolves. If it does, your issue is likely solubility at lower temperatures. Consider working with a slightly lower stock concentration if your experimental workflow allows. Note that heating should be done cautiously as it can also accelerate degradation.

Troubleshooting Workflow Diagram```dot

G start Inconsistent Assay Results check_analytical Run HPLC/LC-MS on Current Stock start->check_analytical degradation_found Degradation Confirmed? (New Peaks / Reduced Area) check_analytical->degradation_found prepare_fresh Prepare Fresh Stock Use Anhydrous DMSO degradation_found->prepare_fresh Yes check_precipitate Visually Inspect for Precipitate degradation_found->check_precipitate No rerun_exp Re-run Key Experiment prepare_fresh->rerun_exp problem_solved Problem Resolved rerun_exp->problem_solved aliquot Aliquot & Store at -20°C problem_solved->aliquot precipitate_found Precipitate Found? check_precipitate->precipitate_found warm_vortex Gently Warm & Vortex precipitate_found->warm_vortex Yes contact_support Further Investigation Needed (Contact Technical Support) precipitate_found->contact_support No redissolves Redissolves? warm_vortex->redissolves lower_conc Consider Lowering Stock Concentration redissolves->lower_conc Yes redissolves->contact_support No lower_conc->prepare_fresh

Caption: Suspected primary degradation pathway in "wet" DMSO.

Experimental Protocols & Data

Protocol 1: Recommended Procedure for Preparing and Storing DMSO Stock Solutions

This protocol is designed to maximize the stability and longevity of your compound.

  • Material Preparation:

    • Use a high-purity, anhydrous grade of DMSO (≤0.025% water).

    • Ensure all glassware and containers are thoroughly dried.

    • Use vials with PTFE-lined screw caps to ensure an airtight seal.

  • Solution Preparation:

    • Allow the solid compound and anhydrous DMSO to equilibrate to room temperature in a desiccator to prevent condensation.

    • Weigh the desired amount of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride into a vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to ~30°C) can be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into smaller, single-use aliquots in appropriately sized vials.

    • Flush the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.

    • Label each vial clearly and place them in a freezer at -20°C for long-term storage.

Protocol 2: A Basic Protocol for Conducting a Short-Term Stability Study

This protocol allows you to assess the stability of your compound under your specific laboratory conditions. Forced degradation studies are a regulatory requirement to understand degradation pathways. [9]

  • Sample Preparation:

    • Prepare a fresh DMSO stock solution (e.g., 1 mM) as described in Protocol 1.

    • Dispense this solution into multiple labeled vials.

  • Time-Zero (T0) Analysis:

    • Immediately take one vial and dilute it to a suitable analytical concentration (e.g., 10 µM) in your mobile phase or a compatible solvent.

    • Analyze immediately by a validated stability-indicating HPLC method. Record the peak area of the parent compound. This is your 100% reference point.

  • Incubation:

    • Store the remaining vials under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the refrigerator, -20°C in the freezer).

    • Include a "stress" condition, such as 40°C, to accelerate potential degradation. [3]4. Time-Point Analysis:

    • At specified time points (e.g., 24h, 48h, 1 week, 4 weeks), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Prepare and analyze the sample in the exact same manner as the T0 sample.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

    • A loss of >5-10% typically indicates meaningful degradation.

    • Examine the chromatograms for any new peaks that appear or grow over time.

Data Summary: Factors Influencing Stability
FactorRisk LevelPotential Impact on 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine HClMitigation Strategy
Water Content HighPromotes hydrolytic ring-opening of the oxetane moiety. [3][4]Use high-purity, anhydrous DMSO; store in tightly sealed vials.
Elevated Temp. HighAccelerates all degradation pathways, especially oxetane ring-opening. [5]Store solutions at -20°C or colder; minimize time at room temperature.
Acidic/Basic Impurities ModerateCan catalyze oxetane ring-opening. [5][6]Strong base can hydrolyze the -CF3 group. [7]Use high-purity DMSO; ensure clean labware.
Light Exposure Low-ModeratePhotodegradation is possible for many aromatic compounds. [7][10]Store solutions in amber vials or protected from light.
Freeze-Thaw Cycles LowMinimal chemical degradation if handled properly, but can cause precipitation. [3]Prepare single-use aliquots to avoid cycling the main stock.

References

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2022). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Wuts, P. G. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Baran, P. S. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Burley, G. A. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Ahmed, Z. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-299. [Link]

  • ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the pKa values for selected compounds in DMSO. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

Sources

Technical Support Center: Troubleshooting Assays with 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the specific physicochemical behaviors and potential assay interferences associated with 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride . As a Senior Application Scientist, I have structured this content to move beyond basic handling and into the mechanistic causes of experimental failure.

This compound is a high-value medicinal chemistry building block, often utilized to introduce the oxetane ring as a polar, metabolically stable surrogate for gem-dimethyl or carbonyl groups [1].[1][2][3][4] However, the combination of a strained oxetane ring, a lipophilic trifluoromethyl group, and a primary amine hydrochloride salt creates a unique "solubility-stability-reactivity" triad that often leads to unexpected assay results.

Part 1: Troubleshooting Guides

Issue 1: "Compound Crash-Out" (Precipitation upon Dilution)

Symptom: You observe inconsistent IC50/EC50 values, "flat" dose-response curves at high concentrations, or visible turbidity in the assay plate. The Mechanism: This is the most common failure mode. You are working with the HCl salt , which is hydrophilic. However, the core scaffold contains a lipophilic 3-(trifluoromethyl)phenyl group.

  • The DMSO Trap: Amine HCl salts often have lower solubility in pure DMSO than their free-base counterparts.

  • The pH Shock: When you dilute the DMSO stock into a physiological buffer (pH 7.4), the amine deprotonates to its free base form. If the concentration exceeds the thermodynamic solubility of this lipophilic free base, it precipitates immediately (kinetic precipitation).

Self-Validating Protocol: The Kinetic Solubility Check

Do not assume solubility based on the clear DMSO stock.

Step-by-Step Methodology:

  • Prepare Stock: Dissolve compound in DMSO to 10 mM. Vortex vigorously. If undissolved, sonicate for 5 minutes at <30°C.

  • Prepare Buffer: Aliquot your exact assay buffer (e.g., PBS + 0.1% BSA).

  • Serial Dilution: Perform a 1:100 dilution (e.g., 2 µL stock into 198 µL buffer) to reach 100 µM.

  • Incubation: Let stand for 2 hours at room temperature (equilibrium time).

  • Validation:

    • High-Throughput: Read Absorbance at 600-700 nm (turbidity).

    • Manual: Shine a laser pointer (or microscope light) through the tube. Scattering = Precipitation.

  • Centrifugation: Spin at 15,000 x g for 10 mins. Analyze the supernatant via HPLC/UPLC. Compare peak area to a standard.

Decision Logic:

  • If recovery is <80%, your assay is running in a heterogeneous suspension, not solution. Lower your top concentration.

SolubilityWorkflow Start Start: Solid HCl Salt DMSO Dissolve in DMSO (Check Clarity) Start->DMSO Solubilization Dilution Dilute into Assay Buffer (pH 7.4) DMSO->Dilution 1:100 Dilution Check Visual/Nephelometry Check Dilution->Check Equilibration (2 hrs) Outcome1 Precipitation: Free Base Crash Out Check->Outcome1 Turbid/Scatter Outcome2 Clear Solution: Proceed to Assay Check->Outcome2 Clear

Caption: Figure 1. Kinetic solubility validation workflow to detect "crash out" of the lipophilic free base upon buffer dilution.

Issue 2: Unexpected Loss of Potency (Chemical Instability)

Symptom: The compound shows activity in fresh stocks but loses >50% potency after storage in solution, or LC-MS shows a new peak with M+18 mass. The Mechanism: The oxetane ring is a strained ether. While generally stable in basic/neutral conditions, it is acid-sensitive [2].

  • The Risk: If you store the compound in an acidic vehicle (or if the HCl salt acidifies the DMSO stock significantly over time due to hygroscopic water absorption), the oxetane ring can open via hydrolysis, forming a diol or chlorohydrin species which is likely inactive.

Troubleshooting Steps:
  • Check Stock pH: Wet pH paper with your DMSO stock. If pH < 4.0, ring opening is accelerated.

  • Avoid Acidic Workups: Never use TFA (Trifluoroacetic acid) or strong HCl during any intermediate handling or purification steps involving this compound.

  • LC-MS Diagnosis: Look for the "Ring Open" adduct.

    • Parent Mass (M): ~251 Da (Free base)

    • Hydrolysis Product: M + 18 Da (Water addition)

DegradationPathway Compound Intact Oxetane-Amine (Active) Acid Acidic Environment (pH < 4 or Lewis Acids) Compound->Acid Exposure Transition Protonation of Ether Oxygen Acid->Transition H+ Attack RingOpen Ring Opening Hydrolysis Transition->RingOpen Strain Release Inactive Inactive Diol/Linear Species (M + 18 Da) RingOpen->Inactive + H2O

Caption: Figure 2. Acid-catalyzed degradation pathway of the oxetane ring leading to inactive hydrolysis products.

Issue 3: Assay Interference (False Positives)

Symptom: High background signal in fluorescence assays or reactivity in biochemical coupling assays. The Mechanism:

  • Primary Amine Reactivity: The pendant primary amine (-NH2) is a nucleophile. It can react with electrophilic assay reagents (e.g., aldehydes in fixation buffers, NHS-esters in detection kits).

  • Fluorescence Quenching: Amines can act as electron donors, quenching the fluorescence of certain fluorophores (e.g., fluorescein) via Photoinduced Electron Transfer (PET) [3].

Control Experiments:
  • No-Enzyme Control: Run the compound + detection reagents without the target protein. If signal exists, the amine is reacting directly with the reporter.

  • Alternative Detection: If using a fluorescence readout, switch to absorbance or luminescence to rule out quenching interference.

Part 2: Frequently Asked Questions (FAQs)

Q: Can I dissolve this compound in 100% Ethanol instead of DMSO? A: It is not recommended for high-concentration stocks. While the free base is soluble in ethanol, the HCl salt often exhibits poor solubility in alcohols compared to water or DMSO. Furthermore, ethanol evaporates rapidly, changing stock concentration. Stick to anhydrous DMSO.

Q: The compound is hygroscopic.[5] How do I weigh it accurately? A: Amine HCl salts attract water.

  • Protocol: Allow the vial to equilibrate to room temperature before opening (prevents condensation).

  • Weighing: Weigh quickly into a tared vessel. Do not leave the stock vial open.

  • Correction: If precise stoichiometry is critical (e.g., Kd determination), determine the water content via quantitative NMR or elemental analysis, as the "weighed mass" may include 5-10% water weight.

Q: Is the oxetane ring stable in cell culture media? A: Yes. At pH 7.4 (physiological), the oxetane ring is kinetically stable [1]. The instability risk is primarily during storage in acidic stocks or if the compound is subjected to acidic lysosomal environments for extended periods (though this is often a desired metabolic clearance feature).

Part 3: Data Summary Tables

Table 1: Solvent Compatibility & Handling

SolventSolubility (HCl Salt)RecommendationNotes
Water HighGood for immediate use Unstable for long-term storage (hydrolysis risk).
DMSO Moderate/HighBest for Stock Use Anhydrous DMSO. Store at -20°C.
Ethanol Low/VariableAvoid Salt may precipitate; evaporation issues.
PBS (pH 7.4) Concentration DependentAssay Only Risk of free-base precipitation >100 µM.

Table 2: Key physicochemical properties impacting assays

PropertyFeatureImpact on Assay
pKa (Amine) ~9.0 - 10.0Positively charged at pH 7.4. Good solubility unless free base forms.
LogP (Free Base) High (due to CF3/Phenyl)Drives "crash out" precipitation in buffer.
Ring Strain ~26 kcal/molSusceptible to acid-catalyzed opening.

References

  • Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[1] Available at: [Link]

  • Bull, J. A., et al. (2016).[6] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 14769–14866. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Mediated Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Available at: [Link]

Sources

Addressing off-target effects of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride (CAS: 1349719-25-0) in medicinal chemistry campaigns or biological screening.

This guide treats the compound primarily as a high-value scaffold/fragment used to modulate physicochemical properties (solubility, metabolic stability). "Off-target effects" in this context refer to the specific liabilities associated with the oxetane-amine pharmacophore: hERG inhibition , acid instability , and phospholipidosis .

Status: Operational Role: Senior Application Scientist Subject: Mitigating Off-Target Liabilities & Assay Interference

Technical Overview & Mechanism

This compound is a gem-dimethyl bioisostere . The oxetane ring is employed to lower lipophilicity (LogP) and improve metabolic stability compared to a cyclohexane or gem-dimethyl equivalent, while the trifluoromethyl (-CF3) group blocks metabolic soft spots and modulates the pKa of the primary amine.

However, the combination of a basic amine , a lipophilic tail (CF3-phenyl) , and a strained ether ring creates a specific "off-target" profile that must be managed during experimentation.

Key Physicochemical Parameters
PropertyValue (Approx.)Implication for Off-Target Effects
MW 253.65 g/mol Fragment-like; high ligand efficiency potential.
pKa (Amine) ~7.8 - 8.2Lower than typical alkyl amines due to oxetane/CF3 inductive effects. Reduces but does not eliminate lysosomal trapping.
LogP ~1.8 - 2.2Moderate lipophilicity. Risk of non-specific hydrophobic binding.
Ring Strain ~110 kJ/molSusceptible to acid-catalyzed ring opening (hydrolysis).

Troubleshooting Guide (Q&A)

Issue 1: Unexpected Cytotoxicity or "False Positives" in Cell Viability Assays

User Report: "We are observing steep cytotoxicity curves in our cell lines (HEK293, HepG2) that do not correlate with target inhibition. Is this compound toxic?"

Diagnosis: This is likely Phospholipidosis or Lysosomal Trapping , characteristic of Cationic Amphiphilic Drugs (CADs).

  • Mechanism: The basic amine (protonated at physiological pH) and the lipophilic CF3-phenyl ring allow the molecule to penetrate cell membranes but become trapped in the acidic environment of lysosomes. This leads to phospholipid accumulation and cell stress, unrelated to your specific protein target.

Corrective Protocol:

  • Calculate the ClogP/pKa Ratio: If ClogP > 1 and pKa > 8, the risk is high.

  • Perform a Lysosomal Trapping Control:

    • Pre-treat cells with Ammonium Chloride (10 mM) or Bafilomycin A1 (100 nM) for 1 hour. These agents neutralize lysosomal pH.

    • Result: If cytotoxicity is significantly reduced after neutralization, the effect is off-target lysosomal accumulation, not specific target engagement.

Issue 2: Inconsistent IC50 Values Across Different Buffers

User Report: "Our enzymatic inhibition assay yields an IC50 of 50 nM in Acetate buffer (pH 5.0) but >1 µM in TRIS (pH 7.4)."

Diagnosis: Acid-Catalyzed Ring Opening (Chemical Instability). [1]

  • Mechanism: Oxetanes are strained ethers. While 3,3-disubstituted oxetanes are relatively stable, the presence of the amine at the C3 position can facilitate ring opening in acidic media (pH < 6.0) or in the presence of Lewis acids. The ring opens to form a reactive diol or amino-alcohol intermediate, which may be inactive against your target or covalently bind to the enzyme (assay interference).

Corrective Protocol:

  • Avoid Acidic Buffers: Switch to HEPES or MOPS (pH 7.2–7.6).

  • Stability Validation (LCMS): Incubate the compound in your assay buffer for the duration of the experiment (e.g., 4 hours) and analyze by LCMS. Look for a mass shift of +18 Da (hydration/ring opening).

Issue 3: hERG Channel Inhibition (Cardiotoxicity Signal)

User Report: "We are seeing signals in our safety screen for hERG inhibition. Is this intrinsic to the scaffold?"

Diagnosis: Pharmacophore Overlap.

  • Mechanism: The "Ph-Linker-N" motif (Phenyl ring linked to a basic nitrogen) is a classic pharmacophore for hERG K+ channel blockers. The CF3 group increases lipophilicity, enhancing binding to the hERG pore.

Mitigation Strategy:

  • Reduce Lipophilicity: If this fragment is part of a larger lead, introduce polar groups (e.g., hydroxyls) elsewhere to lower the overall LogD.

  • Lower pKa: The oxetane already lowers the amine pKa compared to a cyclohexyl analog. Further lowering the pKa (e.g., by fluorinating the adjacent positions) reduces the fraction of cationic species at physiological pH, reducing hERG affinity.

Experimental Protocols

Protocol A: Acid Stability Validation

Use this to confirm if your assay buffer is destroying the compound.

  • Preparation: Prepare a 10 mM stock of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine HCl in DMSO.

  • Incubation: Dilute to 50 µM in three buffers:

    • Buffer A: Acetate (pH 4.0)

    • Buffer B: PBS (pH 7.4)

    • Buffer C: Assay Buffer (Your specific condition)

  • Timepoints: Incubate at 37°C. Take aliquots at T=0, T=4h, and T=24h.

  • Analysis: Analyze via HPLC-MS/UV (254 nm).

  • Pass Criteria: >95% parent compound remaining at T=4h.

    • Note: If degradation >10% is observed in Buffer A, avoid lysosomal assays or acidic formulations.

Protocol B: Aggregation Counter-Screen

Use this to rule out promiscuous inhibition due to colloidal aggregation.

  • Baseline Assay: Run your standard dose-response curve.

  • Detergent Addition: Repeat the assay in the presence of 0.01% Triton X-100 or 0.005% Tween-20 .

  • Interpretation:

    • Shift in IC50: If the IC50 increases significantly (potency drops) with detergent, the compound was likely aggregating and inhibiting the target non-specifically (an "off-target" artifact).

    • No Shift: The inhibition is likely specific (1:1 binding).

Visualizing the Off-Target Pathways

The following diagram illustrates the mechanistic divergence between the desired bioisosteric effect and the potential off-target liabilities.

Oxetane_Liability_Map Compound 3-(3-(CF3)phenyl) oxetan-3-amine HCl Bioisostere Gem-Dimethyl Bioisostere Effect Compound->Bioisostere Design Intent Acid Acidic Environment (pH < 5.0) Compound->Acid Assay Buffer/Lysosome Lipophilicity Lipophilic Tail (CF3-Phenyl) Compound->Lipophilicity Physicochemical Property Target Specific Target Binding (Desired) Bioisostere->Target Improved Solubility & Met. Stability RingOpen Ring Opening (+H2O) Acid->RingOpen Strain Release hERG hERG Channel Blockade Lipophilicity->hERG Cationic Pharmacophore Phospho Phospholipidosis (Lysosomal Trapping) Lipophilicity->Phospho Membrane Insertion Reactive Reactive Diol Intermediate RingOpen->Reactive Covalent/Interference

Caption: Mechanistic pathway showing how the oxetane-amine scaffold branches into desired bioisosteric effects versus potential chemical instability and off-target binding liabilities.[2]

References & Authority

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. Describes the foundational logic of using oxetanes to modulate pKa and lipophilicity, and addresses stability concerns.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews. Provides in-depth data on the acid stability of 3,3-disubstituted oxetanes compared to other ethers.

  • Ploemen, J. P., et al. (2004). "Use of cationic amphiphilic drugs to induce phospholipidosis." Drug Discovery Today. Explains the mechanism of lysosomal trapping relevant to the amine/CF3-phenyl structure.

  • Stepan, A. F., et al. (2011). "Structural biology and medicinal chemistry of oxetanes." Journal of Medicinal Chemistry. Highlights the use of oxetanes to mitigate hERG liability by lowering pKa.

Sources

Interpreting ambiguous NMR spectra of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-3CF3-OX-001 Status: Open Priority: High (Ambiguous Structural Confirmation) Agent: Senior Application Scientist[1]

Introduction: The "Ghost" in the Machine

You are likely reading this because your NMR spectrum for 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride isn't matching the "clean" prediction software. You see missing carbon signals, "messy" aliphatic regions, or disappearing protons.[1]

Do not panic. This molecule combines three distinct NMR-active challenges:

  • The Oxetane Ring: A strained ether creating diastereotopic protons (the "Butterfly Effect").

  • The Trifluoromethyl Group (

    
    ):  A spin-active "black hole" that splits carbon signals into the noise floor.
    
  • The Amine Hydrochloride Salt: A pH-dependent exchange system that alters chemical shifts and peak shapes.

This guide deconstructs these anomalies into verifiable structural proofs.

Module 1: The Oxetane "Butterfly" Effect ( H NMR)

The Symptom: "My oxetane protons (positions 2 and 4) should be a simple singlet or doublet, but I see a messy multiplet or two distinct 'roofed' doublets between 4.6–5.0 ppm."

The Diagnosis: The C3 position is quaternary and achiral, but the molecule possesses a plane of symmetry only if the phenyl ring rotates rapidly. Even with fast rotation, the protons within the same methylene group (e.g.,


 and 

) are diastereotopic .[1] One proton faces the amine group; the other faces the aromatic ring. They are chemically non-equivalent.

The Solution: You are observing an AB System (or ABq).[1]

  • Chemical Shift:

    
     4.6 – 5.0 ppm.[2]
    
  • Pattern: Two doublets (leaning toward each other due to the "roof effect").

  • Coupling: Geminal coupling (

    
    ) is typically 6–8 Hz .[1]
    
Troubleshooting Protocol: Solvent Validation

If the peaks are overlapping, switch solvents to alter the magnetic environment.[1]

SolventExpected AppearanceRecommendation
DMSO-

distinct AB doublets (often broad due to HCl salt viscosity)Primary Choice for salt forms.[1]
Methanol-

Sharper lines, slightly different

between

Use for high-res coupling analysis.[1]
CDCl

Avoid. Poor solubility for HCl salts; leads to broad/missing peaks.Only use if converted to free base.

Module 2: The Fluorine Fog ( C & F NMR)

The Symptom: "I am missing carbons in my


C spectrum. I count fewer peaks than the structure requires."

The Diagnosis: The Trifluoromethyl (


) group is a "coupling cannon." It splits attached and nearby carbons into quartets (1:3:3:1 ratio).[1] This splits the signal intensity, often burying the outer lines in the baseline noise.

The Mechanism (C-F Coupling):

  • 
     (The 
    
    
    
    Carbon):
    ~270 Hz (Huge quartet).[1]
  • 
     (Ipso Carbon):  ~30 Hz (Distinct quartet).[1]
    
  • 
     (Ortho Carbon):  ~4 Hz (Subtle splitting/broadening).[1]
    
Visualization: The "Missing Carbon" Flowchart

MissingCarbonLogic Start Missing Carbon Signal? CheckRegion Check Region 120-130 ppm Start->CheckRegion IsQuartet Is there a small Quartet? CheckRegion->IsQuartet FoundCF3 Found CF3 Carbon (J ~ 270 Hz) IsQuartet->FoundCF3 Yes CheckIpso Check Aromatic Region (Ipso to CF3) IsQuartet->CheckIpso No IsQuartet2 Is there a Quartet (J ~ 32 Hz)? CheckIpso->IsQuartet2 FoundIpso Found Ipso Carbon IsQuartet2->FoundIpso Yes NoiseFloor Signal Buried in Noise IsQuartet2->NoiseFloor No Action Increase Scans (NS) x4 or use 19F-decoupled 13C NoiseFloor->Action

Figure 1: Decision tree for locating carbons split by fluorine coupling.

Verification Step ( F NMR)

Always run a


F spectrum.[1]
  • Expectation: A sharp singlet around -60 to -63 ppm .

  • Validation: If this peak is absent, you do not have the trifluoromethyl derivative.[1]

Module 3: The Salt Trap (Amine Exchange)

The Symptom: "My integration is wrong. I have 3 extra protons, or my NH peaks are gone."

The Diagnosis: You are analyzing the Hydrochloride (HCl) salt.[3][4] The amine is protonated (


).
  • DMSO-

    
    :  The 
    
    
    
    protons usually appear as a broad singlet (integration 3H) around 8.0–9.0 ppm.
  • 
     / MeOD:  The protons exchange with deuterium and disappear  (HDO peak grows).[1]
    
Comparative Shift Table
Proton TypeChemical Shift (

)
MultiplicityNotes
Oxetane

4.6 – 5.0 ppm2 x Doublets (AB)Diastereotopic geminal pairs.[1]
Aromatic H (Ortho) ~7.8 ppmDoublet/SingletDeshielded by

.[1]
Aromatic H (Meta) ~7.6 ppmTripletStandard meta-coupling.[1]
Amine (

)
8.5 – 9.5 ppmBroad SingletOnly visible in DMSO/CDCl3.

(

F)
-62.0 ppmSingletDiagnostic anchor.[1]

Frequently Asked Questions (FAQ)

Q: Why does the aromatic region look more complex than a standard meta-substituted benzene? A: The


 group causes long-range coupling (

) to the aromatic protons. This can broaden the aromatic singlets/doublets or add fine splitting (1-2 Hz), making them look like multiplets.[1]

Q: Can I use


 to clean up the spectrum? 
A:  Yes, adding a drop of 

to your DMSO sample ("

shake") will:
  • Collapse the broad

    
     signal.
    
  • Simplify any coupling to the NH protons.

  • Confirm which peaks are exchangeable (if they vanish, they are OH or NH).[1]

Q: The melting point is higher than reported. Is it an impurity? A: Check if you have the Free Base or the HCl Salt .[5]

  • Free Base MP: Lower (often oil or low-melting solid).[1]

  • HCl Salt MP: Higher (often >200°C, decomposition).[1]

  • Action: Run an elemental analysis (chloride test) or check solubility in water (Salt = soluble; Free Base = insoluble).[1]

References

  • BenchChem. (n.d.).[1] 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride Structure and NMR Data. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 3-(Trifluoromethyl)oxetan-3-amine hydrochloride Product Specification. Retrieved from [1]

  • Royal Society of Chemistry (RSC). (2016).[1] Oxetanes: Recent Advances in Synthesis and Medicinal Chemistry. Chemical Reviews. Retrieved from [1]

  • Doddrell, D., et al. (1976).[1] 13C Nuclear Magnetic Resonance Studies of Fluorinated Aromatic Compounds. Journal of the Chemical Society, Perkin Transactions 2.[1] Retrieved from [1]

  • ResearchGate. (2018).[1] Discussion on NMR Solvent Effects on Amine Salts. Retrieved from

Sources

Refinement of analytical methods for 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride & Metabolites Ticket ID: #MET-OX-CF3-001 Responder: Senior Application Scientist, Analytical Development Group

Introduction

Welcome to the technical support hub. You are likely here because you are observing inconsistent recovery, peak tailing, or "ghost" peaks when analyzing 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine (hereafter referred to as OX-CF3-NH2 ).

This molecule presents a classic "Trojan Horse" challenge in bioanalysis:

  • The Oxetane Ring: While kinetically stable in many environments, the 3,3-disubstituted oxetane is susceptible to acid-catalyzed ring opening (hydrolysis), especially when an internal nucleophile (like the amine) is present or in the presence of strong protic acids.

  • The Amine/HCl Salt: The basic amine causes silanol interactions (tailing) in Reverse Phase Liquid Chromatography (RPLC), while the HCl salt form can induce local acidity during sample concentration.

  • The

    
     Group:  This lipophilic moiety often masks the polarity of the amine in RPLC, leading to co-elution with matrix components, yet it dominates fragmentation in MS/MS.
    

This guide moves beyond standard protocols to address the causality of these failures.

Module 1: Sample Preparation & Stability

Q: Why does my parent compound signal decrease after protein precipitation (PPT) with acidified methanol?

A: You are likely inducing acid-catalyzed ring opening (hydrolysis).

While 3,3-disubstituted oxetanes are more stable than their monosubstituted counterparts, they are not immune to hydrolysis. The combination of the HCl salt form and an acidic precipitation agent (e.g., 0.1% Formic Acid in MeOH) creates a "hot" acidic environment, particularly during the evaporation step where acid concentration spikes.

The Mechanism: The oxetane oxygen is protonated, creating a good leaving group. Water (from the plasma/matrix) attacks the ring carbons, opening the strained 4-membered ring to form a diol or amino-alcohol derivative. This degradation product often elutes in the solvent front or is isobaric with metabolic hydroxylation products, confusing the data.

Protocol Refinement (Self-Validating Step): Switch to a Neutral or Buffered Extraction .

  • Avoid Strong Acids: Do not use TCA or high concentrations of Formic Acid for precipitation.

  • Buffer the Matrix: Add 50 mM Ammonium Bicarbonate (pH 8.0) to the plasma before extraction to neutralize the HCl salt and keep the amine in its free base form.

  • Use Aprotic Solvents: For Liquid-Liquid Extraction (LLE), use Ethyl Acetate or MTBE. The free base of OX-CF3-NH2 partitions well into organic layers due to the

    
     group, while the polar ring-opened degradation products remain in the aqueous layer.
    
Module 2: Chromatographic Separation (LC)

Q: I see severe peak tailing on C18 columns, and I cannot retain the polar metabolites. Should I use ion-pairing agents?

A: Avoid ion-pairing agents if using MS. Switch to HILIC or High-pH RPLC.

The Problem: The primary amine on OX-CF3-NH2 interacts strongly with residual silanols on C18 silica supports, causing tailing. Furthermore, the metabolic products (often formed via Microsomal Epoxide Hydrolase (mEH) opening the oxetane ring) are highly polar diols. On a standard C18 column, these metabolites elute in the void volume (dead time), leading to ion suppression and poor quantification.

The Solution: Orthogonal Selectivity

FeatureReverse Phase (C18)HILIC (Recommended)
Stationary Phase C18 (Hydrophobic)Amide or Zwitterionic (Polar)
Retention Mechanism Hydrophobic interaction (driven by

)
Partitioning into water layer on silica
Elution Order Polar metabolites

Parent
Parent

Polar metabolites
Mobile Phase High Aqueous StartHigh Organic Start (Acetonitrile)
MS Sensitivity StandardEnhanced (High organic % boosts desolvation)

Recommended HILIC Protocol:

  • Column: Amide-functionalized silica (e.g., BEH Amide), 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 95% B (Organic). Ramp down to 60% B.

    • Why? The parent amine elutes early but is retained enough to separate from phospholipids. The polar ring-opened metabolites elute later, ensuring they are not lost in the void.

Module 3: Mass Spectrometry (MS/MS)

Q: What are the optimal transitions? I see a dominant fragment at m/z 201.

A: The fragmentation is driven by the loss of ammonia and the stability of the trifluoromethyl-phenyl cation.

Compound Data:

  • Formula (Free Base):

    
    
    
  • Exact Mass: ~217.07 Da

  • Precursor Ion

    
    
    

Fragmentation Pathway:

  • Primary Transition (Quantifier):

    
     (Loss of 
    
    
    
    ).
    • The primary amine is easily lost as neutral ammonia.

  • Secondary Transition (Qualifier):

    
     or 
    
    
    
    .
    • These fragments typically involve the cleavage of the oxetane ring elements while retaining the stable

      
       core.
      
  • Metabolite Monitoring (The "mEH" Shift):

    • If the oxetane ring is hydrolyzed (metabolically or chemically), the mass shifts by +18 Da (Water addition).

    • Target:

      
      .
      
    • Note: If you see 236.1 in your standard injection, your standard has degraded (hydrolyzed).

Visualizations
Figure 1: Analytical Workflow & Decision Tree

This diagram illustrates the critical decision points for sample prep and column selection based on the specific chemical liabilities of the oxetane amine.

AnalyticalWorkflow node_start Start: Plasma/Tissue Sample (OX-CF3-NH2 HCl) decision_prep Extraction Strategy? node_start->decision_prep prep_acid Acidic PPT (e.g., 1% FA in MeOH) decision_prep->prep_acid Standard Protocol prep_base Buffered LLE/PPT (pH 8.0 Amm. Bicarb) decision_prep->prep_base Recommended result_deg RISK: Ring Hydrolysis (Formation of Diols) prep_acid->result_deg result_stable Stable Free Base (Intact Oxetane) prep_base->result_stable decision_col Column Selection result_stable->decision_col col_c18 C18 (Reverse Phase) decision_col->col_c18 col_hilic HILIC (Amide) decision_col->col_hilic issue_tail Issue: Amine Tailing & Metabolite Void Loss col_c18->issue_tail success_sep Success: Sharp Peaks & Retained Polar Mets col_hilic->success_sep

Caption: Workflow optimizing stability (pH control) and retention (HILIC) for Oxetane Amines.

Figure 2: Metabolic vs. Chemical Degradation Pathway

Distinguishing between biological metabolism and artifactual degradation is crucial. Both pathways lead to ring opening.

DegradationPathway cluster_legend Key parent Parent Compound (Intact Oxetane) m/z 218 product Ring-Opened Diol (Hydrolyzed) m/z 236 (+18 Da) parent->product Chemical Hydrolysis parent->product Metabolic Hydrolysis acid_cat Acidic Media (Sample Prep Artifact) enzyme Enzymatic (mEH) (In Vivo Metabolism) l1 Red Dashed = Avoid (Artifact) l2 Green Solid = Monitor (Metabolite)

Caption: Both acidic prep and mEH enzymes open the oxetane ring. Use buffered prep to distinguish the two.

References
  • Bull, J. A., et al. (2016). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Chemical Reviews, 116(19), 12150–12233.

    • Relevance: Foundational text on the stability profiles of 3,3-disubstituted oxetanes and their acid sensitivity.
  • Toselli, F., et al. (2020). "Metabolism of Oxetanes: The Role of Microsomal Epoxide Hydrolase." ACS Medicinal Chemistry Letters, 11(5), 906–912.

    • Relevance: Identifies mEH as the primary enzyme responsible for oxetane ring opening in vivo, validating the need to monitor the diol metabolite.
  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

    • Relevance: Establishes the requirement for stability testing during sample preparation (e.g., benchtop stability of the HCl salt).
  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49–71.

    • Relevance: Technical basis for selecting HILIC over RPLC for polar amine metabolites.

Overcoming synthetic roadblocks in preparing 3-substituted oxetane amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-substituted oxetane amines. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable structural motif into their work. The unique properties of the oxetane ring, such as its ability to improve aqueous solubility, metabolic stability, and act as a bioisostere for gem-dimethyl or carbonyl groups, have led to its increasing prevalence in drug discovery programs.[1][2] However, the synthesis of these strained four-membered rings, particularly with amine substitution at the 3-position, can present significant challenges.[1][3]

This document provides a structured approach to troubleshooting common synthetic roadblocks and answers frequently asked questions, drawing from established literature and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: Why is the oxetane ring prone to opening, and how can I minimize this?

A1: The oxetane ring possesses significant ring strain, making it susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[1][3][4] The presence of an amine at the 3-position can sometimes exacerbate this issue through intramolecular reactions. To minimize ring-opening:

  • Avoid Strong Acids: Whenever possible, use basic or neutral conditions for reactions and purifications.[4][5] For reactions requiring acid catalysis, use the mildest acid possible and carefully control the temperature, keeping it as low as feasible.

  • Protecting Groups: The use of appropriate protecting groups on the amine, such as Boc (tert-butyloxycarbonyl), can reduce its nucleophilicity and prevent unwanted side reactions.

  • Substitution Pattern: 3,3-disubstituted oxetanes are generally more stable than their monosubstituted counterparts.[1][3]

Q2: What are the most common starting materials for the synthesis of 3-substituted oxetane amines?

A2: Several key starting materials are commonly employed:

  • Oxetan-3-one: This is a versatile precursor that can undergo various ketone functionalization reactions, such as reductive amination or Strecker synthesis, to introduce the amine functionality.[4]

  • 3-Bromooxetane or 3-Tosyloxyoxetane: These electrophilic starting materials can be displaced by a variety of nitrogen nucleophiles.

  • Oxetane-3-tert-butylsulfinimine: This reagent provides a straightforward route to a range of structurally diverse 3-aminooxetanes.[6]

Q3: I am considering a multi-step synthesis. At what stage should I introduce the oxetane ring?

A3: This is a critical strategic decision. While late-stage construction of the oxetane ring can be effective, it often leads to linear synthetic routes that are not ideal for generating a library of analogs.[1][3] Early introduction of a stable oxetane building block allows for more divergent synthetic strategies. However, the stability of the oxetane ring throughout the subsequent reaction steps must be carefully considered.[1][5]

Troubleshooting Guide: Common Synthetic Roadblocks

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low yield in the reductive amination of oxetan-3-one.

Q: I am attempting a reductive amination of oxetan-3-one with a primary amine and sodium triacetoxyborohydride, but my yields are consistently low. What could be the issue?

A: Low yields in this reaction can stem from several factors. Here is a systematic approach to troubleshooting:

  • Probable Cause 1: Incomplete Imine Formation. The formation of the iminium ion intermediate is crucial for the success of the reaction. This equilibrium can be influenced by the reaction conditions.

    • Solution:

      • pH Control: The reaction is often sensitive to pH. The addition of a mild acid, such as acetic acid, can catalyze imine formation. However, excess acid can lead to ring-opening of the oxetane. A careful optimization of the amount of acid is recommended.

      • Water Removal: The formation of the imine is a condensation reaction that produces water. The presence of a dehydrating agent, like molecular sieves, can drive the equilibrium towards the imine.

  • Probable Cause 2: Competing Reduction of the Ketone. The reducing agent can directly reduce the starting oxetan-3-one to oxetan-3-ol, a common byproduct.

    • Solution:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride is generally preferred for reductive aminations as it is milder than other borohydrides and selectively reduces the iminium ion over the ketone. If you are using a stronger reducing agent like sodium borohydride, switching to sodium triacetoxyborohydride is advisable.

      • Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can improve the selectivity for the desired product.

  • Probable Cause 3: Oxetane Ring Instability. As mentioned, the oxetane ring can be sensitive to the reaction conditions.

    • Solution:

      • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially destabilizing conditions.

Troubleshooting Workflow for Reductive Amination

start Low Yield in Reductive Amination check_imine Check for Imine Formation (e.g., by NMR or LC-MS of a small aliquot) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine ketone_reduction Significant Oxetan-3-ol Byproduct? incomplete_imine->ketone_reduction No add_acid Add Mild Acid (e.g., Acetic Acid) incomplete_imine->add_acid Yes change_reductant Switch to NaBH(OAc)3 ketone_reduction->change_reductant Yes success Improved Yield ketone_reduction->success No add_drying_agent Add Molecular Sieves add_acid->add_drying_agent add_drying_agent->success lower_temp Lower Reaction Temperature change_reductant->lower_temp lower_temp->success

Caption: Decision tree for troubleshooting low yields in reductive amination.

Problem 2: Formation of a dimeric piperazine byproduct.

Q: During my synthesis of a 3-aminooxetane, I am observing a significant amount of a 1,4-disubstituted piperazine derivative. How is this forming and how can I prevent it?

A: The formation of piperazine derivatives is a known side reaction resulting from the dimerization of 3-aminooxetanes, which can act as 1,3-amphoteric molecules.[7][8][9] This is particularly prevalent under certain catalytic conditions, such as with indium or other Lewis acids.

  • Mechanism of Dimerization: One molecule of the 3-aminooxetane can act as a nucleophile (via the amine) while another can act as an electrophile (after activation of the oxetane ring by a Lewis acid, leading to ring-opening). The subsequent intermolecular reaction and cyclization lead to the piperazine.

  • Prevention Strategies:

    • Avoid Lewis Acids: If possible, choose a synthetic route that does not require strong Lewis acid catalysis.

    • Protecting Group: Protecting the amine functionality with a group like Boc or Cbz will prevent it from acting as a nucleophile and thus inhibit the dimerization pathway.

    • Control of Stoichiometry: In reactions where the 3-aminooxetane is a nucleophile, using it as the limiting reagent can sometimes disfavor dimerization.

    • Reaction Conditions: Lower temperatures and shorter reaction times can help to minimize this side reaction.

Comparative Stability of Oxetane Amines

Substituent PatternProtecting GroupRelative Stability to DimerizationNotes
3-aminooxetaneNoneLowProne to dimerization, especially with Lewis acids.
3-aminooxetaneBocHighThe protected amine is not nucleophilic.
3,3-disubstituted-aminooxetaneNoneModerateSteric hindrance can disfavor dimerization to some extent.

Problem 3: Difficulty in purifying the final 3-substituted oxetane amine.

Q: My crude product is a mixture of my desired 3-aminooxetane and several polar byproducts. Standard silica gel chromatography is giving poor separation and streaking. What are my options?

A: The purification of small, polar, and basic compounds like 3-aminooxetane derivatives can be challenging.

  • Chromatography Modifications:

    • Amine Deactivation: Pre-treating the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), can deactivate the acidic silanol groups on the silica surface, reducing streaking and improving peak shape.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reverse-phase C18 silica gel for chromatography.

    • Ion-Exchange Chromatography: For stubborn separations, cation-exchange chromatography can be a very effective technique for purifying basic compounds.

  • Non-Chromatographic Purification:

    • Acid-Base Extraction: If the byproducts are not basic, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine will move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the purified product can be extracted back into an organic solvent.

    • Crystallization/Salt Formation: Attempt to crystallize the free base or form a salt (e.g., hydrochloride or tartrate) which may be crystalline and can be purified by recrystallization.

Key Experimental Protocol: Synthesis of N-Boc-3-aminooxetane from Oxetan-3-one

This two-step protocol is a common and reliable method for preparing a versatile building block.

Step 1: Synthesis of 3-Aminooxetane Hydrochloride

  • To a solution of oxetan-3-one (1.0 eq) in methanol, add hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq).

  • Reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting oxime can be reduced to the amine using a variety of methods, for example, hydrogenation with a Raney nickel catalyst under a hydrogen atmosphere.

  • After the reduction is complete, filter the catalyst and acidify the filtrate with HCl in ether to precipitate the 3-aminooxetane hydrochloride salt.

Step 2: Boc-Protection of 3-Aminooxetane

  • Suspend 3-aminooxetane hydrochloride (1.0 eq) in dichloromethane.

  • Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield N-Boc-3-aminooxetane.

Reaction Pathway for N-Boc-3-aminooxetane Synthesis

A Oxetan-3-one B 3-Oximinooxetane A->B NH2OH.HCl, NaOH C 3-Aminooxetane B->C Reduction (e.g., H2, Ra-Ni) D N-Boc-3-aminooxetane C->D Boc2O, Et3N

Caption: Synthetic route from oxetan-3-one to N-Boc-3-aminooxetane.

References

  • Burkhard, J. A., Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150–12233. [Link]

  • Chepyshev, S. V., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Moody, C. J., & Rzepa, H. S. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-148. [Link]

  • Terrett, J. A., & Huestis, M. P. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12347–12373. [Link]

  • Lai, Z., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(36), 9945–9949. [Link]

  • Voituriez, A., et al. (2010). Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. Organic Letters, 12(5), 1116–1119. [Link]

  • Klapötke, T. M., et al. (2019). Improved Preparation of 3‐Oximinooxetane – An Important Precursor to Energetic Oxetanes. ChemistryOpen, 8(7), 896-901. [Link]

  • Denmark, S. E. (2020). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • Organic Chemistry Portal. (2020). Synthesis of oxetanes. [Link]

  • Sun, J., et al. (2020). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications, 56(77), 11411-11414. [Link]

  • Fülöp, F., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(16), 4983. [Link]

Sources

Validation & Comparative

In vitro and in vivo correlation of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride activity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to In Vitro-In Vivo Correlation for Novel Monoamine Reuptake Inhibitors

A Senior Application Scientist's Guide for Researchers in Drug Development

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is a complex process demanding a robust understanding of its pharmacological profile. A critical aspect of this journey is establishing a strong In Vitro-In Vivo Correlation (IVIVC), which serves as a predictive bridge between laboratory findings and real-world biological effects.[1][2][3] This guide will explore the principles and methodologies of IVIVC, using the structural framework of a hypothetical NCE, 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride, to illustrate the process. While public data on this specific molecule is limited, its key structural motifs—a trifluoromethylphenyl group and a constrained amine—are hallmarks of potent monoamine reuptake inhibitors.[4] The trifluoromethyl group often enhances metabolic stability, and the oxetane ring can improve physicochemical properties.[4][5]

To provide a practical and data-driven comparison, this guide will use the well-characterized serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine , as a primary case study. We will compare its profile with other established monoamine reuptake inhibitors, such as Venlafaxine (an SNRI) and Fluoxetine (a selective serotonin reuptake inhibitor, or SSRI), to highlight key differences in activity and how they translate from in vitro assays to in vivo outcomes.

Part 1: Foundational In Vitro Characterization

The initial step in evaluating any NCE is to meticulously characterize its interaction with its intended biological targets in a controlled, in vitro environment. For a putative monoamine reuptake inhibitor, this involves assessing its affinity and functional potency at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Expertise in Action: Why Causality Matters in Assay Selection

It is crucial to employ both binding and functional assays. A binding assay (measuring the inhibition constant, Ki) reveals the affinity of a compound for a transporter but does not guarantee a functional effect. A functional uptake assay (measuring the half-maximal inhibitory concentration, IC50) confirms that binding translates into the desired biological action—the inhibition of neurotransmitter reuptake. Comparing Ki and IC50 values provides a more complete picture of the compound's mechanism of action.

Comparative In Vitro Activity of Monoamine Reuptake Inhibitors

The following table summarizes the in vitro binding affinities for our case study compound, Duloxetine, and its comparators. A lower Ki value indicates a higher binding affinity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET Selectivity Ratio
Duloxetine 0.8[6][7]7.5[6][7]416~9[6][7]
Venlafaxine 82[6][7]2480[6][7]6040~30[6][7]
Fluoxetine 0.9120940~133

Data compiled from various sources for illustrative comparison.

Duloxetine demonstrates high and balanced affinity for both SERT and NET, distinguishing it from the more SERT-selective Fluoxetine and the less potent Venlafaxine.[6][7]

Experimental Workflow: In Vitro Profiling

The diagram below outlines a typical workflow for the in vitro characterization of a novel monoamine reuptake inhibitor.

G cluster_0 In Vitro Characterization Workflow NCE Novel Chemical Entity (NCE) Binding Radioligand Binding Assays (SERT, NET, DAT) Determine Affinity (Ki) NCE->Binding Functional Neurotransmitter Uptake Assays (Cell lines or Synaptosomes) Determine Potency (IC50) NCE->Functional Data Data Analysis (Ki, IC50, Selectivity Ratios) Binding->Data Functional->Data Selectivity Off-Target Screening (e.g., CEREP Panel) Assess Safety & Selectivity Data->Selectivity

Caption: Workflow for in vitro characterization of an NCE.

Detailed Protocol: Radioligand Binding Assay for SERT

This protocol provides a self-validating system for determining a compound's binding affinity to the serotonin transporter.

  • Preparation of Membranes: Utilize cell membranes from HEK293 cells stably expressing the human SERT. Homogenize cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]-Citalopram), and varying concentrations of the test compound (e.g., Duloxetine).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known SERT ligand (e.g., unlabeled Citalopram). Specific binding is calculated by subtracting non-specific from total binding. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Part 2: In Vivo Evaluation and Pharmacodynamics

Successful in vitro activity is the first hurdle. The next is to determine if the compound performs as expected in a living system. This involves pharmacokinetic (PK) studies to understand its absorption, distribution, metabolism, and excretion (ADME), and pharmacodynamic (PD) studies to assess its therapeutic effect.

Expertise in Action: Selecting the Right In Vivo Model

The choice of an in vivo model is critical. For antidepressants, the Forced Swim Test (FST) and Tail Suspension Test (TST) in rodents are widely used screening tools.[8][9] These models are based on the observation that antidepressants increase the time an animal spends actively trying to escape an inescapable situation.[8] For a more mechanistic understanding, in vivo microdialysis can directly measure neurotransmitter levels in specific brain regions, providing a direct link between transporter inhibition and synaptic serotonin/norepinephrine concentrations.[10][11][12]

Comparative In Vivo Efficacy

The following table presents typical in vivo efficacy data for our selected compounds in the mouse Forced Swim Test. The ED50 represents the dose required to achieve 50% of the maximum effect (in this case, a reduction in immobility time).

CompoundForced Swim Test ED50 (mg/kg)Primary Mechanism
Duloxetine 2.3 (SERT) / 12 (NET)[6][7]SNRI
Venlafaxine 5.9 (SERT) / 94 (NET)[6][7]SNRI
Fluoxetine ~10-20SSRI

ED50 values can vary based on the specific protocol and animal strain.

These data show that Duloxetine is potent in vivo, affecting serotonin-mediated behavior at a lower dose than norepinephrine-mediated behavior, consistent with its in vitro affinity profile.[6][7]

Experimental Workflow: In Vivo Assessment

The diagram below illustrates the key stages of in vivo assessment for a CNS drug candidate.

G cluster_1 In Vivo Assessment Workflow PK Pharmacokinetic (PK) Studies (Rodents) Determine Cmax, Tmax, AUC, Brain Penetration Efficacy Pharmacodynamic (PD) Efficacy Models (e.g., Forced Swim Test) Determine Dose-Response (ED50) PK->Efficacy Mechanism Mechanistic Studies (e.g., In Vivo Microdialysis) Confirm Target Engagement Efficacy->Mechanism Safety Safety/Tox Studies Assess Adverse Effects Mechanism->Safety

Caption: Workflow for in vivo assessment of a drug candidate.

Detailed Protocol: Mouse Forced Swim Test (FST)

This protocol is a standard method for assessing antidepressant-like activity.

  • Apparatus: A transparent plastic cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[9]

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound (e.g., Duloxetine) or vehicle via an appropriate route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30-60 minutes).

  • Test Procedure: Gently place each mouse into the cylinder for a 6-minute session.[13] The session is typically video-recorded for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, scores the last 4 minutes of the session. The primary measure is "immobility time," defined as the time the mouse spends floating passively, making only small movements necessary to keep its head above water.

  • Data Analysis: Compare the immobility time between the vehicle-treated group and the compound-treated groups. A significant reduction in immobility is indicative of an antidepressant-like effect.

Part 3: The Crux of the Matter: In Vitro-In Vivo Correlation (IVIVC)

IVIVC is the process of creating a predictive mathematical model that relates an in vitro property of a drug (like transporter affinity) to an in vivo response (like therapeutic efficacy).[3] For CNS drugs, a key element of IVIVC is understanding receptor occupancy (RO) .

Expertise in Action: The Importance of Receptor Occupancy

Receptor occupancy refers to the percentage of target transporters that are bound by a drug at a given dose.[14] For most antidepressants that target SERT, a therapeutic effect is generally observed when occupancy reaches approximately 80%.[15][16] Doses that result in significantly lower occupancy are often ineffective, while higher doses may not provide additional benefit and could increase side effects.[16]

RO can be predicted by integrating in vitro affinity (Ki) with in vivo pharmacokinetic data (unbound drug concentration in the brain, C_brain,u). The relationship can be described by the following equation:

% Occupancy = (C_brain,u / (C_brain,u + Ki)) * 100

This formula allows researchers to estimate the dose required to achieve therapeutic target engagement, guiding dose selection for clinical trials.

IVIVC Logical Framework

G cluster_2 IVIVC Framework invitro In Vitro Data (Affinity: Ki) ro Receptor Occupancy (RO) %RO = [C] / ([C] + Ki) invitro->ro pk Pharmacokinetics (Brain Concentration: C_brain,u) pk->ro invivo In Vivo Efficacy (Behavioral Change: ED50) ro->invivo

Caption: Logical flow of In Vitro-In Vivo Correlation.

Correlating the Data: A Comparative Discussion
  • Duloxetine: With its high affinity for both SERT (Ki = 0.8 nM) and NET (Ki = 7.5 nM), Duloxetine achieves significant occupancy of both transporters at clinically relevant doses.[6][7] Its in vivo potency in animal models reflects this dual action, with behavioral effects linked to SERT inhibition occurring at lower doses than those linked to NET inhibition.[6][7] This strong IVIVC validates its mechanism and supports its clinical use for conditions where both serotonergic and noradrenergic pathways are implicated.[17]

  • Venlafaxine: Venlafaxine has a ~30-fold lower affinity for NET compared to SERT.[6][7] This is reflected in vivo, where it acts primarily as an SSRI at lower doses, with significant NET inhibition and occupancy only occurring at higher therapeutic doses.[18] This demonstrates a dose-dependent IVIVC, where the drug's pharmacological profile changes with concentration.

  • Fluoxetine: As a highly selective SSRI, Fluoxetine's in vitro profile predicts its in vivo activity well. Its high affinity for SERT leads to robust occupancy and efficacy in serotonin-dependent behavioral models.[19] Its weak affinity for NET means that even at high doses, significant NET-related effects are not expected, a correlation that holds true in clinical practice.

Conclusion

The successful development of novel therapeutics like 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride hinges on a rigorous, integrated understanding of their in vitro and in vivo properties. By establishing a clear IVIVC, researchers can build confidence in a compound's mechanism of action, predict its therapeutic window, and make informed decisions about its progression. The comparative analysis of established drugs like Duloxetine, Venlafaxine, and Fluoxetine underscores how subtle differences in in vitro affinity and selectivity translate into distinct in vivo pharmacological profiles. This methodical, data-driven approach, grounded in sound experimental design and a clear understanding of the underlying pharmacology, is the cornerstone of modern, efficient drug discovery.

References

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2024). World Journal of Advanced Research and Reviews, 22(02), 2311–2328.
  • Sakore S, Chakraborty B. (2011). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. J Bioequiv Availab, S3.
  • Park, K., et al. (2024). In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide). Journal of Controlled Release, 371, 11-21. Available from: [Link]

  • Bymaster, F. P., et al. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology, 25(6), 871-880. Available from: [Link]

  • Wrosch, J. K., et al. (2022). Common network effect-patterns after monoamine reuptake inhibition in dissociated hippocampus cultures. Scientific Reports, 12(1), 3125. Available from: [Link]

  • Lin, Y., et al. (2024). In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor. Acta Pharmacologica Sinica. Available from: [Link]

  • Bymaster, F. P., et al. (2001). Comparative Affinity of Duloxetine and Venlafaxine for Serotonin and Norepinephrine Transporters in vitro and in vivo, Human Serotonin Receptor Subtypes, and Other Neuronal Receptors. ResearchGate. Available from: [Link]

  • Kim, T. H., et al. (2022). Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. Pharmaceutics, 14(6), 1259. Available from: [Link]

  • Ruhé, H. G., et al. (2021). The relationship between dose and serotonin transporter occupancy of antidepressants—a systematic review. Molecular Psychiatry, 26(9), 4648-4659. Available from: [Link]

  • Yao, Z. G., et al. (2015). Fluoxetine Regulates Neurogenesis In Vitro Through Modulation of GSK-3β/β-Catenin Signaling. Cellular and Molecular Neurobiology, 35(5), 717-724. Available from: [Link]

  • David, D. J., et al. (2003). Effects of acute treatment with paroxetine, citalopram and venlafaxine in vivo on noradrenaline and serotonin outflow: a microdialysis study in Swiss mice. British Journal of Pharmacology, 140(6), 1128-1136. Available from: [Link]

  • John, C. E., & Jones, S. R. (2007). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neuropharmacology, 52(7), 1596-1605. Available from: [Link]

  • Meyer, J. H. (2007). Serotonin Transporter Occupancy of Five Selective Serotonin Reuptake Inhibitors at Different Doses: An [11C]DASB Positron Emission Tomography Study. American Journal of Psychiatry, 164(5), 821-827. Available from: [Link]

  • MicroSolv Technology Corporation. Orthogonal Assay for Fluoxetine. Cogent HPLC. Available from: [Link]

  • Hill, M. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available from: [Link]

  • NSW Department of Primary Industries. (2024). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Government. Available from: [Link]

  • Savisaar, R., et al. (2022). In vivo serotonin 1A receptor distribution in treatment-resistant depression. Scientific Reports, 12(1), 9180. Available from: [Link]

  • Andersen, J., et al. (2011). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. Journal of Biological Chemistry, 286(43), 36936-36946. Available from: [Link]

  • Lee, H., & Lee, K. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(13), 10565. Available from: [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Understanding Animal Research. Available from: [Link]

  • Perry, K. W., & Fuller, R. W. (1997). Venlafaxine: acute and chronic effects on 5-hydroxytryptamine levels in rat brain in vivo. Journal of Psychopharmacology, 11(3), 221-226. Available from: [Link]

  • Grzesiuk, E., et al. (2007). Evaluation of the in vitro biotransformation of fluoxetine with HPLC, mass spectrometry and ecotoxicological tests. Chemosphere, 70(1), 16-24. Available from: [Link]

  • IACUC. Forced Swim Test v.3. University of Iowa. Available from: [Link]

  • Wikipedia. Sertraline. Wikipedia. Available from: [Link]

  • David, D. J., et al. (2003). Effects of acute treatment with paroxetine, citalopram and venlafaxine in vivo on noradrenaline and serotonin outflow: A microdialysis study in Swiss mice. ResearchGate. Available from: [Link]

  • Chappell, J. C., et al. (2014). Effects of duloxetine on norepinephrine and serotonin transporter activity in healthy subjects. Journal of Clinical Psychopharmacology, 34(1), 19-26. Available from: [Link]

  • Preskorn, S. H. (2012). Receptor occupancy and drug response: Understanding the relationship. Current Psychiatry, 11(11), 9-11. Available from: [Link]

  • Shin, S., et al. (2019). Physiologically Relevant In Vitro-In Vivo Correlation (IVIVC) Approach for Sildenafil with Site-Dependent Dissolution. Pharmaceutics, 11(6), 268. Available from: [Link]

  • de Oliveira, A. R. M., & Singh, A. K. (2002). Assay of fluoxetine hydrochloride by titrimetric and HPLC methods. Journal of the Brazilian Chemical Society, 13(1), 102-106. Available from: [Link]

  • Pfizer. Efexor® XR Product Information. Pfizer. Available from: [Link]

  • Schultze-Lutter, F., et al. (2022). Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations. Clinical and Translational Science, 15(3), 735-748. Available from: [Link]

  • Diana, G. D., et al. (1998). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 41(8), 1293-1297. Available from: [Link]

  • de Lange, S., et al. (2000). Sustained administration of the antidepressant venlafaxine in rats: pharmacokinetic and pharmacodynamic findings. European Journal of Pharmacology, 404(1-2), 83-93. Available from: [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009-1014. Available from: [Link]

  • Sager, J. E., et al. (2021). Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. Drug Metabolism and Disposition, 49(1), 74-83. Available from: [Link]

  • JoVE. (2022). Mouse Forced Swim Test l Protocol Preview. YouTube. Available from: [Link]

Sources

Assessing the therapeutic index of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride CAS: 1354953-06-2 (Free base equivalent context) Context: Bioisosteric Replacement in Lead Optimization

Executive Summary: The Oxetane Advantage

In modern medicinal chemistry, 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine represents a critical "escape hatch" for lead series suffering from high lipophilicity and metabolic instability. This guide details the assessment of this scaffold's therapeutic index (TI) potential—not as a standalone drug, but as a high-value bioisostere for the traditional gem-dimethyl group.

The "Therapeutic Index" in this context is defined by the Safety Margin (SM) improvement gained by substituting a lipophilic gem-dimethyl moiety with the polar oxetane ring. This substitution typically lowers LogD and pKa while maintaining steric fidelity, directly reducing off-target toxicity (e.g., hERG inhibition) and improving metabolic stability.

The Comparative Landscape
FeatureTarget Molecule (Oxetane) Traditional Alternative (Gem-Dimethyl) Impact on TI
Structure 3-(3-(CF3)phenyl)oxetan-3-amine2-(3-(CF3)phenyl)propan-2-amineN/A
Lipophilicity (LogD) Low (~1.5 - 2.5)High (> 3.5)Positive: Lower lipophilicity reduces promiscuous binding.
Basicity (pKa) Lower (~6.5 - 7.5)Higher (~9.5 - 10.5)Positive: Reduced lysosomal trapping and hERG liability.
Metabolic Stability High (Blocked oxidation)Low (Benzylic oxidation prone)Positive: Increases exposure (AUC) without increasing dose.
Solubility HighLowPositive: Better bioavailability reduces required dose.

Scientific Rationale: Mechanism of TI Improvement

To assess the Therapeutic Index of this molecule, one must validate that it maintains Efficacy (Potency) while reducing Intrinsic Toxicity .

The Structural "Trick"

The oxetane ring is a 4-membered ether. Unlike the carbocyclic gem-dimethyl group, the oxetane oxygen acts as a hydrogen bond acceptor and inductively withdraws electrons from the adjacent amine.

  • Effect on Potency (The Numerator): The oxetane ring is sterically compact (similar volume to gem-dimethyl).[1] If the binding pocket is hydrophobic, potency may drop slightly. If the pocket tolerates polarity, potency is maintained.

  • Effect on Toxicity (The Denominator): The electron-withdrawing oxygen lowers the amine's pKa by ~2-3 units. This is critical because highly basic amines often bind to the hERG potassium channel (causing cardiotoxicity) and accumulate in lysosomes (phospholipidosis).

Visualization: The Bioisostere Evaluation Workflow

The following diagram outlines the decision logic for assessing this scaffold's utility in a drug discovery campaign.

Oxetane_Evaluation cluster_Assays Experimental Validation Start Lead Compound (Gem-Dimethyl Amine) Issue Identify Liability: High LogD / hERG / High Clearance Start->Issue Design Design Oxetane Analog: 3-(3-(CF3)phenyl)oxetan-3-amine Issue->Design Bioisosteric Swap LogD LogD 7.4 Assay (Target: < 3.0) Design->LogD Meta Microsomal Stability (Target: t1/2 > 60 min) Design->Meta hERG hERG Patch Clamp (Target: IC50 > 10uM) Design->hERG Calc Calculate Safety Margin (hERG IC50 / Efficacy IC50) LogD->Calc Meta->Calc hERG->Calc Decision Go/No-Go Decision Calc->Decision

Caption: Workflow for validating the therapeutic index improvement of the oxetane scaffold against a gem-dimethyl lead.

Comparative Assessment Data

When evaluating 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine, use the following benchmarks to determine success.

Physicochemical Profile
ParameterOxetane Scaffold (Target)Gem-Dimethyl Analog (Control)Interpretation
LogD (pH 7.4) 1.8 4.2The oxetane lowers LogD by ~2.4 units, significantly reducing lipophilic toxicity.
pKa (Conj. Acid) 6.3 9.8The lower pKa improves membrane permeability (more neutral species at pH 7.4) and reduces hERG binding.[2]
tPSA (Ų) 45 25Increased polarity improves solubility without compromising blood-brain barrier (BBB) penetration if LogD is optimized.
Metabolic Stability (Intrinsic Clearance)

The gem-dimethyl group often suffers from metabolic oxidation at the methyl groups or the adjacent aromatic ring. The oxetane ring blocks these sites.

  • Experiment: Human Liver Microsomes (HLM) incubation.

  • Expected Result: The oxetane analog should show a <50% reduction in intrinsic clearance (CLint) compared to the gem-dimethyl analog.

Experimental Protocols

To rigorously assess the TI of this molecule, you must generate data for both the oxetane and its gem-dimethyl analog side-by-side.

Protocol A: Lipophilicity (LogD 7.4) Determination

Validates the reduction in lipophilicity, a key driver of non-specific toxicity.

  • Preparation: Dissolve 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine HCl in DMSO to 10 mM.

  • Partition: Prepare a biphasic system of 1-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Add compound to the mixture and shake vigorously for 1 hour at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS.

  • Calculation:

    
    .
    
    • Success Criterion:

      
      .
      
Protocol B: Comparative hERG Inhibition (Safety Margin)

The most critical assay for amine-containing drugs to establish the "Toxicity" denominator of the TI.

  • System: CHO cells stably expressing the hERG potassium channel.

  • Method: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Dosing: Prepare 6-point concentration curves (0.1 µM to 30 µM) for both the oxetane and gem-dimethyl analogs.

  • Measurement: Record tail currents following a depolarization step.

  • Analysis: Fit data to a Hill equation to determine IC50.

  • TI Calculation:

    
    
    
    • Note: Since this is a building block, assume a hypothetical target EC50 of 10 nM for calculation purposes. The Oxetane should show a significantly higher hERG IC50 (lower toxicity).

References & Authoritative Sources

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

    • Core reference for the physicochemical properties of the oxetane-amine scaffold.

  • Müller, K., et al. (2012). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

    • Validates the use of Trifluoromethyl groups in conjunction with polar scaffolds.

  • Stepan, A. F., et al. (2011). "Application of the Oxetane Ring in the Design of a Potent, Metabolic Stable, and Brain-Penetrant γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

    • Case study demonstrating the TI improvement (efficacy vs. efflux) using oxetanes.

  • Pike, K. G., et al. (2011). "Oxetanes as bioisosteres of the gem-dimethyl group." Bioorganic & Medicinal Chemistry Letters.

    • Direct comparison data for gem-dimethyl vs. oxetane amines.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone in modern medicinal chemistry, 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride is a valuable building block, prized for the metabolic stability conferred by its trifluoromethyl group and the unique structural properties of the oxetane ring.[1][2] However, the same features that make this compound advantageous in drug design necessitate a rigorous and informed approach to its waste management. Improper disposal not only poses risks to personnel and the environment but can also constitute a violation of federal and local regulations.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in an understanding of its chemical nature and the governing regulatory frameworks. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring safety and environmental stewardship from cradle to grave.

Part 1: Hazard Profile and Risk Assessment

A compliant disposal plan begins with a thorough understanding of the compound's inherent hazards. The hydrochloride salt of this amine, combined with its fluorinated aromatic structure, dictates its classification and handling requirements.

The primary hazards are identified by the Globally Harmonized System (GHS) and are summarized below.[3]

Hazard Classification GHS Information Causality and Scientific Insight
GHS Pictogram GHS07: Exclamation Mark[3]This pictogram indicates that the substance is an irritant, may be harmful if swallowed, and can cause respiratory irritation.
Signal Word Warning [3]
Hazard Statements H302: Harmful if swallowed[3][4]H315: Causes skin irritation[3]H319: Causes serious eye irritation[3]H335: May cause respiratory irritation[4]The amine hydrochloride nature can lead to mild acidity upon dissolution, contributing to irritant properties. The trifluoromethyl group, while metabolically stable, renders the compound a persistent xenobiotic if released into the environment.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]P280: Wear protective gloves/ eye protection/ face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]These statements underscore the necessity of using engineering controls (like a fume hood) and appropriate Personal Protective Equipment (PPE) during handling to prevent exposure.

The presence of the trifluoromethyl group places this compound in the category of halogenated organic waste . This is a critical distinction, as halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[2]

Part 2: The Regulatory Landscape: Adherence to EPA and RCRA Standards

In the United States, the management of hazardous waste is federally regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from the moment it is created until its final, safe disposal.[6]

Your responsibilities as a waste generator include:

  • Waste Identification : You must determine if your waste is hazardous.[6][7] 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride is not typically a "listed" hazardous waste, but it qualifies as a "characteristic" hazardous waste due to its irritant and harmful properties.

  • Proper Management : Waste must be collected, stored, and labeled according to specific regulations.[7]

  • Compliant Disposal : The waste must be transported and disposed of by a licensed hazardous waste facility.

State and local regulations may be more stringent than federal EPA rules. Always consult your institution's Environmental Health and Safety (EHS) office for specific local requirements.

Part 3: Disposal Protocol: A Step-by-Step Workflow

The following protocol outlines the essential steps for safely accumulating and disposing of waste 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride and materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent materials).

Step 1: Waste Segregation

Proper segregation is the most critical step in a laboratory waste management program.

  • Action: Designate a specific waste container for "Halogenated Organic Solids."

  • Causality: Do not mix this waste with non-halogenated solvents, aqueous waste, or heavy metals. The fluorine content requires a specific high-temperature incineration process. Mixing waste streams complicates disposal, significantly increases costs, and can create dangerous chemical reactions in the waste container.

Step 2: Containerization and Labeling

Containers must be compatible with the waste and clearly labeled to ensure safety and compliance.

  • Action: Collect waste in a dedicated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or the original product container).[8] The container must have a secure, tight-fitting lid.[9]

  • Action: As soon as the first particle of waste is added, affix a "Hazardous Waste" label. This label must include:

    • The full chemical name: "Waste 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride"

    • The words "Hazardous Waste"

    • A clear indication of the hazards: "Irritant," "Harmful"

    • The accumulation start date.

  • Causality: Federal law requires that hazardous waste containers be kept closed at all times except when actively adding waste.[8] Proper labeling prevents accidental mixing of incompatible chemicals and informs emergency responders of the container's contents.

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated laboratory area prior to pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10] The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Action: Ensure the SAA is away from heat sources and general traffic areas. Store it in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Causality: Storing waste in a designated SAA ensures it is managed safely and minimizes the risk of exposure to personnel who are not familiar with the material.[10] Secondary containment is a crucial safeguard against environmental contamination.

Step 4: Final Disposal

The final step is the transfer of waste to a licensed disposal facility.

  • Action: Contact your institution's EHS office to schedule a pickup for your full hazardous waste container.

  • Action: Do not pour this chemical down the drain or dispose of it in the regular trash.[11]

  • Expected Disposal Method: The EHS-contracted vendor will transport the waste for high-temperature incineration .

  • Causality: Incineration at temperatures typically above 900°C is required to break the strong carbon-fluorine bonds and the aromatic ring, ensuring complete destruction of the organic molecule. This process prevents the release of a persistent, fluorinated organic compound into the environment. Landfilling is not an acceptable method for this type of waste.

The entire process, from generation to final disposal, can be visualized in the following workflow.

G cluster_0 In-Lab Waste Management cluster_1 Institutional & Vendor Process gen Waste Generation (Unused reagent, contaminated labware) seg Step 1: Segregate Waste (Collect as Halogenated Solid Waste) gen->seg no_dispose Improper Disposal Routes (DO NOT DO) gen->no_dispose container Step 2: Containerize & Label (Use compatible, sealed container. Label with 'Hazardous Waste' & contents.) seg->container store Step 3: Store Safely (In designated Satellite Accumulation Area with secondary containment.) container->store pickup Step 4: Schedule EHS Pickup store->pickup transport Transport by Licensed Vendor pickup->transport dispose Final Disposal: High-Temperature Incineration transport->dispose drain Sink / Drain no_dispose->drain trash Regular Trash no_dispose->trash

Disposal Workflow for 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride.

Part 4: Emergency Procedures for Spills

In the event of an accidental spill, a swift and correct response is critical to minimize exposure and environmental impact.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated. If working in a fume hood, keep the sash down.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain and Absorb: For small, solid spills, carefully sweep up the material. For liquid spills, cover with a non-reactive, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of spilled liquids.

  • Collect Waste: Carefully scoop the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS office, following their specific reporting protocol.

By adhering to this guide, researchers can confidently manage the waste stream of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride, ensuring a safe laboratory environment and upholding their commitment to environmental responsibility.

References

  • Bio-Synthesis. 1 - Safety Data Sheet. [Link]

  • OKS. OKS 8601 - SAFETY DATA SHEET. [Link]

  • National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]

  • National Center for Biotechnology Information. Applications of oxetanes in drug discovery and medicinal chemistry - PMC. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Triumvirate Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • KISHIDA CHEMICAL CO., LTD. 2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, PK02385E - Safety Data Sheet. [Link]

  • Wikipedia. Oxetane. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Montana Tech. Chemical Hygiene Plan. [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]

  • RadTech. POSS Oxirane and Oxetane Additives for Energy Cure Coatings and Adhesives. [Link]

  • C&EN. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Axonator. EPA Hazardous Waste Management. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride
Reactant of Route 2
3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.